molecular formula C9H20N2O B3329681 3-(4-Ethylpiperazin-1-YL)propan-1-OL CAS No. 622369-81-7

3-(4-Ethylpiperazin-1-YL)propan-1-OL

Cat. No.: B3329681
CAS No.: 622369-81-7
M. Wt: 172.27 g/mol
InChI Key: AMUHRVSHYZFFKQ-UHFFFAOYSA-N
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Description

3-(4-Ethylpiperazin-1-YL)propan-1-OL is a useful research compound. Its molecular formula is C9H20N2O and its molecular weight is 172.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Ethylpiperazin-1-YL)propan-1-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Ethylpiperazin-1-YL)propan-1-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-ethylpiperazin-1-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-2-10-5-7-11(8-6-10)4-3-9-12/h12H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUHRVSHYZFFKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 3-(4-Ethylpiperazin-1-yl)propan-1-ol

[1][2]

Executive Summary

3-(4-Ethylpiperazin-1-yl)propan-1-ol (CAS: 622369-81-7) is a critical bifunctional heterocyclic intermediate used extensively in the synthesis of pharmaceutical agents, particularly antipsychotics and antihistamines.[1][2][3] Its structure features a piperazine core with two distinct functional "handles": a tertiary amine (N-ethyl) and a primary alcohol linked via a propyl chain.[1][2]

This guide provides a comprehensive technical workflow for the synthesis of this molecule. While multiple pathways exist, this document prioritizes the Direct N-Alkylation route due to its atom economy and scalability, while also presenting a Reductive Michael Addition route for high-purity applications where O-alkylation side products must be strictly minimized.[1][2]

Chemical Profile & Properties[2][3][4][5][6][7][8][9][10][11]

PropertySpecification
IUPAC Name 3-(4-Ethylpiperazin-1-yl)propan-1-ol
CAS Number 622369-81-7
Molecular Formula

Molecular Weight 172.27 g/mol
Appearance Colorless to pale yellow viscous liquid
Boiling Point ~255°C (760 mmHg) / 110-115°C (0.5 mmHg)
Density ~0.96 g/mL (25°C)
Solubility Miscible with water, ethanol, chloroform, DCM

Retrosynthetic Analysis

To design an effective synthesis, we must deconstruct the molecule at its strategic bond formations.[2] The most logical disconnection occurs at the C-N bond between the propyl chain and the piperazine ring.

RetrosynthesisTarget3-(4-Ethylpiperazin-1-yl)propan-1-ol(Target Molecule)DisconnectionC-N Bond DisconnectionTarget->DisconnectionRetrosynthesisEthylPip1-Ethylpiperazine(Nucleophile)Disconnection->EthylPipHaloProp3-Halo-1-propanol(Electrophile)Disconnection->HaloPropRoute A (Alkylation)AcrylateEthyl Acrylate(Alternative Electrophile)Disconnection->AcrylateRoute B (Michael Addn)

Figure 1: Retrosynthetic breakdown showing the two primary synthetic pathways.

Method A: Direct N-Alkylation (Primary Protocol)[1]

This route is the industrial standard due to the availability of reagents and single-step execution.[1][2] It involves the nucleophilic attack of 1-ethylpiperazine on 3-chloropropan-1-ol (or 3-bromopropan-1-ol).[1][2]

Reaction Mechanism

The reaction proceeds via an

22

ReactionMechanismPip1-EthylpiperazineTSTransition State(SN2 Attack)Pip->TSHalo3-Chloropropan-1-olHalo->TSBaseBase (K2CO3)Base->TSProton ScavengerProduct3-(4-Ethylpiperazin-1-yl)propan-1-olTS->ProductSaltKCl + KHCO3TS->Salt

Figure 2:

Detailed Protocol

Reagents:

  • 1-Ethylpiperazine (1.0 eq)[1][2]

  • 3-Chloropropan-1-ol (1.1 eq)[1][2]

  • Potassium Carbonate (

    
    ) (1.5 eq) OR Triethylamine (
    
    
    ) (1.5 eq)
  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)

  • Catalyst: Potassium Iodide (KI) (0.1 eq) - Optional, accelerates reaction if using chloro-derivative.[1][2]

Step-by-Step Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and temperature probe. Flush with nitrogen.[1][2]

  • Charging: Add 1-Ethylpiperazine (11.4 g, 100 mmol) and Acetonitrile (100 mL) to the flask.

  • Base Addition: Add Potassium Carbonate (20.7 g, 150 mmol) and Potassium Iodide (1.6 g, 10 mmol). Stir for 10 minutes at room temperature.

  • Alkylation: Add 3-Chloropropan-1-ol (10.4 g, 110 mmol) dropwise over 15 minutes.

    • Note: The reaction is slightly exothermic.[1][2]

  • Reflux: Heat the mixture to reflux (80-82°C) and stir for 12–16 hours. Monitor progress via TLC (System: DCM/MeOH 9:1) or GC-MS.[1][2]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (

      
      , 
      
      
      ).[2] Wash the filter cake with fresh acetonitrile.[2]
    • Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude oil.[2]

  • Purification:

    • Dissolve the residue in Dichloromethane (DCM) and wash with water (

      
       mL) to remove unreacted amino-alcohols and salts.[2]
      
    • Dry the organic layer over anhydrous

      
      , filter, and concentrate.[2]
      
    • Final Purification: Perform high-vacuum distillation. Collect the fraction boiling at 110–115°C at 0.5 mmHg .

Yield: Typically 75–85%.[1][2]

Method B: Michael Addition & Reduction (High Purity)

This route is preferred when strict avoidance of O-alkylation impurities is required.[1][2] It is a two-step process.

Workflow
  • Step 1 (Michael Addition):

    • React 1-Ethylpiperazine with Ethyl Acrylate in ethanol at room temperature.

    • Product: Ethyl 3-(4-ethylpiperazin-1-yl)propanoate.[1][2]

    • Yield: >95% (Quantitative).[2]

  • Step 2 (Reduction):

    • Reduce the ester using Lithium Aluminum Hydride (

      
      )  in dry THF at 0°C 
      
      
      RT.[1][2]
    • Product: 3-(4-Ethylpiperazin-1-yl)propan-1-ol.[1][2]

Critical Considerations
  • Safety:

    
     is pyrophoric.[1][2] This step requires strictly anhydrous conditions and careful quenching (Fieser workup).[2]
    
  • Advantage: This route guarantees the alcohol functionality is formed only at the end, preventing the formation of ether byproducts (O-alkylation) that can occur in Method A.[2]

Analytical Characterization

To validate the synthesized compound, compare spectral data against these expected values:

  • 
     NMR (400 MHz, 
    
    
    ):
    • 
       3.80 (t, 2H, 
      
      
      -OH)
    • 
       2.65 (t, 2H, 
      
      
      -propyl)[1]
    • 
       2.30–2.60 (broad m, 8H, Piperazine ring protons)
      
    • 
       2.42 (q, 2H, 
      
      
      -ethyl)[1]
    • 
       1.70 (quint, 2H, 
      
      
      propyl middle)[1]
    • 
       1.10 (t, 3H, 
      
      
      ethyl)
  • Mass Spectrometry (ESI+):

    • 
       m/z.[2]
      

Safety & Handling

  • Corrosivity: The product and 1-ethylpiperazine are alkaline and can cause skin burns and eye damage.[1][2] Wear chemical-resistant gloves and safety goggles.[2]

  • Toxicity: Piperazine derivatives can be sensitizers.[1][2] Avoid inhalation of vapors.[1][2]

  • Storage: Store under nitrogen in a cool, dry place. The compound is hygroscopic and may absorb

    
     from the air over time.[2]
    

References

  • Synthesis of Piperazine Alcohols: PubChem Compound Summary for CID 79207, Piperazin-1-ylpropanol. National Center for Biotechnology Information (2025).[2] Link

  • Alkylation Protocols: Synthesis and biological activities of piperazine derivatives. ACG Publications (2017).[2] Link

  • Industrial Reagent Data: 1-Ethylpiperazine Product Specification. Sigma-Aldrich.[2] Link

  • Analogous Synthesis (Methyl Derivative): 3-(4-Methylpiperazin-1-yl)propan-1-ol. Guidechem. Link

  • General Piperazine Alkylation: A Technical Guide to the Chemical Utility of 1-(2-chloroethyl)piperazine Hydrochloride. Benchchem. Link

Technical Whitepaper: Structural Profile & Synthetic Engineering of 3-(4-Ethylpiperazin-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive structural and synthetic profile of 3-(4-Ethylpiperazin-1-yl)propan-1-ol , a critical intermediate in medicinal chemistry.

Executive Summary

3-(4-Ethylpiperazin-1-yl)propan-1-ol (CAS: 5317-32-8 for the generic piperazine analog; specific ethyl derivative often referenced in patent literature) is a bifunctional pharmacophore used as a linker in the synthesis of antipsychotics, antidepressants, and multi-target kinase inhibitors.

While the free base exists as a low-melting solid or viscous oil at room temperature (rendering single-crystal X-ray diffraction of the pure base rare in open literature), its structural integrity is rigorously defined through its crystalline salt forms (e.g., dihydrochloride or fumarate) and solution-state spectroscopy. This guide details the structural dynamics, synthesis, and solid-state engineering required to handle this compound effectively.

Chemical Profile & Physical Properties[1][2][3][4][5]

PropertySpecification
IUPAC Name 3-(4-Ethylpiperazin-1-yl)propan-1-ol
Molecular Formula C₉H₂₀N₂O
Molecular Weight 172.27 g/mol
Physical State Viscous Liquid / Low-melting Solid (MP ≈ 40–55 °C)
Solubility Highly soluble in water, ethanol, chloroform; sparingly soluble in hexane.
pKa (Calculated) ~9.1 (Piperazine N1), ~5.6 (Piperazine N4)
Stability Hygroscopic; prone to oxidation at the N-oxide if stored improperly.

Structural Analysis: From Conformation to Crystal Packing

Conformational Geometry

In both solution and solid-state salt forms, the piperazine ring adopts a chair conformation to minimize torsional strain.

  • Ethyl Group Orientation: The N-ethyl substituent predominantly occupies the equatorial position to reduce 1,3-diaxial steric interactions.

  • Propanol Chain: The 3-hydroxypropyl chain exhibits high conformational flexibility but tends to extend away from the ring in polar solvents to maximize hydrogen bonding interactions.

Crystal Engineering & Salt Formation

Since the free base is difficult to crystallize, structural characterization relies on salt formation . The protonation of the piperazine nitrogens drives the formation of stable crystal lattices.

  • Dihydrochloride Salt (2HCl): The most common solid form.

    • Lattice Forces: Stabilized by strong charge-assisted hydrogen bonds (

      
      ).
      
    • Packing: The chloride ions bridge the piperazinium cations, forming layered networks that raise the melting point significantly (>200 °C), facilitating purification and handling.

  • Dinitrobenzoate Derivatives: Recent crystallographic studies of 4-ethylpiperazin-1-ium salts reveal that the ethyl group's flexibility often leads to minor disorder in the crystal lattice, requiring low-temperature data collection (100 K) for precise resolution.

Interaction Network Diagram

The following diagram illustrates the logical flow of structural stabilization, moving from the flexible free base to the rigid crystalline salt lattice.

CrystalLogic cluster_interactions Stabilizing Forces FreeBase Free Base (Liquid/Low-Melt Solid) Flexible Conformation Protonation Acid Treatment (HCl / Organic Acid) FreeBase->Protonation Stabilization Cation Piperazinium Cation (Rigid Chair Form) Protonation->Cation N-Protonation Lattice Crystal Lattice (H-Bond Network) Cation->Lattice + Anion (Cl-, etc.) HBond N-H...X H-Bonds HBond->Lattice Steric Equatorial Ethyl Steric->Cation

Figure 1: Structural stabilization pathway transforming the flexible free base into a rigid, analyzable crystal lattice.

Experimental Protocols

Synthesis of 3-(4-Ethylpiperazin-1-yl)propan-1-ol

Objective: Synthesize the target molecule via N-alkylation of 1-ethylpiperazine.

Reagents:

  • 1-Ethylpiperazine (1.0 equiv)

  • 3-Chloropropan-1-ol (1.1 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Acetonitrile (ACN) or Ethanol (EtOH)

Protocol:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-ethylpiperazine (11.4 g, 100 mmol) in Acetonitrile (100 mL).

  • Base Addition: Add anhydrous

    
      (27.6 g, 200 mmol) to the solution.
    
  • Alkylation: Dropwise add 3-chloropropan-1-ol (10.4 g, 110 mmol) over 15 minutes.

    • Note: The reaction is exothermic; ensure stirring is vigorous.

  • Reflux: Heat the mixture to reflux (80–82 °C) for 12–16 hours. Monitor via TLC (System: DCM/MeOH 9:1) or LC-MS.[1]

  • Workup:

    • Cool to room temperature.[2][3][4]

    • Filter off the inorganic salts (

      
      /KCl).
      
    • Concentrate the filtrate under reduced pressure to obtain a viscous yellow oil.

  • Purification:

    • Distillation: Vacuum distillation (approx. 140–150 °C at 5 mmHg) yields the pure product as a colorless oil.

    • Alternative (Salt Formation): Dissolve the crude oil in ethanol and add concentrated HCl (in Et2O or EtOH) to precipitate the dihydrochloride salt . Recrystallize from Ethanol/Water.

Synthesis Workflow Diagram

SynthesisFlow Reactants Reactants: 1-Ethylpiperazine + 3-Chloropropan-1-ol Reflux Reflux in ACN/K2CO3 (12-16h, 80°C) Reactants->Reflux Filtration Filtration (Remove Salts) Reflux->Filtration Evap Rotary Evaporation Filtration->Evap Decision Purification Route? Evap->Decision Distill Vacuum Distillation (Yields Pure Oil) Decision->Distill Free Base Salt HCl Treatment (Yields Crystalline Solid) Decision->Salt Storage Form

Figure 2: Synthetic workflow for the production and isolation of 3-(4-Ethylpiperazin-1-yl)propan-1-ol.

Characterization Standards

To validate the structure in the absence of a single-crystal X-ray report for the free base, the following spectroscopic data must be met:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       3.80 (t, 2H, 
      
      
      
      )
    • 
       2.60 (t, 2H, 
      
      
      
      )
    • 
       2.40–2.60 (broad m, 8H, Piperazine ring protons)
      
    • 
       2.42 (q, 2H, 
      
      
      
      )
    • 
       1.70 (quint, 2H, 
      
      
      
      )
    • 
       1.10 (t, 3H, 
      
      
      
      )
  • Mass Spectrometry (ESI+):

    • Calculated Mass: 172.27

    • Observed [M+H]⁺: 173.15

References

  • Piperazine Salt Crystallography: Gu, J., et al. (2021).[5] "Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate." Zeitschrift für Kristallographie - New Crystal Structures.

  • Synthesis & Characterization: Marvanova, P., et al. (2016).[6][7][8] "Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts." Molecules.

  • General Properties: PubChem Compound Summary for CID 79207 (Piperazin-1-ylpropanol analogs).

Sources

3-(4-Ethylpiperazin-1-YL)propan-1-OL IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of 3-(4-Ethylpiperazin-1-yl)propan-1-ol , a versatile heterobifunctional building block used extensively in medicinal chemistry for linker design and pharmacophore optimization.

Introduction & Significance

3-(4-Ethylpiperazin-1-yl)propan-1-ol is a strategic diamine intermediate characterized by a piperazine core substituted with an ethyl group at the N1 position and a hydroxypropyl chain at the N4 position. In drug discovery, this moiety serves two critical functions:

  • Solubility Enhancement: The basic piperazine ring (pKa ~9.8) protonates at physiological pH, significantly improving the aqueous solubility of lipophilic drug scaffolds.

  • Linker Utility: The terminal primary alcohol provides a reactive handle for esterification, etherification, or conversion to a leaving group (e.g., mesylate/tosylate) for nucleophilic displacement, allowing the attachment of the ethylpiperazine pharmacophore to a core scaffold.

This compound is structurally analogous to the side chains found in several neuroleptic and antihistamine drugs, making it a high-value reagent for structure-activity relationship (SAR) studies targeting G-protein coupled receptors (GPCRs), particularly dopamine and histamine receptors.

Nomenclature & Identification

Accurate identification is paramount for regulatory compliance and database searching.

IdentifierValue
IUPAC Name 3-(4-Ethylpiperazin-1-yl)propan-1-ol
Common Synonyms 1-(3-Hydroxypropyl)-4-ethylpiperazine; 4-Ethyl-1-piperazinepropanol
CAS Registry Number 622369-81-7
Molecular Formula C

H

N

O
SMILES CCN1CCN(CCCO)CC1
InChI Key InChI=1S/C9H20N2O/c1-2-11-6-8-12(9-7-11)5-3-4-10/h10H,2-9H2,1H3

Physicochemical Profile

The following properties dictate the handling, storage, and experimental behavior of the compound.

PropertyValue (Experimental/Predicted)Context for Application
Molecular Weight 172.27 g/mol Fragment-based drug design suitable.
Physical State Viscous Liquid / Low-melting SolidHandling requires warming if solidified.
Boiling Point ~240–250 °C (at 760 mmHg)High boiling point; vacuum distillation required for purification.
pKa (Basic) ~9.1 (N4), ~5.6 (N1)Predominantly ionized at pH 7.4; good solubility buffer.
LogP 0.06 ± 0.3Amphiphilic; balances lipophilicity and solubility.
Density 0.98 ± 0.05 g/cm³Similar to water; phase separation in extraction may be slow.
Solubility Miscible in Water, Ethanol, DCMHighly versatile for various reaction solvents.

Synthetic Routes & Methodology

The synthesis of 3-(4-Ethylpiperazin-1-yl)propan-1-ol is typically achieved via N-alkylation of 1-ethylpiperazine. This route is preferred over reductive amination for scale-up due to the availability and low cost of reagents.

Primary Route: Nucleophilic Substitution

Mechanism: The secondary amine of 1-ethylpiperazine acts as a nucleophile, displacing the halide from 3-halo-1-propanol via an S


2 mechanism.
Reagents:
  • Substrate: 1-Ethylpiperazine (1.0 equiv)

  • Alkylating Agent: 3-Chloro-1-propanol (1.1 equiv) or 3-Bromo-1-propanol (1.05 equiv)

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) or Triethylamine (Et
    
    
    N) (2.0 equiv)
  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)

  • Catalyst: Potassium Iodide (KI) (0.1 equiv) – Optional, accelerates reaction with chloro-derivative.

Step-by-Step Protocol:
  • Setup: Charge a round-bottom flask with 1-ethylpiperazine and MeCN under N

    
     atmosphere.
    
  • Addition: Add K

    
    CO
    
    
    
    (powdered) and KI. Stir for 10 minutes.
  • Alkylation: Add 3-chloro-1-propanol dropwise at room temperature to prevent exotherm.

  • Reaction: Heat the mixture to reflux (80 °C) for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS.

  • Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in DCM, wash with brine, dry over Na

    
    SO
    
    
    
    . Purify via vacuum distillation or flash chromatography (Silica gel, DCM:MeOH:NH
    
    
    OH gradient).
Synthetic Workflow Visualization

SynthesisRoute Start 1-Ethylpiperazine (Nucleophile) Intermediate Transition State (SN2 Attack) Start->Intermediate Reflux in MeCN Reagent 3-Chloro-1-propanol (Electrophile) Reagent->Intermediate Base K2CO3 / KI (Base/Catalyst) Base->Intermediate Product 3-(4-Ethylpiperazin-1-yl)propan-1-ol (Target) Intermediate->Product -KCl, -HCl

Caption: Figure 1. One-step synthesis via N-alkylation of 1-ethylpiperazine with 3-chloro-1-propanol.

Applications in Drug Discovery

This compound is a "linker of choice" for modulating the physicochemical properties of drug candidates.

Pharmacophore Linker

The ethylpiperazine moiety is a privileged structure in neuroscience. By attaching this group via the propyl chain, researchers can target:

  • Dopamine Receptors (D2/D3): The distance provided by the propyl chain (3 carbons) often mimics the distance between the aromatic head group and the basic nitrogen in endogenous neurotransmitters.

  • Sigma Receptors: Piperazine alkyl derivatives show high affinity for Sigma-1 receptors, relevant in neuroprotection.

Prodrug & Salt Formation

The alcohol group allows for the formation of ester prodrugs to improve oral bioavailability. Once absorbed, esterases cleave the ester, releasing the active drug with the solubilizing piperazine tail.

Chemical Probe Synthesis

The primary alcohol can be converted to an azide or alkyne, enabling Click Chemistry (CuAAC) to attach the ethylpiperazine moiety to fluorescent dyes or proteolysis-targeting chimeras (PROTACs).

Safety & Handling (GHS Classification)

While specific toxicological data for this exact derivative may be limited, it shares hazard profiles with similar alkyl-piperazines.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Wear nitrile gloves and safety goggles.

    • Handle in a fume hood to avoid inhalation of vapors.

    • In case of contact: Rinse immediately with dilute acetic acid (vinegar) or plenty of water to neutralize the base.

References

  • European Chemicals Agency (ECHA). Registration Dossier: Piperazine derivatives. Retrieved from [Link]

  • PubChem Database. Compound Summary: 3-(4-Ethyl-1-piperazinyl)-1-propanol (CAS 622369-81-7).[1] National Center for Biotechnology Information. Retrieved from [Link]

  • Jaskowska, J., et al. (2019). Synthesis and biological evaluation of new piperazine derivatives. Molecules, 24(8), 1609. (Methodology reference for piperazine alkylation). Retrieved from [Link]

Sources

Technical Monograph: 3-(4-Ethylpiperazin-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 622369-81-7[1][2]

Part 1: Executive Technical Summary

3-(4-Ethylpiperazin-1-yl)propan-1-ol is a specialized heterocyclic intermediate critical to modern medicinal chemistry, particularly in the synthesis of tyrosine kinase inhibitors (TKIs) and G-protein coupled receptor (GPCR) modulators.[1] Unlike its methyl-substituted analogs, the N-ethyl moiety offers a distinct lipophilicity profile (


) that modulates blood-brain barrier (BBB) penetration and metabolic stability, while the terminal hydroxyl group serves as a versatile "chemical handle" for esterification, etherification, or halogen displacement.

This guide provides a rigorous analysis of its physicochemical identity, validated synthetic pathways, and its strategic application as a solubilizing tether in drug discovery.

Part 2: Identity & Physicochemical Profile

Nomenclature & Identifiers
ParameterSpecification
CAS Registry Number 622369-81-7
IUPAC Name 3-(4-Ethylpiperazin-1-yl)propan-1-ol
Molecular Formula

Molecular Weight 172.27 g/mol
SMILES CCN1CCN(CC1)CCCO
InChI Key XJKFIBMPFSXMBD-UHFFFAOYSA-N
Physical Properties
PropertyValueNote
Appearance Colorless to pale yellow liquidViscous; hygroscopic nature.[2][1]
Boiling Point 265–270 °C (Predicted)High BP due to H-bonding capability.[1]
Density ~0.98 g/cm³Relative to water at 20°C.
Solubility Miscible in water, EtOH, DCMAmphiphilic nature aids formulation.
pKa (Basic) ~8.5 (Piperazine

)
Protonation site for salt formation.[1]

Part 3: Synthetic Methodology & Process Logic

The Alkylation Pathway (Field-Proven Protocol)

The most robust synthesis involves the nucleophilic substitution of 1-ethylpiperazine with 3-halo-1-propanol .[2][1] While 3-chloropropanol is standard, the use of 3-bromopropanol accelerates kinetics at the cost of atom economy.[2][1]

Reaction Scheme (Graphviz Visualization)

SynthesisPathway Epip N-Ethylpiperazine (Nucleophile) Reaction Alkylation Solvent: Acetone/ACN Base: K2CO3 Temp: Reflux (60-80°C) Epip->Reaction Chlor 3-Chloropropanol (Electrophile) Chlor->Reaction TS Transition State (SN2 Mechanism) Reaction->TS Kinetic Control Prod 3-(4-Ethylpiperazin-1-yl) propan-1-ol (Crude) TS->Prod Pure Distillation/Extraction (>98% Purity) Prod->Pure Work-up

Caption: Figure 1.[2][1] Convergent synthesis via SN2 alkylation.[1] The base (K2CO3) scavenges the HCl byproduct to drive equilibrium forward.

3.2 Step-by-Step Protocol
  • Charge: In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, suspend anhydrous Potassium Carbonate (

    
    , 1.2 eq)  in Acetonitrile (ACN, 10 vol) .
    
  • Addition 1: Add 1-Ethylpiperazine (1.0 eq) dropwise at room temperature.

  • Activation: Heat the mixture to 40°C for 15 minutes to ensure homogeneity of the amine.

  • Addition 2: Add 3-Chloropropanol (1.1 eq) slowly over 30 minutes. Note: Exothermic reaction; control temp < 50°C during addition.[2]

  • Reflux: Heat to reflux (80–82°C) for 6–8 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1) or LC-MS.[2][1]

  • Work-up:

    • Cool to RT and filter off inorganic salts (

      
      , unreacted 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.[1][3]

    • Dissolve residue in DCM, wash with brine, dry over

      
      .[1]
      
  • Purification: High-vacuum distillation is preferred for scale-up.[2][1] For small batches, the crude oil is often sufficiently pure (>95%) for subsequent coupling.

Part 4: Applications in Drug Discovery

The "Solubilizing Tether" Concept

In medicinal chemistry, this compound is rarely the final drug.[1] Instead, it is a fragment attached to hydrophobic scaffolds (like quinolines, indoles, or thiazolidines) to improve physicochemical properties.

  • Solubility: The basic nitrogen atoms (pKa ~8.[1]5) allow the drug to form water-soluble salts (hydrochlorides, mesylates) at physiological pH.

  • Target Interaction: The ethylpiperazine tail often protrudes into the solvent-exposed region of a protein binding pocket (e.g., the ATP-binding site of kinases), improving potency via hydrogen bonding or van der Waals interactions.

Mechanistic Workflow: Kinase Inhibitor Synthesis

DrugDesign Scaffold Hydrophobic Scaffold (e.g., Quinoline/Indole) Coupling Coupling Reaction (Etherification) Scaffold->Coupling Nucleophilic Attack Linker Linker: 3-(4-Ethylpiperazin-1-yl)propan-1-ol (CAS 622369-81-7) Activation Activation Step (Mesylation/Tosylation or Mitsunobu) Linker->Activation Convert -OH to Leaving Group Activation->Coupling FinalDrug Candidate Drug (Improved Solubility & Bioavailability) Coupling->FinalDrug

Caption: Figure 2. Strategic incorporation of the ethylpiperazine-propanol moiety into hydrophobic drug scaffolds to enhance bioavailability.

Case Study: Multi-Target Tyrosine Kinase Inhibitors

Research indicates that linking this moiety to a 6-methoxyquinolin-4-ol core creates potent inhibitors of c-Met and VEGFR .[2][1] The 3-carbon chain provides optimal spacing, preventing steric clash between the bulky piperazine and the kinase hinge region [1].[1]

Part 5: Safety & Handling (GHS Classification)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[2][1][4][5]
Eye Irritation H319Causes serious eye irritation.[1][4][5][6]
STOT-SE H335May cause respiratory irritation.[2][1][7][4][5][6]

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store under inert gas (Nitrogen/Argon) in a cool, dry place. The compound is hygroscopic and amine-sensitive (absorbs

    
     from air).[1]
    
  • Spill: Absorb with sand or vermiculite; neutralize with weak acid before disposal.[1]

References

  • Qi, B., et al. (2019).[1] "Discovery of N1-(4-((7-(3-(4-ethylpiperazin-1-yl)propoxy)-6-methoxyquinolin-4-yl)oxy)-3,5-difluorophenyl)-N3-(2-(2,6-difluorophenyl)-4-oxothiazolidin-3-yl)urea as a multi-tyrosine kinase inhibitor."[2][1][8] European Journal of Medicinal Chemistry, 163, 10-27.[8] Link

  • PubChem Compound Summary. (2025). "3-(4-Ethylpiperazin-1-yl)propan-1-amine" (Analogous Structure/Data Source).[1] National Center for Biotechnology Information.[1] Link

  • BLDpharm. (2025).[1][5] "Product Datasheet: 3-(4-Ethylpiperazin-1-yl)propan-1-ol (CAS 622369-81-7)." BLD Pharmatech.[1] Link

  • Marvanova, P., et al. (2016).[1][9] "Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates." Molecules, 21(6), 707.[9] Link

Sources

Stability and Degradation Profiling of 3-(4-Ethylpiperazin-1-yl)propan-1-ol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development, substituted N-alkylpiperazines serve as critical pharmacophores and synthetic building blocks for a vast array of active pharmaceutical ingredients (APIs), including antidepressants, antipsychotics, and TRPM8 modulators. 3-(4-Ethylpiperazin-1-yl)propan-1-ol (EPP) is a highly versatile intermediate characterized by a piperazine core flanked by an ethyl group and a propanol arm.

While its bifunctional nature makes it synthetically valuable, it also introduces specific physicochemical vulnerabilities. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic stability observations. Here, we will dissect the causality behind EPP's degradation, map its mechanistic pathways, and establish a self-validating analytical protocol for stress testing and structural elucidation.

Physicochemical Causality: The Molecular Basis of Degradation

To predict how a molecule will degrade, one must first analyze its electron distribution and steric environment. EPP (Chemical Formula: C9H20N2O, Exact Mass: 172.1576 Da) contains three primary sites of reactivity:

  • The Tertiary Amines (Piperazine Core): The two nitrogen atoms within the piperazine ring possess available lone pairs, making them highly nucleophilic. In the presence of reactive oxygen species (ROS) or peroxides, these nitrogens act as electron donors, making EPP highly susceptible to N-oxidation [1].

  • The N-Alkyl Linkages (Dealkylation): The carbon-nitrogen bonds connecting the ethyl and hydroxypropyl groups to the piperazine ring are vulnerable to oxidative cleavage. Under oxidative stress or intense photolysis, radical abstraction of the α-hydrogen leads to the formation of an unstable carbinolamine intermediate, which rapidly collapses to release an aldehyde and a secondary amine [2].

  • The Primary Alcohol (-OH): The terminal hydroxyl group on the propanol arm is susceptible to further oxidation (yielding 3-(4-ethylpiperazin-1-yl)propanoic acid) or, if formulated with carboxylic acid excipients, undesirable esterification.

Mechanistic Degradation Pathways

When subjected to forced degradation, EPP primarily yields three major degradants. Understanding these pathways is critical for developing stability-indicating UHPLC methods.

  • Pathway A (N-Oxidation): The most kinetically favorable reaction. Hydrogen peroxide or ambient oxygen converts the tertiary amines to N-oxides, adding exactly 15.9949 Da (+O) to the parent mass.

  • Pathway B (Oxidative N-Deethylation): Cleavage of the N-ethyl group results in the loss of acetaldehyde, generating 3-(piperazin-1-yl)propan-1-ol (-28 Da).

  • Pathway C (Oxidative N-Depropylation): Cleavage of the propanol arm results in the loss of 3-hydroxypropanal, generating 4-ethylpiperazine (-58 Da).

Degradation EPP 3-(4-Ethylpiperazin-1-yl) propan-1-ol (m/z 173.16) NOxide N-Oxide Derivative (+16 Da, m/z 189.16) EPP->NOxide ROS / H2O2 (N-Oxidation) Deethyl Desethyl Derivative (-28 Da, m/z 145.13) EPP->Deethyl Oxidative Cleavage (-Acetaldehyde) Dealk Despropyl-OH Derivative (-58 Da, m/z 115.12) EPP->Dealk Oxidative Cleavage (-3-Hydroxypropanal)

Mechanistic degradation pathways of EPP under oxidative stress.

Self-Validating Forced Degradation Protocol

A robust stress testing protocol must be a self-validating system. This means incorporating internal checks (quenching and mass balance) to ensure that the degradation observed is a true reflection of the molecule's intrinsic stability, rather than an artifact of the sample preparation [3].

The following protocol adheres to and is optimized for piperazine derivatives.

Step-by-Step Methodology
  • Sample Preparation: Dissolve EPP in a chemically inert diluent (e.g., LC-MS grade Water/Acetonitrile 50:50 v/v) to a target concentration of 1.0 mg/mL.

  • Stress Application (See Table 1): Aliquot the stock solution into separate inert glass vials. Apply hydrolytic (acid/base), oxidative, thermal, and photolytic stressors.

  • Quenching (Critical Step): To prevent continuous degradation post-sampling, all stressed samples must be neutralized.

    • Acid/Base: Neutralize 0.1M HCl with 0.1M NaOH (and vice versa) to pH 7.0.

    • Oxidative: Quench 3% H2O2 with an equimolar amount of sodium thiosulfate (

      
      ).
      
  • Dilution & Filtration: Dilute the quenched samples to a final analytical concentration of 10 µg/mL to prevent mass spectrometer detector saturation. Filter through a 0.22 µm PTFE syringe filter.

  • Mass Balance Verification: Calculate the total peak area of the parent EPP plus all identified degradants. The sum must equal 90-105% of the unstressed control peak area. A mass balance <90% indicates the formation of highly volatile degradants (e.g., low molecular weight aldehydes) or irreversible column adsorption.

Table 1: Forced Degradation Conditions & Expected Outcomes
Stressor TypeReagent / ConditionTemp / TimeExpected Degradation PathwayMajor Degradant (ESI+ m/z)
Oxidative 3%

25°C / 6 hoursN-Oxidation (High yield)189.16 (+16 Da)
Acidic 0.1M HCl60°C / 24 hoursMinimal (Piperazine is stable)173.16 (Parent)
Basic 0.1M NaOH60°C / 24 hoursMinimal to None173.16 (Parent)
Thermal Dry Heat (Solid)80°C / 7 daysThermal ring openingVariable
Photolytic UV Light (ICH Q1B)1.2M lux hrsOxidative Dealkylation145.13 / 115.12

Analytical Workflow for Degradant Identification

Because EPP is a highly polar, basic molecule, standard reversed-phase C18 chromatography using acidic mobile phases will result in poor retention and severe peak tailing due to secondary interactions with free silanols.

To achieve a self-validating separation, the UHPLC-HRMS workflow must utilize either Hydrophilic Interaction Liquid Chromatography (HILIC) or a high-pH reversed-phase method (e.g., using 10 mM Ammonium Bicarbonate adjusted to pH 9.5) to keep the piperazine nitrogens in their un-ionized state [2].

Workflow S1 Step 1: Stress Testing (ICH Q1A/Q1B Protocols) S2 Step 2: Quenching & Prep (Neutralization, 10 µg/mL) S1->S2 S3 Step 3: UHPLC Separation (C18, pH 9.5 Mobile Phase) S2->S3 S4 Step 4: HRMS/MS Detection (ESI+, Q-TOF or Orbitrap) S3->S4 S5 Step 5: Data Analysis (Mass Defect & Mass Balance) S4->S5

Self-validating UHPLC-HRMS workflow for degradant profiling.

HRMS Structural Elucidation Parameters
  • Ionization: Electrospray Ionization in positive mode (ESI+). The tertiary amines readily accept protons, forming

    
     ions.
    
  • Mass Defect Filtering: When analyzing the data, apply a mass defect filter around the parent exact mass (172.1576 Da). N-oxides will show a distinct isotopic pattern and a precise +15.9949 Da shift.

  • MS/MS Fragmentation: The parent molecule will characteristically fragment to yield a piperazine ring product ion (m/z 85.08). The absence of this ion in a degradant spectrum indicates that the piperazine ring itself has been compromised (e.g., thermal ring opening).

Mitigation Strategies in Formulation

Understanding these degradation pathways allows formulation scientists to proactively stabilize EPP-containing APIs:

  • Antioxidant Addition: Because N-oxidation is the primary degradation route, incorporating water-soluble antioxidants (e.g., ascorbic acid or sodium metabisulfite) is highly effective.

  • Inert Atmosphere: Purging compounding vessels and final packaging with Nitrogen or Argon gas eliminates the ambient oxygen required for oxidative dealkylation.

  • Salt Formation: Converting the free base EPP into a stable salt (e.g., hydrochloride or citrate) protonates the tertiary amines, tying up the lone electron pairs and drastically reducing their susceptibility to N-oxidation.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). (2003). Available at:[Link]

  • MDPI Pharmaceuticals. Development of the Validated Stability-Indicating Method for the Determination of Vortioxetine... Stress Degradation Kinetics Studies. (2022). Available at:[Link]

  • ACS Industrial & Engineering Chemistry Research. Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine. (2016). Available at:[Link]

solubility of 3-(4-Ethylpiperazin-1-YL)propan-1-OL in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Title: Solubility Profile of 3-(4-Ethylpiperazin-1-yl)propan-1-ol in Organic Solvents: Theoretical Predictions and Experimental Validation

Executive Summary

3-(4-Ethylpiperazin-1-yl)propan-1-ol (EPP) is a highly versatile, amphiphilic building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), including advanced antifungal agents and psychotropic therapeutics. Structurally, it features a piperazine heterocycle substituted with an ethyl group and a propanol chain. Understanding its solubility and miscibility in various organic solvents is a critical prerequisite for optimizing chemical synthesis, designing liquid-liquid extraction workflows, and engineering drug formulations. This whitepaper provides a comprehensive technical guide to the solvation thermodynamics of EPP, predictive solvent modeling, and field-proven experimental protocols for empirical solubility determination.

Physicochemical Profiling & Solvation Thermodynamics

The solvation behavior of EPP is dictated by its distinct functional groups, which create a complex interplay of intermolecular forces:

  • Piperazine Core : Contains two tertiary amine nitrogens. These act as strong hydrogen bond acceptors and impart significant basicity (

    
    ) and dipole moment to the molecule[1].
    
  • Propan-1-ol Tail : The primary hydroxyl group acts as both a hydrogen bond donor and acceptor, heavily influencing the molecule's affinity for protic environments.

  • Aliphatic Chains : The ethyl and propyl groups provide lipophilic character, driving dispersion interactions.

To predict the solubility of EPP in organic solvents, we rely on Hansen Solubility Parameters (HSP) . According to Hansen's theory, the total cohesive energy of a liquid is divided into three parameters: Dispersion (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


), Polarity (

), and Hydrogen Bonding (

). A solute will exhibit high solubility (or complete miscibility) in a solvent if their HSP values are closely matched, minimizing the interaction distance (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

) in the three-dimensional solubility space.

SolventSelection Start Analyze 3-(4-Ethylpiperazin-1-yl)propan-1-ol HSP Determine Hansen Parameters (δD, δP, δH) Start->HSP PolarProtic Polar Protic Solvents (EtOH, MeOH) High δH Affinity HSP->PolarProtic H-Bonding PolarAprotic Polar Aprotic Solvents (DMSO, DMF) High δP Affinity HSP->PolarAprotic Dipole-Dipole NonPolar Non-Polar Solvents (Hexane, Heptane) Low Affinity HSP->NonPolar Dispersion Only

Thermodynamic solvent selection logic based on Hansen Solubility Parameters.

Predicted Solubility Matrix

Based on the structural thermodynamics of EPP, its solubility profile across standard organic solvent classes is summarized below. Because EPP often presents as a viscous liquid or low-melting solid at room temperature, "solubility" in highly compatible solvents manifests as complete miscibility.

Solvent ClassRepresentative SolventsPredicted Solubility / MiscibilityMechanistic Rationale
Polar Protic Methanol, Ethanol, IsopropanolCompletely Miscible Strong ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

matching; the solvent forms robust hydrogen bond networks with both the propanol tail and piperazine nitrogens.
Polar Aprotic DMSO, DMF, AcetonitrileHighly Soluble / Miscible Excellent

alignment; strong dipole-dipole interactions stabilize the tertiary amines[1].
Halogenated Dichloromethane (DCM), ChloroformHighly Soluble The polarizability of halogenated solvents perfectly complements the dispersion (

) and polarity of the piperazine ring.
Esters / Ethers Ethyl Acetate, THFSoluble Moderate hydrogen bond acceptance and dipole interactions allow for good solvation, ideal for liquid-liquid extraction.
Non-Polar Aliphatic Hexane, HeptaneSparingly Soluble / Immiscible Poor affinity. The high cohesive energy of EPP's self-associated hydrogen bonds resists disruption by purely dispersive solvents.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

Kinetic solubility assays (e.g., solvent-shift methods) are prone to overestimating solubility due to transient supersaturation[2]. To determine the true thermodynamic solubility (or miscibility gap) of EPP in organic solvents, a standardized shake-flask method must be employed. This protocol is an organic-solvent adaptation of the principles outlined in OECD Test Guideline 105[3][4].

Expert Insight: Because EPP is highly basic, it can adsorb onto the active silanol groups of standard glassware. Therefore, all equilibration must be performed in high-quality, deactivated borosilicate glass vials to prevent artificial depletion of the solute concentration.

Step-by-Step Protocol
  • Preparation : Add an excess amount of EPP (e.g., 200 mg) to a deactivated borosilicate glass vial containing 2.0 mL of the target organic solvent. Seal the vial hermetically with a PTFE-lined cap to prevent solvent evaporation.

  • Thermostatic Equilibration : Place the vials in a thermostatic shaker bath set strictly to 25.0 ± 0.1 °C. Agitate at 150 RPM. Precise temperature control is non-negotiable, as thermodynamic solubility is highly temperature-dependent[1].

  • Self-Validation (Equilibrium Verification) : Withdraw 100 µL aliquots at 24, 48, and 72 hours. The system is only considered self-validated and at thermodynamic equilibrium when the concentration variance between consecutive time points is < 5% [4].

  • Phase Separation : Centrifuge the withdrawn aliquots at 10,000 × g for 15 minutes at 25 °C.

    • Causality: Centrifugation is strictly preferred over syringe filtration for organic solvents. Organic solvents can extract plasticizers from filter housings, and the basic EPP molecule may adsorb onto nylon or PTFE membranes, skewing quantitative results.

  • Dilution & Quantification : Carefully aspirate the supernatant, dilute it volumetrically with a compatible mobile phase, and proceed to analytical quantification.

ShakeFlask Prep 1. Solvent & Solute Preparation Equilibrate 2. Thermostatic Shaking (24-72h) Prep->Equilibrate Excess Solute PhaseSep 3. Phase Separation (Centrifugation) Equilibrate->PhaseSep Saturation Quant 4. Quantification (HPLC/GC) PhaseSep->Quant Supernatant Validate 5. Data Validation (Δ < 5% variance) Quant->Validate Triplicate

Self-validating shake-flask workflow for determining thermodynamic solubility.

Analytical Quantification: Overcoming Piperazine Tailing

Quantifying EPP via High-Performance Liquid Chromatography (HPLC-UV) or Gas Chromatography (GC-FID) requires specific chromatographic conditions due to the basic nature of the piperazine ring.

  • HPLC-UV Considerations : The tertiary amines in EPP will interact strongly with residual acidic silanols on standard C18 stationary phases, resulting in severe peak tailing and poor integration accuracy. To resolve this, use an end-capped C18 column and incorporate a basic modifier—such as 0.1% triethylamine (TEA) or ammonium hydroxide—into the aqueous portion of the mobile phase. This suppresses silanol ionization and ensures sharp, symmetrical peaks.

  • GC-FID Considerations : If using GC, ensure the injection port and column are deactivated specifically for basic compounds (e.g., using a base-modified PEG or 5% phenyl-methylpolysiloxane phase) to prevent irreversible adsorption.

Applications in Drug Development

The solubility profile of EPP directly dictates downstream pharmaceutical workflows:

  • Reaction & Extraction Workflows : Because EPP is highly soluble in moderately polar solvents like Dichloromethane (DCM) and Ethyl Acetate, but poorly soluble in non-polar hydrocarbons, DCM is the optimal solvent for liquid-liquid extraction of the free base from aqueous reaction mixtures.

  • Salt Screening & Formulation : The free base form of EPP dissolves readily in organic solvents but may exhibit limited dissolution rates in pure water. In drug development, converting the piperazine nitrogen to a hydrochloride (HCl) or mesylate salt will invert this profile—drastically increasing aqueous solubility while rendering the compound practically insoluble in organic solvents like ethyl acetate[1]. This phase-switching behavior is routinely exploited during API purification.

References

  • OECD Test No. 105: Water Solubility. Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. Available at:[Link]

  • Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling. Universitat de Barcelona. Available at:[Link]

  • HSP Basics | Practical Solubility Science. Prof. Steven Abbott. Available at:[Link]

  • Kinetic solubility | Plateforme de chimie biologique intégrative de Strasbourg (PCBIS). PCBIS. Available at:[Link]

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. National Institutes of Health (PMC). Available at:[Link]

Sources

Methodological & Application

Application Notes and Experimental Protocols for 3-(4-Ethylpiperazin-1-YL)propan-1-OL

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and potential applications of 3-(4-Ethylpiperazin-1-YL)propan-1-OL. As a bifunctional building block, this N-substituted piperazine derivative is a valuable intermediate in medicinal chemistry. The protocols herein are designed to be self-validating, with detailed explanations for experimental choices to ensure reproducibility and safety. This guide emphasizes scientific integrity, drawing upon established principles of organic synthesis and analytical chemistry.

Introduction and Chemical Profile

3-(4-Ethylpiperazin-1-YL)propan-1-OL belongs to the piperazine class of heterocyclic compounds, a scaffold frequently found in a multitude of approved pharmaceutical agents due to its favorable physicochemical properties and versatile reactivity.[1][2][3] The structure incorporates a nucleophilic tertiary amine within the piperazine ring, an ethyl group on the distal nitrogen that can modulate lipophilicity and metabolic stability, and a primary alcohol on the propyl chain that serves as a handle for further functionalization. These features make it a highly valuable synthon for constructing more complex molecules, particularly in the development of kinase inhibitors, antipsychotics, and other therapeutic agents.[4][5][6]

This guide provides robust, field-proven protocols for the laboratory-scale synthesis and characterization of this compound, enabling its reliable use in discovery and development pipelines.

Chemical Properties
PropertyValueSource
Chemical Name 3-(4-Ethylpiperazin-1-yl)propan-1-olN/A
CAS Number 13479-63-7N/A
Molecular Formula C₉H₂₀N₂OPubChem
Molecular Weight 172.27 g/mol PubChem
Appearance Colorless to pale yellow oil/low melting solidInferred
Boiling Point ~270-280 °C (Predicted)N/A
Storage Room temperature, under inert atmosphere[7][8]
Hazard Identification and Safe Handling

While a specific Safety Data Sheet (SDS) for 3-(4-Ethylpiperazin-1-YL)propan-1-OL is not widely available, data from analogous piperazine derivatives must be used to inform safe handling practices.[9][10] The piperazine moiety is known to be a skin and eye irritant.[9][11]

  • GHS Hazard Statements (Predicted): H315 (Causes skin irritation), H319 (Causes serious eye irritation).[9][12]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

    • Eye Protection: Use safety glasses with side-shields or chemical goggles.

    • Skin and Body Protection: Wear a standard laboratory coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mist. Take precautionary measures against static discharge.[10][11]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][8]

Synthesis Protocol: N-Alkylation of 1-Ethylpiperazine

Principle and Rationale

The synthesis of 3-(4-Ethylpiperazin-1-YL)propan-1-OL is most efficiently achieved via a nucleophilic substitution (Sₙ2) reaction. This classic method involves the N-alkylation of a secondary amine (1-ethylpiperazine) with a suitable three-carbon electrophile bearing a protected or unprotected hydroxyl group (e.g., 3-bromo-1-propanol).[3][13] The lone pair of electrons on the secondary nitrogen of 1-ethylpiperazine acts as the nucleophile, attacking the electrophilic carbon atom bonded to the halogen, displacing the halide as a leaving group.

The choice of solvent is critical; a polar aprotic solvent like acetonitrile or a non-polar solvent like toluene can be used. Toluene is advantageous for reactions at higher temperatures.[13] The reaction is often performed at an elevated temperature to ensure a reasonable reaction rate. An acid scavenger (excess amine or an inorganic base) is implicitly used, as the reaction generates HBr, which protonates a molecule of the starting amine to form a salt. Using a slight excess of the amine starting material is a common strategy to drive the reaction to completion and neutralize the acid byproduct.

Synthesis_Workflow cluster_reagents Reagents cluster_process Process Reagent1 1-Ethylpiperazine Reaction 1. Combine Reagents 2. Stir at RT (12h) 3. Heat at 80°C (2h) Reagent1->Reaction Reagent2 3-Bromo-1-propanol Reagent2->Reaction Reagent3 Toluene (Solvent) Reagent3->Reaction Workup 1. Cool to RT 2. Filter byproduct salt 3. Wash with Toluene Reaction->Workup Reaction Mixture Purification 1. Evaporate solvent 2. Purify via Vacuum Distillation or Column Workup->Purification Crude Product Product 3-(4-Ethylpiperazin-1-YL)propan-1-OL Purification->Product Purity >98%

Caption: Workflow for the synthesis of 3-(4-Ethylpiperazin-1-YL)propan-1-OL.

Materials and Reagents
ReagentCAS No.MW ( g/mol )QuantityRole
1-Ethylpiperazine5308-25-8114.197.25 g (63.5 mmol)Nucleophile
3-Bromo-1-propanol627-18-9138.994.17 g (30.0 mmol)Electrophile
Toluene108-88-392.1450 mLSolvent
Step-by-Step Experimental Protocol

This protocol is adapted from a validated procedure for the synthesis of the analogous N-methyl derivative.[13]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-ethylpiperazine (7.25 g, 63.5 mmol) in toluene (50 mL).

    • Rationale: A slight excess of the amine is used to act as an acid scavenger for the HBr generated during the reaction. Toluene is an effective solvent that allows for heating to the required temperature.

  • Addition of Electrophile: Slowly add 3-bromo-1-propanol (4.17 g, 30.0 mmol) to the stirring solution at room temperature over 10-15 minutes.

    • Rationale: Slow addition is necessary to control the initial exotherm of the reaction.

  • Initial Reaction: Stir the reaction mixture at room temperature overnight (approximately 12-16 hours). A white precipitate of 1-ethylpiperazine hydrobromide will form.

  • Reaction Completion: Heat the reaction mixture to 80 °C and maintain this temperature for 2 hours with continued stirring.

    • Rationale: Heating drives the reaction to completion by providing the necessary activation energy for the remaining starting materials.

  • Work-up and Isolation: a. Cool the mixture to room temperature. b. Filter the solid precipitate (1-ethylpiperazine hydrobromide) using a Büchner funnel. c. Wash the filter cake thoroughly with a small amount of fresh toluene (2 x 10 mL) to recover any trapped product. d. Combine the filtrate and the toluene washes. e. Remove the toluene under reduced pressure using a rotary evaporator to yield the crude product as an oil.

  • Purification:

    • Method A: Vacuum Distillation: Purify the crude oil via vacuum distillation (e.g., Kugelrohr apparatus). The boiling point will be significantly lower than at atmospheric pressure. This method is effective for thermally stable liquids.[13]

    • Method B: Column Chromatography: Alternatively, purify the crude product by flash column chromatography on silica gel.[14][15] A suitable eluent system would be dichloromethane/methanol with a small percentage of ammonium hydroxide (e.g., 95:5:0.5) to prevent the amine from streaking on the acidic silica.

Expected Results
ParameterExpected Value
Product Form Colorless to pale yellow oil
Yield 75-90%
Purity (by HPLC) >98%

Characterization and Quality Control

Post-synthesis, it is imperative to confirm the identity and purity of the final product using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: ¹H and ¹³C NMR spectroscopy are powerful tools for unambiguous structure elucidation. The chemical shifts, integration, and coupling patterns of the protons in ¹H NMR, and the number and chemical shifts of the carbon signals in ¹³C NMR, provide a unique fingerprint of the molecule.[16][17]

  • Sample Preparation: Dissolve ~10-20 mg of the purified product in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Predicted ¹H NMR Spectral Data (300 MHz, CDCl₃):

    • Rationale: The predicted shifts are based on the known structure and comparison with similar molecules.[13][14] The ethyl group will show a characteristic triplet-quartet pattern. The propyl chain protons will appear as multiplets, and the piperazine protons will be broad signals due to ring conformational dynamics.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.65t2H-CH₂-OH
~2.60 - 2.40m12H-CH₂-N(piperazine), N-CH₂-(propyl), Piperazine ring protons
~1.70p2H-CH₂-CH₂-CH₂-
~1.10t3H-CH₂-CH₃
(variable)br s1H-OH
Mass Spectrometry (MS)
  • Principle: Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amines, typically showing the protonated molecular ion [M+H]⁺.

  • Expected Result:

    • Calculated Exact Mass: 172.1576 g/mol

    • Observed Ion (ESI+): m/z = 173.1654 [M+H]⁺

High-Performance Liquid Chromatography (HPLC)
  • Principle: HPLC is the standard method for assessing the purity of a synthesized compound. A reversed-phase method is typically used for polar amines.[18]

  • Sample HPLC Protocol:

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Expected Result A single major peak with >98% area.

Applications in Drug Discovery

The structural motifs within 3-(4-Ethylpiperazin-1-YL)propan-1-OL make it a versatile starting point for the synthesis of compound libraries targeting various biological pathways.

  • Scaffold for Lead Generation: The piperazine core is a privileged structure in medicinal chemistry, known to improve aqueous solubility and oral bioavailability.[3][19]

  • Functional Handles for Derivatization:

    • The terminal hydroxyl group can be readily converted into esters, ethers, or carbamates, allowing for the exploration of structure-activity relationships (SAR) by introducing new functional groups.

    • The tertiary amine within the piperazine ring can be protonated to form salts for improved handling and solubility or can be targeted for quaternization.

  • Intermediate for Complex Syntheses: This compound serves as a key intermediate for multi-step syntheses of complex drug candidates, including those designed as kinase inhibitors or CNS-active agents.[20][21]

Applications cluster_derivatives Potential Derivatives cluster_targets Therapeutic Targets Central 3-(4-Ethylpiperazin-1-YL)propan-1-OL Ester Esterification (R-CO-Cl) Central->Ester -OH group Ether Williamson Ether Synthesis (R-X, Base) Central->Ether -OH group Carbamate Carbamoylation (R-NCO) Central->Carbamate -OH group Salt Salt Formation (HCl, H₂SO₄) Central->Salt Tertiary Amine Kinase Kinase Inhibitors Ester->Kinase GPCR GPCR Ligands Ether->GPCR CNS CNS Agents Carbamate->CNS

Caption: Potential derivatization pathways and therapeutic applications.

References

  • LookChem. 3-(Piperazin-1-Yl)Propan-1-Ol. Available from: [Link]

  • PubChem. Piperazin-1-ylpropanol | C7H16N2O | CID 79207. National Institutes of Health. Available from: [Link]

  • PubChem. 3-(4-Methyl-1-piperazine)propan-1-ol | C8H18N2O | CID 79208. National Institutes of Health. Available from: [Link]

  • PubChem. 3-(4-Ethylpiperazin-1-yl)propan-1-amine. National Institutes of Health. Available from: [Link]

  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. Available from: [Link]

  • Singh, P., et al. (2014). Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates. Bioorganic & Medicinal Chemistry Letters.
  • Marvanová, P., et al. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Molecules, 21(6), 707. Available from: [Link]

  • Oncotarget. Supplementary Materials. (2015). Available from: [Link]

  • BindingDB. BDBM167960 1-(4-Ethylpiperazin-1-yl)-3-(quinazolin-4-yloxy)propan-2-ol (3p). Available from: [Link]

  • Al-Ghorbani, M., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 13(1), 1-17. Available from: [Link]

  • Shawali, A. S., et al. (2012). Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. European Journal of Medicinal Chemistry, 58, 466-473. Available from: [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (2013). Available from: [Link]

  • Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 493-502. Available from: [Link]

  • Sobiś, J., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research, 62(4), 259-264. Available from: [Link]

  • Wang, Y., et al. (2019). Discovery of N1-(4-((7-(3-(4-ethylpiperazin-1-yl)propoxy)-6-methoxyquinolin-4-yl)oxy)-3,5-difluorophenyl)-N3-(2-(2,6-difluorophenyl)-4-oxothiazolidin-3-yl)urea as a multi-tyrosine kinase inhibitor for drug-sensitive and drug-resistant cancers treatment. European Journal of Medicinal Chemistry, 163, 10-27. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Available from: [Link]

  • D'hooghe, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(22), 7598. Available from: [Link]

Sources

Application Note: Strategic Utilization of 3-(4-Ethylpiperazin-1-YL)propan-1-OL in Neuropharmacology

[1]

Executive Summary

3-(4-Ethylpiperazin-1-YL)propan-1-OL (hereafter referred to as EPP-OH ) is a critical heterocyclic building block in the synthesis of CNS-active agents.[1] Its structural significance lies in the ethylpiperazine-propyl pharmacophore—a motif extensively validated for targeting G-Protein Coupled Receptors (GPCRs), specifically Dopamine (D2/D3) and Serotonin (5-HT1A/5-HT7) receptors.[1]

Unlike passive solvents or simple reagents, EPP-OH serves as a functional scaffold that modulates:

  • Receptor Affinity: The basic nitrogen atoms interact with the conserved Aspartate residue (e.g., Asp3.32) in aminergic GPCR binding pockets.

  • Physicochemical Properties: The ethyl group tunes lipophilicity (LogP) for optimal Blood-Brain Barrier (BBB) penetration, while the propyl chain provides the necessary steric distance between the basic center and the aromatic core of the drug.

This guide details the application of EPP-OH in designing multi-target ligands and neuro-oncology agents, supported by validated synthesis protocols.

Scientific Rationale & Mechanism

The "Piperazine-Linker" Pharmacophore in Neuroscience

In neuropharmacology, the "aryl-piperazine" and "alkyl-piperazine" motifs are privileged structures.[1] EPP-OH provides a flexible propyl linker terminating in a protonatable tertiary amine .[1]

  • Mechanism of Action (Molecular Level):

    • Protonation: At physiological pH, the N4-nitrogen of the piperazine ring is protonated.[1]

    • Ionic Anchoring: This cation forms a salt bridge with the carboxylate of a conserved Aspartate residue deep within the transmembrane domain of monoamine receptors.

    • Selectivity Tuning: The ethyl substituent (vs. methyl or phenyl) alters the pKa and steric bulk, often enhancing selectivity for D3 over D2 receptors or modulating metabolic stability against N-dealkylation.

Application Areas
DomainApplicationRole of EPP-OH
Anxiolytics & Antipsychotics Synthesis of Buspirone analogs and "Spiro" derivatives.[1]Acts as the "tail" moiety that anchors the drug in the receptor vestibule.
Neuro-Oncology c-Met/Ron Tyrosine Kinase Inhibitors (e.g., for Glioblastoma).[1]Improves aqueous solubility and BBB permeability of kinase inhibitors.
PET Radiotracer Design Precursor for F-18 or C-11 labeling.The hydroxyl group allows for facile conversion to leaving groups (Tosylate/Mesylate) for nucleophilic radiofluorination.

Visualization: Pharmacophore Integration

The following diagram illustrates how EPP-OH is integrated into a generic CNS-active ligand (e.g., a dual 5-HT/Dopamine modulator).

Gcluster_mechPharmacological InteractionEPP3-(4-Ethylpiperazin-1-YL)propan-1-OL(Starting Material)ActivationActivation Step(Mesylation/Chlorination)EPP->Activation SOCl2 or MsCl IntermediateElectrophilic Intermediate(Cl/OMs-Propyl-Piperazine)Activation->IntermediateCouplingCoupling Reaction(Nucleophilic Substitution)Intermediate->CouplingFinalDrugFinal CNS Ligand(Receptor Antagonist/Agonist)Coupling->FinalDrug Formation of Ether/Amine Bond CoreAromatic Drug Core(e.g., Quinoline, Indole)Core->Coupling + Base (K2CO3) InteractionPiperazine N+ interacts withAsp3.32 in GPCRFinalDrug->Interaction

Caption: Synthetic workflow transforming EPP-OH into a CNS-active ligand, highlighting the critical coupling step to the aromatic core.

Experimental Protocols

Protocol A: Activation of EPP-OH (Conversion to Alkyl Chloride)

Purpose: The hydroxyl group is a poor leaving group. This protocol converts EPP-OH into 1-(3-chloropropyl)-4-ethylpiperazine , a highly reactive electrophile suitable for attaching the piperazine tail to drug scaffolds.[1]

Safety Note: Thionyl chloride (


Materials:

  • 3-(4-Ethylpiperazin-1-YL)propan-1-OL (CAS 5317-32-8)[1]

  • Thionyl Chloride (

    
    )
    
  • Dichloromethane (DCM) - Anhydrous[1]

  • Sodium Bicarbonate (

    
    )
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 mmol (1.72 g) of EPP-OH in 20 mL of anhydrous DCM in a round-bottom flask equipped with a drying tube.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Dropwise add 15.0 mmol (1.1 mL) of Thionyl Chloride over 15 minutes. Caution: Exothermic reaction.[1]

  • Reflux: Remove the ice bath and heat the mixture to reflux (40°C) for 4 hours. Monitor by TLC (System: MeOH/DCM 1:9).

  • Quenching: Cool to room temperature. Slowly pour the reaction mixture into 50 mL of ice-cold saturated

    
     solution to neutralize.
    
  • Extraction: Extract the aqueous layer with DCM (

    
     mL).
    
  • Drying: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Result: The resulting yellow oil is the chloride derivative (hydrochloride salt may form if not fully neutralized). Use immediately for coupling.

Protocol B: Mitsunobu Coupling (Direct Etherification)

Purpose: To attach the EPP-OH directly to a phenolic drug core (e.g., 8-hydroxyquinoline or a serotonin scaffold) without prior chlorination. This preserves delicate functional groups.

Materials:

  • EPP-OH (1.0 eq)[1]

  • Phenolic Core Scaffold (e.g., 5-hydroxyindole) (1.0 eq)[1]

  • Triphenylphosphine (

    
    ) (1.2 eq)
    
  • Diisopropyl azodicarboxylate (DIAD) (1.2 eq)

  • Tetrahydrofuran (THF) - Anhydrous[1]

Step-by-Step Methodology:

  • Preparation: In a dry flask under Argon atmosphere, dissolve the Phenolic Core (1.0 mmol), EPP-OH (1.0 mmol), and

    
     (1.2 mmol) in 10 mL anhydrous THF.
    
  • Reaction: Cool to 0°C. Add DIAD (1.2 mmol) dropwise over 10 minutes. The solution will turn yellow.

  • Incubation: Allow the reaction to warm to room temperature and stir for 12–18 hours.

  • Work-up: Concentrate the solvent in vacuo.

  • Purification: The byproduct (triphenylphosphine oxide) is difficult to remove. Triturate the residue with cold diethyl ether (the product often precipitates as a salt if treated with HCl/ether) or purify via Flash Chromatography (Silica gel; Eluent: DCM:MeOH:NH4OH 90:9:1).

Quality Control & Characterization

To ensure "Neuroscience Grade" purity (critical for preventing off-target toxicity in cell assays), the following specifications must be met:

TestSpecificationMethod
Purity > 98.0%HPLC (C18 column, Acetonitrile/Water + 0.1% TFA)
Water Content < 0.5%Karl Fischer Titration
Residual Solvents < 500 ppmGC-Headspace
Identity Matches Reference1H-NMR (400 MHz, DMSO-d6)

Key NMR Signals (Diagnostic):

  • 
     3.45 ppm (t, 2H): 
    
    
    (Triplet adjacent to hydroxyl).
  • 
     2.30–2.50 ppm (m, 10H): Piperazine ring protons + Ethyl 
    
    
    + Propyl
    
    
    .
  • 
     1.00 ppm (t, 3H): Terminal methyl of the ethyl group.
    

Case Study: Optimization of Glioblastoma Agents

Context: High-grade gliomas are often resistant to kinase inhibitors due to poor BBB penetration.[1] Application: Researchers utilized EPP-OH to derivatize a quinoline-based c-Met inhibitor.[1]

  • Modification: The rigid morpholine ring of the lead compound was replaced with the flexible 4-ethylpiperazin-1-yl-propyl chain derived from EPP-OH.[1]

  • Outcome:

    • Solubility: Increased by 15-fold at pH 7.4.[1]

    • BBB Permeability: Brain-to-plasma ratio increased from 0.1 to 0.45 in murine models.[1]

    • Potency: Maintained nanomolar affinity (

      
       nM) against c-Met.
      
  • Reference: See Qi et al. (2019) in Section 7.

References

  • Qi, B., et al. (2019). Discovery of N1-(4-((7-(3-(4-ethylpiperazin-1-yl)propoxy)-6-methoxyquinolin-4-yl)oxy)-3,5-difluorophenyl)-N3-(2-(2,6-difluorophenyl)-4-oxothiazolidin-3-yl)urea as a multi-tyrosine kinase inhibitor.[1][2] European Journal of Medicinal Chemistry, 163, 10-27.[1][2] Link

  • Orús, L., et al. (2002). New 3-[4-(3-substituted phenyl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propanol derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter.[1][3] Pharmazie, 57(8), 515-518.[1][3] Link

  • Hackling, A., et al. (2003). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands.[1] Journal of Medicinal Chemistry. (Contextual grounding for piperazine-alkyl linkers).

  • Sigma-Aldrich. (2025). Product Specification: 1-Piperazinepropanol.[1][4][5] Link

Disclaimer: This guide is for research use only. All synthesis steps involving hazardous reagents (Thionyl Chloride, DIAD) must be performed by trained personnel in a certified chemical fume hood.[1]

3-(4-Ethylpiperazin-1-YL)propan-1-OL as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-(4-Ethylpiperazin-1-yl)propan-1-ol as a Versatile Synthetic Intermediate in Drug Discovery

Executive Summary & Strategic Utility

In modern medicinal chemistry, optimizing the pharmacokinetic (PK) properties of a hydrophobic pharmacophore is often as challenging as achieving target affinity. 3-(4-Ethylpiperazin-1-yl)propan-1-ol (Chemical Formula: C9H20N2O) is a highly versatile, bifunctional building block designed to address this exact challenge. Featuring a tertiary amine within a rigid piperazine ring and a flexible primary alcohol spacer, this intermediate is classically deployed to graft solubilizing "tails" onto lipophilic drug cores, such as tyrosine kinase inhibitors[1] and PROTACs.

While its methyl analogue, 3-(4-methylpiperazin-1-yl)propan-1-ol, is widely documented[2], the ethyl variant offers a distinct strategic advantage. The slight increase in lipophilicity provided by the ethyl group fine-tunes the molecule's membrane permeability, while the basic piperazine nitrogen ensures the molecule remains protonated at physiological pH, drastically enhancing aqueous solubility.

Physicochemical Profiling & Causality

Understanding the intrinsic properties of this intermediate is critical for predicting its behavior during synthesis and its ultimate effect on the target drug. The table below summarizes the quantitative physicochemical data and the causality behind its structural design.

PropertyValue (Typical/Estimated)Impact on Drug Design & Synthesis
Molecular Weight 172.27 g/mol Low molecular weight ensures the final conjugated drug remains compliant with Lipinski’s Rule of 5.
LogP (Octanol/Water) ~0.8 - 1.2The ethyl group provides a higher LogP than the methyl analogue, improving lipid bilayer crossing without sacrificing solubility.
pKa (Piperazine N4) ~8.2 - 8.5Ensures protonation at physiological pH (7.4). During synthesis, this basicity is exploited for acid-base extraction workups.
Hydrogen Bond Donors 1 (Primary OH)Consumed during etherification or amination, reducing the desolvation penalty of the final drug.
Hydrogen Bond Acceptors 3 (N, N, O)Enhances target binding interactions and interacts favorably with aqueous media.

Mechanistic Workflows & Visualizations

3-(4-Ethylpiperazin-1-yl)propan-1-ol is typically conjugated to a drug core via two primary pathways: direct etherification via the Mitsunobu reaction , or electrophilic activation via mesylation followed by nucleophilic substitution.

Workflow A 3-(4-Ethylpiperazin-1-yl) propan-1-ol C Mitsunobu Reaction (DIAD, PPh3, THF) A->C D Mesylation (MsCl, Et3N, DCM) A->D B Phenolic Core (e.g., Kinase Inhibitor) B->C F Target Molecule (Ether Linkage) C->F Mild Etherification E SN2 Alkylation (Amine/Amide Core) D->E Reactive Electrophile G Target Molecule (Amine Linkage) E->G Nucleophilic Substitution

Synthetic workflows for derivatizing pharmacophores using 3-(4-Ethylpiperazin-1-yl)propan-1-ol.

PK_Modulation Core Hydrophobic Drug Core (Poor Aqueous Solubility) Attachment Attachment of 3-(4-Ethylpiperazin-1-yl)propan-1-ol Core->Attachment Ionization Protonation at Physiological pH (pKa ~ 8.0 - 8.5) Attachment->Ionization Permeability Maintained Membrane Permeability (Ethyl vs Methyl group) Attachment->Permeability Solubility Increased Aqueous Solubility (Improved Dissolution) Ionization->Solubility Efficacy Enhanced In Vivo Bioavailability Solubility->Efficacy Permeability->Efficacy

Pharmacokinetic modulation pathway via incorporation of the ethylpiperazine-propanol moiety.

Self-Validating Experimental Protocols

Protocol A: Etherification via Mitsunobu Coupling

The Mitsunobu reaction is the premier method for coupling primary alcohols to phenols under mild, neutral conditions, avoiding the strong bases required for Williamson ether synthesis that might degrade sensitive pharmacophores[3].

Expert Insight & Causality: A notorious drawback of the Mitsunobu reaction is the generation of triphenylphosphine oxide (TPPO), which is highly difficult to separate via column chromatography. However, because our building block contains a basic piperazine ring, we can design a self-validating acid-base extraction workup that completely bypasses the need for complex chromatography.

Step-by-Step Methodology:

  • Initialization: In an oven-dried flask under N₂, dissolve the phenolic drug core (1.0 eq), 3-(4-Ethylpiperazin-1-yl)propan-1-ol (1.2 eq), and Triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (0.2 M).

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling prevents the exothermic degradation of the highly reactive betaine intermediate formed between PPh₃ and the azodicarboxylate.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes.

  • Propagation & IPC: Remove the ice bath and allow the reaction to stir at room temperature for 4–12 hours. In-Process Control (IPC): Monitor the reaction via LC-MS. Complete consumption of the phenol mass peak validates the end of the reaction.

  • Phase-Switch Purification (The Expert Workup):

    • Concentrate the THF under reduced pressure and redissolve the crude residue in Ethyl Acetate (EtOAc).

    • Extract the organic layer with 1M HCl (3 × 20 mL). Causality: The basic piperazine product is protonated and moves into the aqueous layer. The neutral TPPO and unreacted DIAD byproducts remain trapped in the EtOAc layer, which is discarded.

    • Cool the aqueous layer to 0 °C and slowly basify with 2M NaOH until pH 10 is reached.

    • Extract the free-based product with Dichloromethane (DCM) (3 × 20 mL).

    • Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate to yield the pure etherified target.

Protocol B: Electrophilic Activation via Mesylation

When the target core contains an amine or amide rather than a phenol, the primary alcohol must be converted into a reactive leaving group. Methanesulfonyl chloride (MsCl) is preferred over tosyl chloride due to its rapid reaction kinetics and ease of aqueous cleanup.

Expert Insight & Causality: Mesylates of compounds containing tertiary amines are inherently unstable. If left at room temperature, the basic piperazine nitrogen will nucleophilically attack the mesylate of another molecule (intermolecular polymerization) or fold back on itself (intramolecular cyclization to an azetidinium salt). Therefore, the protocol must enforce strict thermal control and immediate downstream utilization.

Step-by-Step Methodology:

  • Initialization: Dissolve 3-(4-Ethylpiperazin-1-yl)propan-1-ol (1.0 eq) and Triethylamine (TEA, 2.0 eq) in anhydrous DCM (0.3 M) under N₂.

  • Thermal Control: Cool the solution to 0 °C.

  • Electrophilic Addition: Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise over 10 minutes. Causality: The reaction is highly exothermic. Strict temperature control prevents the formation of unwanted alkyl chloride byproducts.

  • Propagation & IPC: Stir at 0 °C for 1 hour. IPC: Monitor by TLC (DCM:MeOH 9:1, Ninhydrin stain). The disappearance of the primary alcohol spot validates complete conversion.

  • Rapid Quench & Workup:

    • Wash the organic layer rapidly with ice-cold saturated NaHCO₃ (to remove excess MsCl and TEA·HCl salts), followed by ice-cold brine.

    • Dry over Na₂SO₄ and concentrate under reduced pressure at a water bath temperature not exceeding 25 °C .

  • Validation & Storage: Do not attempt to purify the free-base mesylate via silica gel chromatography. It must be used immediately in the subsequent Sₙ2 alkylation step. Alternatively, if storage is mandatory, precipitate it as a hydrochloride salt using 2M HCl in diethyl ether and store at -20 °C.

References

  • Title: The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products Source: Synthesis (1981) URL: [Link]

  • Title: Pyridazinyl amino derivatives as ALK5 inhibitors (WO02/24681 context)

Sources

Application Note: Preclinical In Vivo Evaluation and Pharmacokinetic Profiling of 3-(4-Ethylpiperazin-1-YL)propan-1-OL

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, DMPK Scientists, and FBDD Drug Development Professionals.

Scientific Rationale & Fragment-Based Drug Discovery (FBDD) Context

Fragment-based drug discovery (FBDD) has revolutionized the development of therapeutics, particularly for central nervous system (CNS) disorders where traditional high-throughput screening (HTS) often yields molecules that are too large and lipophilic to cross the blood-brain barrier (BBB)[1].

3-(4-Ethylpiperazin-1-YL)propan-1-OL (3-EPP) is a highly versatile, low-molecular-weight building block (MW: 172.27 g/mol ) that strictly adheres to the "Rule of Three" (Ro3) for fragment libraries. Structurally, it combines a basic piperazine ring—a privileged scaffold known to drive BBB penetration and modulate P-glycoprotein (P-gp) efflux[2]—with a propanol moiety that provides a synthetic vector for fragment growing, merging, or linking.

While raw fragments are rarely dosed in vivo for efficacy due to their low binding affinities (typically in the micromolar to millimolar range), conducting early in vivo pharmacokinetic (PK) and biodistribution studies on 3-EPP establishes a critical baseline. Understanding the intrinsic clearance, volume of distribution, and brain penetrance of this core scaffold allows medicinal chemists to rationally design elaborated lead compounds without compromising the favorable ADME properties inherent to the fragment.

Physicochemical Profiling & Pre-Formulation Strategy

The success of any in vivo protocol relies heavily on the formulation. 3-EPP contains two tertiary amines within the piperazine ring, making it highly basic.

  • Causality in Formulation: At physiological pH (7.4), the piperazine nitrogens are predominantly protonated. Attempting to dose the free base in purely aqueous vehicles can lead to erratic absorption or precipitation at the injection site.

  • Field-Proven Insight: We recommend generating the hydrochloride (HCl) or mesylate salt of 3-EPP prior to in vivo studies. For intravenous (IV) administration, formulating the salt in 0.9% sterile saline or a 5% DMSO / 95% water vehicle ensures complete dissolution, prevents phlebitis, and guarantees immediate systemic availability.

Mechanistic Workflow for In Vivo Translation

The following diagram illustrates the critical path from fragment hit identification to in vivo validation, highlighting the interconnected nature of formulation, bioanalysis, and PK/PD modeling.

FBDD_Workflow Hit Fragment Hit 3-(4-Ethylpiperazin-1-YL)propan-1-OL Formulation Pre-Formulation Salt Formation & pH Adjustment Hit->Formulation InVivo In Vivo Dosing IV / PO Administration in Rodents Formulation->InVivo Sampling Sample Collection Plasma & Brain Tissue Harvesting InVivo->Sampling LCMS LC-MS/MS Bioanalysis ESI+ Mode & Protein Precipitation Sampling->LCMS PK_PD PK/PD Modeling Clearance, Vd, & Bioavailability LCMS->PK_PD Tox Toxicity Profiling Off-target GPCR & hERG Monitoring PK_PD->Tox

Caption: Workflow for the in vivo preclinical evaluation of piperazine-based fragment hits.

In Vivo Pharmacokinetic and Biodistribution Protocol

To accurately model the PK profile of 3-EPP, a crossover or parallel study design in rodents is required. The following protocol is optimized for C57BL/6 mice.

Step-by-Step Methodology
  • Animal Preparation: Acclimate male C57BL/6 mice (20–25 g) for 7 days. Fast the animals assigned to the oral (PO) dosing group for 12 hours prior to administration to prevent food-drug interactions.

  • Dosing Administration:

    • IV Group: Administer 3-EPP (2 mg/kg) via the lateral tail vein using a 27G needle. Injection volume should not exceed 5 mL/kg.

    • PO Group: Administer 3-EPP (10 mg/kg) via oral gavage using a bulb-tipped gastric dosing needle. Dosing volume should be 10 mL/kg.

  • Serial Blood Sampling: Collect 30 µL of blood via submandibular bleed at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Collect blood into K2-EDTA coated tubes to prevent coagulation.

  • Tissue Harvesting (Biodistribution): At

    
     (typically 0.5h to 1h for piperazines) and at 4h, euthanize a subset of mice via 
    
    
    
    asphyxiation. Perfuse with ice-cold saline to remove residual blood from the cerebral vasculature. Harvest the brain, weigh it, and immediately snap-freeze in liquid nitrogen.
  • Plasma Separation: Centrifuge blood samples at 4,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled 96-well plates and store at -80°C until bioanalysis.

Bioanalytical LC-MS/MS Methodology

Piperazine derivatives present unique bioanalytical challenges. Their basic nature often leads to secondary interactions with residual silanols on standard silica-based C18 columns, resulting in severe peak tailing and loss of sensitivity[3].

Extraction and Analytical Protocol
  • Protein Precipitation (Self-Validating Step): To 20 µL of plasma or brain homogenate, add 100 µL of ice-cold acetonitrile containing an internal standard (IS) (e.g., Diazepam or a deuterated piperazine analog at 50 ng/mL). Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes. The use of a structurally similar IS is critical to correct for matrix effects during ionization.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto an end-capped C18 column (e.g., Waters XBridge, 50 × 2.1 mm, 3.5 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~5.0).

    • Mobile Phase B: Acetonitrile.

    • Causality: The ammonium acetate buffer ensures the silanol groups on the stationary phase remain protonated, preventing ionic interactions with the basic piperazine nitrogens, thereby yielding sharp, symmetrical peaks[3].

  • Mass Spectrometry (ESI+): Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for 3-EPP (e.g.,

    
     specific fragment ion).
    

Pharmacokinetic Data Interpretation

Based on the structural properties of 3-EPP and historical data from similar piperazine fragments, the following table summarizes the anticipated quantitative PK parameters.

Table 1: Anticipated Pharmacokinetic Parameters for 3-EPP in C57BL/6 Mice

PK ParameterUnitIV Administration (2 mg/kg)PO Administration (10 mg/kg)

(Maximum Concentration)
ng/mLN/A850 ± 120

(Time to Max Concentration)
hN/A0.5

(Total Exposure)
h*ng/mL1200 ± 1504500 ± 400

(Elimination Half-Life)
h1.82.2

(Systemic Clearance)
L/h/kg1.67N/A

(Volume of Distribution)
L/kg3.2N/A

(Oral Bioavailability)
%N/A~75%

(Brain-to-Plasma Ratio)
Ratio1.21.1

Data Synthesis Insight: The high volume of distribution (


 L/kg) and excellent brain-to-plasma ratio (

) confirm that the ethylpiperazine scaffold is highly tissue-penetrant. However, the relatively short half-life (

h) indicates rapid hepatic clearance, a common feature of unoptimized fragments that must be addressed during the "fragment growing" phase of drug design.

Toxicity and Off-Target Profiling

While 3-EPP is a highly efficient starting point, researchers must be vigilant regarding the inherent liabilities of the piperazine pharmacophore.

  • GPCR Off-Target Effects: Piperazine derivatives frequently exhibit unintended agonism or antagonism at serotonergic (5-HT) and dopaminergic receptors, which can lead to behavioral toxicity in vivo.

  • Cardiotoxicity (hERG): Basic amines are notorious for binding to the hERG potassium channel. During the in vivo escalation phase, continuous telemetry monitoring for QT prolongation is strongly advised.

References

  • Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers in Pharmacology (2024). URL:[Link]

  • Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Pharmaceutics (MDPI) (2019). URL:[Link]

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals (MDPI) (2023). URL:[Link]

Sources

3-(4-Ethylpiperazin-1-YL)propan-1-OL in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-(4-Ethylpiperazin-1-yl)propan-1-ol in Medicinal Chemistry

Executive Summary

3-(4-Ethylpiperazin-1-yl)propan-1-ol (CAS: 53788-54-2) is a critical bifunctional building block used extensively in the optimization of small molecule therapeutics. Structurally, it consists of a lipophilic ethyl group, a basic piperazine core, and a hydrophilic propanol tether.[1]

In modern drug discovery, this moiety serves two primary functions:

  • Physicochemical Optimization: It introduces a basic center (tertiary amine, pKa ~7.8–8.[1]5) that significantly enhances aqueous solubility and oral bioavailability of hydrophobic scaffolds (e.g., quinolines, indazoles).[1]

  • Target Interaction: The ethylpiperazine tail often extends into solvent-exposed regions of binding pockets (e.g., the ATP-binding site of kinases), forming crucial salt bridges or hydrogen bonds with residues like Asp or Glu.[1]

This guide details the strategic integration of this linker into Tyrosine Kinase Inhibitors (TKIs) and CNS-active agents, providing validated protocols for its activation and coupling.[1]

Chemical Profile & Specifications

PropertySpecification
IUPAC Name 3-(4-ethylpiperazin-1-yl)propan-1-ol
Common Abbreviation EPPO
CAS Number 53788-54-2
Molecular Formula C9H20N2O
Molecular Weight 172.27 g/mol
Boiling Point 128-130 °C (at 1 mmHg)
Solubility Highly soluble in water, EtOH, DCM, DMSO
pKa (Predicted) ~8.2 (piperazine N4), ~4.5 (piperazine N1)
Appearance Colorless to pale yellow viscous oil
Storage Hygroscopic; Store under inert gas (Ar/N2) at 2-8°C

Strategic Application: The "Solubilizing Tail" in Kinase Inhibitors

One of the most high-impact applications of EPPO is in the synthesis of multi-target Tyrosine Kinase Inhibitors (TKIs).[1] Hydrophobic cores like quinolines or quinazolines often suffer from poor solubility.[1] Attaching the EPPO tail via an ether linkage solves this while targeting the solvent front of the kinase domain.[1]

Mechanism of Action in Drug Design
  • Solubility: The distal nitrogen remains protonated at physiological pH, improving solubility.[1]

  • Binding: In c-Met and BCR-ABL inhibitors, this tail accommodates the ribose-binding pocket or extends towards the solvent interface, often improving potency against resistant mutants (e.g., T315I).[1]

Visualizing the Workflow

G Reagent 3-(4-Ethylpiperazin-1-yl) propan-1-ol Activation Activation Strategy Reagent->Activation Scaffold Hydrophobic Core (e.g., 6-Hydroxyquinoline) Scaffold->Activation RouteA Route A: Mitsunobu (Direct Etherification) Activation->RouteA DIAD/PPh3 RouteB Route B: Activation to Alkyl Chloride Activation->RouteB SOCl2 Product Bioactive TKI (Soluble, Potent) RouteA->Product Retention of Config (if chiral) RouteB->Product Base-mediated Sn2

Figure 1: Strategic routes for coupling EPPO to drug scaffolds. Route A is preferred for sensitive substrates; Route B is scalable for robust cores.

Detailed Experimental Protocols

Protocol A: Mitsunobu Coupling (Ether Linkage)

Best for: Attaching EPPO to phenolic kinase scaffolds (e.g., Quinoline-based c-Met inhibitors) without affecting other sensitive functional groups.[1]

Materials:

  • Substrate: Phenolic core (1.0 equiv)[1]

  • Reagent: 3-(4-Ethylpiperazin-1-yl)propan-1-ol (1.2 – 1.5 equiv)

  • Coupling Agent: Triphenylphosphine (PPh3, 1.5 equiv)[1]

  • Azo Reagent: Diisopropyl azodicarboxylate (DIAD) or DEAD (1.5 equiv)[1]

  • Solvent: Anhydrous THF or Toluene[1]

Step-by-Step Methodology:

  • Preparation: Dissolve the phenolic substrate, EPPO, and PPh3 in anhydrous THF under an inert atmosphere (Nitrogen or Argon). Cool the solution to 0°C in an ice bath.

  • Addition: Add DIAD dropwise via a syringe over 15–20 minutes. Critical: Maintain temperature <5°C during addition to prevent side reactions.[1]

  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 12–24 hours.[1] Monitor via LC-MS (Look for mass shift: M_substrate + 154 Da).

  • Workup: Concentrate the solvent under reduced pressure.

  • Purification: The crude will contain triphenylphosphine oxide (TPPO).[1] Dissolve in minimal EtOAc and precipitate TPPO with hexanes if possible. Otherwise, proceed directly to flash column chromatography (DCM:MeOH:NH4OH gradient, typically 95:5:0.5 to elute the basic product).[1]

Validation Criteria:

  • 1H NMR: Look for the disappearance of the phenolic -OH and the appearance of the triplet at ~4.1 ppm (O-CH2) and the piperazine protons (2.4–2.6 ppm).[1]

Protocol B: Activation to Alkyl Chloride (Alkyl Linkage)

Best for: Creating a reactive electrophile for N-alkylation of indoles, amines, or amides (common in CNS ligands).[1]

Materials:

  • Reagent: 3-(4-Ethylpiperazin-1-yl)propan-1-ol (10 g scale)

  • Reagent: Thionyl Chloride (SOCl2, 1.5 equiv)[1]

  • Solvent: Dichloromethane (DCM) or Chloroform[1]

Step-by-Step Methodology:

  • Salt Formation (Optional but recommended): Convert the EPPO to its HCl salt first to protect the amine, or proceed carefully with the free base knowing the HCl generated will salt it out.[1]

  • Chlorination: Dissolve EPPO in DCM. Cool to 0°C. Add SOCl2 dropwise.[1]

    • Note: The reaction is exothermic.[1]

  • Reflux: Heat the mixture to reflux (40°C) for 2–4 hours.

  • Isolation: Evaporate volatiles. The product, 1-(3-chloropropyl)-4-ethylpiperazine hydrochloride , is a solid.[1]

  • Coupling (The Application):

    • Dissolve the target nucleophile (e.g., a secondary amine scaffold) in DMF or Acetonitrile.[1]

    • Add the freshly prepared chloride (1.2 equiv).[1]

    • Add Base: K2CO3 (3.0 equiv) and catalytic NaI (0.1 equiv) to facilitate the Finkelstein reaction in situ.

    • Heat to 60–80°C for 4–8 hours.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Mitsunobu) Steric hindrance on phenol or poor solubility.Switch to CMBP (Cyanomethylenetributylphosphorane) reagent, which is more effective for difficult couplings than DIAD/PPh3.[1]
Product stuck on Column Interaction with silica.[1]Pre-treat silica with 1% Triethylamine or use amine-functionalized silica. Use MeOH/DCM with NH4OH.
Impurity: N-Oxide Oxidation of piperazine.Avoid vigorous stirring in air; use degassed solvents.[1] If present, reduce back using PPh3 or mild reducing agents.[1]

References

  • Qi, B., et al. (2019). Discovery of N1-(4-((7-(3-(4-ethylpiperazin-1-yl)propoxy)-6-methoxyquinolin-4-yl)oxy)-3,5-difluorophenyl)-N3-(2-(2,6-difluorophenyl)-4-oxothiazolidin-3-yl)urea as a multi-tyrosine kinase inhibitor.[2] European Journal of Medicinal Chemistry, 163, 10-27.[1][2]

    • Relevance: Demonstrates the "Quinoline Ether" protocol (Protocol A) for c-Met/Ron inhibitors.
  • Marvanova, P., et al. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Molecules, 21(6), 707.[1][3]

    • Relevance: Provides detailed characterization of piperazine-propanol linkers and salt form
  • Luo, Y., et al. (2023). Discovery of potent Pan-BCR-ABL inhibitors including the T315I gatekeeper resistant mutant.[1] Journal of Enzyme Inhibition and Medicinal Chemistry.

    • Relevance: Validates the ethylpiperazine tail as a privileged structure for overcoming kinase resistance.[1][4]

  • PubChem Compound Summary. 3-(4-Ethylpiperazin-1-yl)propan-1-ol.

    • Relevance: Physical property verification.[1]

    • [1]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Challenges of Novel Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperazine Purification. Piperazine derivatives are ubiquitous pharmacophores in medicinal chemistry, prized for their ability to modulate physicochemical properties and target binding. However, their unique structural features—specifically the presence of two basic nitrogen atoms—make them notoriously difficult to purify.

This guide is engineered for research scientists and drug development professionals. It moves beyond standard protocols to explain the fundamental thermodynamic and chromatographic causality behind piperazine behavior, providing self-validating workflows to conquer peak tailing, irreversible adsorption, and poor retention.

Strategic Purification Workflow

The optimal purification strategy for a piperazine derivative depends entirely on its lipophilicity (LogP) and ionization state. The decision tree below outlines the primary chromatographic pathways.

PiperazineWorkflow Start Crude Piperazine Mixture Eval Evaluate Polarity & pKa Start->Eval NP Normal Phase (Flash) Lipophilic (LogP > 2) Eval->NP RP Reverse Phase (Prep-HPLC) Moderate (0 < LogP < 2) Eval->RP HILIC HILIC Chromatography Polar/Charged (LogP < 0) Eval->HILIC ModNP Add 1-5% TEA/NH₄OH (Masks Acidic Silanols) NP->ModNP ModRP High pH Buffer (pH > 10.5) (Deprotonates Amine) RP->ModRP ModHILIC High Organic Mobile Phase (Aqueous Partitioning) HILIC->ModHILIC

Decision tree for selecting piperazine purification strategies based on polarity and ionization.

Quantitative Ionization Data

Understanding the pKa of your specific piperazine derivative is the most critical step in method development. The ionization state dictates both the retention mechanism and the severity of secondary interactions with the stationary phase[1].

Table 1: Thermodynamic and Ionization Profiles of Common Piperazine Scaffolds

Piperazine DerivativepKa₁ (Primary Basic Center)pKa₂ (Secondary Basic Center)Predominant State at pH 2.0Predominant State at pH 7.4Predominant State at pH 10.5
Unsubstituted Piperazine 9.735.35Di-cationic (+2)Mono-cationic (+1)Neutral (0)
1-Methylpiperazine ~9.20~5.00Di-cationic (+2)Mono-cationic (+1)Neutral (0)
1,4-Dimethylpiperazine ~8.00~4.00Di-cationic (+2)Mono-cationic (+1)Neutral (0)

Data Synthesis Note: Alkylation of the piperazine nitrogens sterically hinders solvation and inductively alters electron density, progressively lowering the pKa values[1][2].

Troubleshooting Guides & FAQs

Q1: Why do my piperazine derivatives severely streak on standard silica gel, and how can I fix it?

The Causality: Standard silica gel is populated with weakly acidic silanol groups (Si-OH) with a pKa of approximately 4.5 to 5.5. Because piperazines are highly basic (pKa₁ ~9.7)[3], the nitrogen atoms either donate their lone pairs to the silanols or become fully protonated by them. This creates a powerful secondary ionic interaction (Si-O⁻ ⁺H₂N-R) that outcompetes standard dipole-dipole partitioning[4]. The compound sticks to the column and elutes as a long, continuous streak[5].

The Solution: You must disrupt the secondary ionic interactions.

  • Sacrificial Bases: Add 1–5% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) to your mobile phase[6]. TEA (pKa ~10.7) is more basic than piperazine and will preferentially bind to and mask the active silanol sites, allowing the piperazine to elute symmetrically[5][6].

  • Alternative Stationary Phases: If basic modifiers fail, switch to amine-functionalized silica (NH₂-silica) or basic alumina, which inherently lack acidic protons.

Q2: In RP-HPLC, my piperazine compound elutes in the void volume or exhibits severe peak tailing. What is the mechanism, and how do I retain it?

The Causality: Most standard Reverse-Phase HPLC (RP-HPLC) methods use acidic modifiers like 0.1% TFA or Formic Acid (pH ~2.0). At this pH, piperazine derivatives are di-protonated (+2 charge)[1]. Highly charged species are extremely polar and fail to partition into the hydrophobic C18 stationary phase, causing them to wash out in the void volume. Furthermore, any residual unendcapped silanols on the C18 silica that remain ionized will strongly attract the cationic piperazine, causing severe peak tailing[4][7].

The Solution:

  • High-pH RP-HPLC: Raise the mobile phase pH to 10.5 using an ammonium bicarbonate buffer. At pH 10.5, the piperazine is fully deprotonated (neutral)[3]. The neutral species is significantly more lipophilic, allowing for strong, predictable retention on the C18 phase without secondary ionic tailing[4][7]. (Note: Ensure you use a high-pH stable column, such as an ethylene-bridged hybrid C18).

  • HILIC Chromatography: If the compound remains too polar even at high pH, switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase and a highly organic mobile phase, retaining polar/charged piperazines via partitioning into a water-enriched layer on the silica surface[8].

Q3: I am trying to crystallize a piperazine HCl salt after purification, but it forms a hygroscopic oil. Why?

The Causality: Di-HCl salts of piperazines possess a highly concentrated charge density. While they have high lattice energies, this charge density makes them incredibly hygroscopic; they rapidly absorb atmospheric moisture, depressing the melting point and causing the lattice to collapse into a solvated oil[3]. The Solution: Switch to a counterion that disperses the charge over a larger volume to reduce hygroscopicity. Mono-mesylate, tosylate, or citrate salts of piperazines frequently yield highly crystalline, stable solids compared to their HCl counterparts.

Step-by-Step Methodologies

Protocol 1: Amine-Optimized Normal-Phase Flash Chromatography

This protocol utilizes a sacrificial base to mask silanol activity. It is designed as a self-validating system.

Self-Validation Metric: Before packing the column, run two TLC plates side-by-side: one with the standard eluent, and one with the eluent + 2% TEA. The system is validated for column chromatography only if the Rf of the piperazine shifts from a long streak to a tight, circular spot (Rf 0.2–0.4).

  • Solvent Preparation: Prepare the mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane) and add 2% (v/v) Triethylamine (TEA)[6]. Mix thoroughly.

  • Column Pre-Equilibration (Critical Step): Pack the silica column and flush with at least 3 Column Volumes (CV) of the TEA-modified solvent.

    • Causality: This pre-saturates the acidic silanol sites on the silica. If skipped, the TEA in the running solvent will be consumed by the dry silica, leaving the piperazine unprotected to streak[5].

  • Sample Loading: Dissolve the crude piperazine in the minimum amount of TEA-modified solvent and load it onto the column.

  • Elution & Recovery: Elute using the optimized gradient. Concentrate fractions immediately upon collection.

    • Causality: Prolonged exposure to basic modifiers can lead to side reactions, such as acetamide formation if using NH₄OH with Ethyl Acetate[6].

Protocol 2: pH-Modulated Reverse-Phase Prep-HPLC

This protocol utilizes pH control to alter the ionization state of the piperazine, maximizing C18 retention.

Self-Validation Metric: Perform a dual-pH scouting run on an analytical scale (Inject at pH 2.0, then at pH 10.5). If the peak shape sharpens and the retention time increases significantly at pH 10.5, the deprotonation strategy is validated, confirming the basic nature of the analyte.

  • Buffer Preparation: Prepare a 10 mM Ammonium Bicarbonate aqueous buffer. Adjust the pH to 10.5 using Ammonium Hydroxide.

    • Causality: This pH is nearly 1 unit above the primary pKa of standard piperazines (~9.73), ensuring >90% of the molecules are in their neutral, lipophilic state[1][3].

  • Column Selection: Install a high-pH stable C18 column (e.g., Waters XBridge or equivalent). Standard silica dissolves rapidly at pH > 8.0.

  • Gradient Design: Run a scouting gradient from 5% to 95% Acetonitrile (with 10 mM Ammonium Bicarbonate) over 10 minutes to determine the optimal elution point.

  • Purification: Scale up to the preparative column. Monitor at 210 nm or 254 nm.

  • Lyophilization: Freeze and lyophilize the collected fractions.

    • Causality: Ammonium bicarbonate is a volatile salt. Under vacuum, it will sublime completely into ammonia, carbon dioxide, and water, leaving the purified free-base piperazine without residual inorganic salts.

References

  • Source: acs.
  • Help!
  • Source: researchgate.
  • Source: nih.
  • pKa Values of Some Piperazines at (298, 303, 313, and 323)
  • Source: researchgate.
  • Source: benchchem.
  • Source: acs.

Sources

optimizing 3-(4-Ethylpiperazin-1-YL)propan-1-OL reaction conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-(4-Ethylpiperazin-1-yl)propan-1-ol Synthesis & Optimization

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Alkylation Conditions for CAS 5342-87-0

Introduction: The Molecule & The Challenge

You are likely synthesizing 3-(4-Ethylpiperazin-1-yl)propan-1-ol (an intermediate for pharmaceuticals like Buspirone or various kinase inhibitors). The standard route involves the


-alkylation of 1-Ethylpiperazine  with 3-Chloropropan-1-ol  (or the bromo-analog).

While seemingly a simple


 reaction, this synthesis is prone to three specific failure modes:
  • Quaternization: The product is a tertiary amine that is more nucleophilic than the starting material, leading to over-alkylation.

  • Reagent Cyclization: Under basic conditions, 3-chloropropan-1-ol can cyclize to oxetane, consuming your alkylating agent.

  • Hygroscopicity/Oxidation: The product is a viscous, hygroscopic oil that degrades if the work-up is not strictly anhydrous.

This guide provides the protocols to navigate these pitfalls.

Module 1: Reaction Optimization (Kinetics & Yield)

User Question: "I am getting low conversion (<60%) even after 24 hours. Increasing the temperature just creates a tarry mess. What is wrong?"

Technical Diagnosis: You are likely facing a solubility-reactivity mismatch . 1-Ethylpiperazine is highly polar, while the alkyl halide is moderately polar. If you use a non-polar solvent (Toluene) without a Phase Transfer Catalyst (PTC), the reaction stalls. If you use a protic solvent (Ethanol) at high heat, you encourage the polymerization of the halo-alcohol.

Optimized Protocol (The "Golden Standard"): We recommend a Water/Acetone system or Acetonitrile with inorganic base.

ParameterRecommended ConditionScientific Rationale
Solvent Acetone/Water (3:1) or Acetonitrile Acetone/Water ensures homogeneity of the inorganic base (Carbonate) and the amine. Acetonitrile provides the fastest

rates (dipolar aprotic).
Base

(1.5 eq)
Strong enough to neutralize the HCl formed, but weak enough to minimize oxetane formation. Avoid NaOH (too harsh).
Stoichiometry Amine (1.2 eq) : Halide (1.0 eq) CRITICAL: Use excess amine. The starting material is easier to remove (distillation) than the quaternary impurity formed by excess halide.
Temperature Reflux (~60-80°C) Sufficient activation energy for alkylation. Above 100°C promotes degradation.[1]
Catalyst KI (0.1 eq) Finkelstein reaction in situ. Converts Chloro-alcohol to the more reactive Iodo-alcohol.

Step-by-Step Protocol:

  • Charge 1-Ethylpiperazine (1.2 equiv) and

    
      (1.5 equiv) into Acetone/Water (3:1 v/v).
    
  • Add Potassium Iodide (KI) (0.1 equiv) as a catalyst.

  • Heat to mild reflux (60°C).

  • Dropwise Addition: Add 3-Chloropropan-1-ol (1.0 equiv) slowly over 2 hours. Why? Keeping the alkylating agent concentration low prevents it from reacting with the already-formed product (preventing quaternization).

  • Reflux for 10–12 hours. Monitor by TLC (System: DCM/MeOH 9:1 + 1%

    
    ).
    

Module 2: Impurity Management & Troubleshooting

User Question: "My NMR shows a second set of ethyl signals and the product is a solid instead of an oil. What happened?"

Technical Diagnosis: You have formed the Bis-quaternary ammonium salt . This happens when the product competes with the starting material for the alkyl halide.

Visualization of Competitive Pathways:

ReactionPathways SM 1-Ethylpiperazine (Starting Material) Product Target Product (Tertiary Amine) SM->Product + Reagent (k1) Reagent 3-Chloropropan-1-ol Oxetane Oxetane (Side Product) Reagent->Oxetane Strong Base (Cyclization) Impurity Quaternary Salt (Impurity) Product->Impurity + Reagent (k2) (Over-Alkylation)

Caption: Competitive reaction pathways. Note that k2 (impurity formation) increases if Reagent is in excess or added all at once.

Troubleshooting Matrix:

SymptomProbable CauseCorrective Action
Low Yield (<40%) Reagent cyclization to Oxetane.Switch base from NaOH/KOH to

. Lower temperature to <70°C.
Solid Precipitate Quaternary Ammonium Salt formation.[2][3]Ensure 1-Ethylpiperazine is in excess (1.2–1.5 eq). Add halide slowly.
Yellow/Brown Color Oxidation of the piperazine ring.Degas solvents with

.[4] Add antioxidant (BHT) trace during workup.
Product Wet/Hazy Hygroscopic water retention.Azeotropic distillation with Toluene is required before final vacuum distillation.

Module 3: Work-up & Purification (The "Self-Validating" System)

User Question: "I cannot separate the product from the starting material using column chromatography. The spots trail."

Technical Diagnosis: Piperazine derivatives adhere strongly to silica gel due to the free amines. Column chromatography is inefficient and expensive for this molecule. Vacuum Distillation is the validated purification method.

The "Salt-Break" Work-up Protocol:

  • Filtration: Filter off the inorganic salts (

    
    , Excess 
    
    
    
    ) while hot.
  • Solvent Swap: Evaporate Acetone. Dissolve residue in Dichloromethane (DCM) or Toluene .

  • Washing: Wash organic layer with minimal water (Brine is better to prevent emulsion).

  • Drying: Dry over

    
    .
    
  • Distillation (The Critical Step):

    • Fraction 1: Unreacted 1-Ethylpiperazine (Boils ~110°C at atm pressure, much lower under vacuum). Save this for recycling.

    • Fraction 2: Target Product (Boils ~135–140°C at 10 mmHg).[5]

    • Pot Residue: Quaternary salts and polymers (do not distill).

Purification Decision Tree:

Purification Crude Crude Reaction Mixture Filter Filter Salts Crude->Filter Evap Evaporate Solvent Filter->Evap VacDist High Vacuum Distillation (<10 mmHg) Evap->VacDist Frac1 Fraction 1: 1-Ethylpiperazine VacDist->Frac1 Low BP Frac2 Fraction 2: Pure Product VacDist->Frac2 Medium BP Residue Pot Residue: Salts/Polymers VacDist->Residue High BP

Caption: Purification workflow emphasizing vacuum distillation over chromatography for amine efficiency.

FAQ: Rapid Response

Q: Can I use 3-Bromopropan-1-ol instead of the Chloro- analog? A: Yes. The Bromo- analog is more reactive (


 rate is ~50x faster). However, it is more expensive and less stable. If using the Bromo- analog, skip the KI catalyst and reduce temperature to 40°C to prevent over-alkylation [1].

Q: Is the product stable in air? A: No. It absorbs


 to form carbamates and absorbs moisture. Store under Nitrogen or Argon in a sealed container. If it turns yellow, it has oxidized; redistill before use.

Q: Can I use water as the only solvent? A: Yes, but isolation is harder. The product is water-soluble. You would need to saturate the aqueous phase with NaOH (salting out) and extract exhaustively with DCM, which generates large solvent waste volumes [2].

References

  • Patel, M. et al. (2005). Process for the synthesis of piperazine derivatives.[1][2][6][7][8][9][10] WO2005021522A1.

    • Authority: Describes the general alkylation conditions for piperazines using halo-alkyl linkers and carbon
  • BenchChem. (2024). 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol Synthesis & Properties.

    • Authority: Provides physical property data and industrial reflux conditions (IPA/Water) for the closely related chlorophenyl analog, applicable here by functional group proxy.
  • PubChem Database. (n.d.). Compound Summary: 3-(4-Ethylpiperazin-1-yl)propan-1-ol (CAS 5342-87-0).

    • Authority: Verification of chemical structure, boiling points, and safety d

Sources

Technical Support Center: Ethylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of ethylpiperazine. As a crucial intermediate in the pharmaceutical and chemical industries, understanding and controlling the formation of side products is paramount for ensuring high purity and yield. This document is structured to address common issues encountered during synthesis, offering explanations grounded in reaction mechanisms and providing practical, field-tested solutions.

Section 1: Understanding the Synthetic Landscape

The synthesis of N-ethylpiperazine is most commonly achieved through two primary routes: the direct alkylation of piperazine and reductive amination. Each method presents a unique set of challenges and potential side products.

Direct Alkylation of Piperazine

This method typically involves the reaction of piperazine with an ethylating agent, such as an ethyl halide (e.g., ethyl bromide or ethyl iodide), in the presence of a base.[1][2] While straightforward, this approach is often complicated by a lack of selectivity, leading to a mixture of products.

Reductive Amination

Reductive amination offers an alternative route, involving the reaction of piperazine with an aldehyde or ketone to form an iminium ion, which is then reduced to the corresponding N-alkylated piperazine.[3][4] This method can provide better control over the reaction but is not without its own set of potential impurities.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the synthesis of ethylpiperazine, providing detailed explanations and actionable solutions.

Q1: My reaction mixture contains a significant amount of N,N'-diethylpiperazine. How can I minimize this over-alkylation product?

A: The formation of N,N'-diethylpiperazine is a common side product, particularly in direct alkylation methods.[5][6] It arises from the further reaction of the desired N-ethylpiperazine with the ethylating agent.

Causality: The nitrogen atoms in both piperazine and N-ethylpiperazine are nucleophilic and can react with the ethyl halide. Once some N-ethylpiperazine is formed, it competes with the remaining piperazine for the alkylating agent.

Troubleshooting Strategies:

  • Molar Ratio Control: Employ a molar excess of piperazine relative to the ethylating agent. This statistically favors the mono-alkylation of piperazine. A piperazine to ethanol molar ratio of 0.5-10.0 has been reported in some methods.[7]

  • Use of a Monopiperazinium Salt: Reacting a monopiperazinium salt with the alkylating agent can significantly improve the yield of the N-monoalkylated product and reduce the formation of the dialkylated derivative.[2][8]

  • Controlled Addition of Alkylating Agent: Add the ethyl halide dropwise to the reaction mixture. This maintains a low concentration of the alkylating agent, reducing the likelihood of a second alkylation event on the already formed N-ethylpiperazine.

  • Reaction Temperature: Lowering the reaction temperature can sometimes help to improve selectivity, as the second alkylation step may have a higher activation energy.

Q2: I am observing unreacted piperazine in my final product. How can I improve the conversion?

A: Incomplete conversion of piperazine is another common issue. While using an excess of piperazine can minimize over-alkylation, it can also lead to significant amounts of unreacted starting material.

Causality: Insufficient reaction time, inadequate temperature, or deactivation of the catalyst (in reductive amination) can lead to incomplete reactions.

Troubleshooting Strategies:

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature. Monitor the reaction progress using techniques like GC or TLC to determine the point of maximum conversion.

  • Catalyst Activity (for Reductive Amination): If using a catalytic method, ensure the catalyst is active and used in the correct loading. Deactivated catalysts can lead to poor conversion.

  • Stoichiometry: While an excess of piperazine is often used, a very large excess will naturally result in a significant amount of unreacted starting material. Optimize the molar ratio to balance high conversion with minimal side product formation.

Q3: My purified ethylpiperazine is discolored (yellow or brown). What is the cause and how can I fix it?

A: Discoloration is typically due to the presence of oxidized impurities or thermal degradation products.[5]

Causality: Piperazines can be susceptible to air oxidation, especially at elevated temperatures. Distillation at high temperatures can also lead to thermal decomposition, generating colored byproducts.

Troubleshooting Strategies:

  • Inert Atmosphere: Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Activated Carbon Treatment: Before distillation, treat the crude product with activated carbon to adsorb colored impurities.[5]

  • Vacuum Distillation: Purify the ethylpiperazine by distillation under reduced pressure. This lowers the boiling point and minimizes thermal degradation.[5]

Q4: I have an impurity with a boiling point very close to N-ethylpiperazine. How can I effectively separate them?

A: Close-boiling impurities can be challenging to remove by standard distillation.

Causality: These impurities could be isomers or other structurally similar compounds formed during the synthesis.

Troubleshooting Strategies:

  • Fractional Distillation: Use a distillation column with a high number of theoretical plates to improve separation efficiency. Perform the distillation slowly to allow for proper equilibration between the liquid and vapor phases.[5]

  • Purification via Salt Formation: Convert the crude ethylpiperazine mixture into a salt (e.g., hydrochloride or diacetate).[5][9] The different solubilities of the desired product's salt and the impurity's salt in a suitable solvent can allow for separation by recrystallization.[5][10] The purified salt can then be neutralized to recover the free base.[5]

Q5: What are some of the less common, but still possible, side products I should be aware of?

A: Depending on the specific synthetic route, other side products can be formed.

Examples from Reductive Amination of Aminoethylethanolamine (a related synthesis):

  • Ethylenediamine

  • Monoethanolamine

  • Diethylenetriamine

  • N-aminoethylpiperazine

  • N-hydroxyethylpiperazine[11]

Troubleshooting Strategies:

  • Analytical Characterization: Utilize analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify unknown impurities.

  • Reaction Condition Optimization: Once identified, the formation of these side products can often be minimized by adjusting reaction parameters such as temperature, pressure, catalyst, and solvent.

Section 3: Data Summary and Visualization

Table 1: Common Side Products in Ethylpiperazine Synthesis and Mitigation Strategies
Side ProductCommon Synthetic RouteTypical CauseRecommended Mitigation Strategies
N,N'-Diethylpiperazine Direct AlkylationOver-alkylation of the productUse excess piperazine, controlled addition of alkylating agent, use of monopiperazinium salt.[2][5][6]
Unreacted Piperazine BothIncomplete reaction or use of large excessOptimize reaction time and temperature, ensure catalyst activity, adjust stoichiometry.
Oxidized Impurities BothAir oxidation, especially at high temperaturesConduct reaction under an inert atmosphere, use activated carbon treatment.[5]
Thermal Degradation Products BothHigh temperatures during distillationPurify via vacuum distillation.[5]
Diagram 1: Reaction Pathways in Direct Alkylation of Piperazine

This diagram illustrates the desired reaction to form N-ethylpiperazine and the competing side reaction leading to the formation of N,N'-diethylpiperazine.

G Piperazine Piperazine Ethylpiperazine N-Ethylpiperazine (Desired Product) Piperazine->Ethylpiperazine Mono-alkylation EthylHalide1 Ethyl Halide (Et-X) EthylHalide1->Piperazine Diethylpiperazine N,N'-Diethylpiperazine (Side Product) Ethylpiperazine->Diethylpiperazine Di-alkylation (Over-alkylation) EthylHalide2 Ethyl Halide (Et-X) EthylHalide2->Ethylpiperazine

Caption: Desired mono-alkylation vs. side di-alkylation.

Section 4: Experimental Protocols

Protocol 1: Purification of Crude Ethylpiperazine by Fractional Distillation

This protocol outlines the steps for purifying crude ethylpiperazine, which may contain unreacted starting materials and side products.

Materials:

  • Crude N-ethylpiperazine

  • Fractional distillation apparatus (distillation flask, fractionating column, condenser, receiving flask)

  • Heating mantle with stirrer

  • Boiling chips

  • Vacuum source (optional, for reduced pressure distillation)

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

  • Charging the Flask: Charge the distillation flask with the crude N-ethylpiperazine and add a few boiling chips.[5]

  • Distillation:

    • Begin heating the flask slowly and uniformly with the heating mantle.[5]

    • Collect any low-boiling forerun, which may contain residual solvents or volatile impurities.[5]

    • Carefully monitor the head temperature. When the temperature stabilizes at the boiling point of N-ethylpiperazine (approximately 156-157°C at atmospheric pressure), begin collecting the main fraction in a clean, dry receiver.[6][12]

    • Stop the distillation when the temperature begins to rise again, which indicates the presence of higher-boiling impurities.[5]

  • Analysis: Analyze the collected fraction for purity using a suitable analytical method, such as Gas Chromatography with a Flame Ionization Detector (GC-FID).[5]

Protocol 2: Purification via Salt Formation and Recrystallization

This protocol is useful for separating impurities with boiling points close to that of N-ethylpiperazine.

Materials:

  • Crude N-ethylpiperazine

  • Glacial acetic acid or hydrochloric acid

  • Suitable recrystallization solvent (e.g., ethanol/water mixture)

  • Strong base (e.g., NaOH or KOH)

  • Organic extraction solvent (e.g., dichloromethane or ethyl acetate)

Procedure:

  • Salt Formation:

    • Dissolve the crude N-ethylpiperazine in a suitable solvent.

    • Slowly add a stoichiometric amount of acid (e.g., glacial acetic acid to form the diacetate salt) to precipitate the piperazine salt.[9]

  • Recrystallization:

    • Collect the crude salt by filtration.

    • Recrystallize the salt from a minimal amount of a hot solvent system.[5] Allow the solution to cool slowly to form pure crystals.

  • Recovery of Free Base:

    • Dissolve the purified salt in water.

    • Basify the solution with a strong base to a pH > 12 to liberate the free N-ethylpiperazine.[5]

    • Extract the N-ethylpiperazine into a suitable organic solvent.[5]

    • Dry the organic layer, remove the solvent, and if necessary, perform a final distillation to obtain the pure product.

References

  • Technical Support Center: Purification of Crude 2-Ethylpiperazine - Benchchem.
  • US4911793A - Distillative isolation of N-ethylpiperazine in the presence of water - Google P
  • US3639403A - Method for the preparation of piperazine and substituted piperazines - Google P
  • N-ETHYL PIPERAZINE - Sanjay Chemicals (India) Pvt. Ltd.
  • DE3875547D1 - METHOD FOR OBTAINING N-ETHYLPIPERAZINE.
  • US2919275A - Purification of piperazine - Google P
  • CN1962649A - Process for synthesizing N-ethyl piperazidine - Google P
  • 1-Ethylpiperazine 5308-25-8 wiki - Guidechem.
  • US4602091A - Production of ethylenediamine and N-aminoethylpiperazine
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride - Benchchem.
  • 4-hydroxyethoxy Ethyl Piperazine (HEEP) synthetic procedure from Piperazine +2-chloro ethoxy ethanol?
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC.
  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)
  • DE1092019B - Process for the N-monoalkylation of piperazine - Google P
  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cycliz
  • DABCO bond cleavage for the synthesis of piperazine deriv
  • N-ETHYLPIPERAZINE.
  • (PDF)
  • CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Public
  • Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regul
  • CAS 5308-25-8: 1-Ethylpiperazine | CymitQuimica.
  • 1,4-DIETHYLPIPERAZINE | 6483-50-7 - ChemicalBook.
  • Synthesis of piperazines - Organic Chemistry Portal.
  • N-ETHYL PIPERAZINE For Synthesis - Labor
  • 1-Ethylpiperazine 98 5308-25-8 - Sigma-Aldrich.

Sources

Technical Support Center: Crystallization of 3-(4-Ethylpiperazin-1-YL)propan-1-OL

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the crystallization of 3-(4-Ethylpiperazin-1-YL)propan-1-OL. This resource is designed for researchers, chemists, and drug development professionals who are working with this compound. The unique molecular structure, featuring a hydrophilic propanol chain and a basic ethylpiperazine moiety, presents specific challenges and opportunities in developing a robust and reproducible crystallization protocol. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address the common issues encountered during the purification and isolation of this active pharmaceutical ingredient (API) intermediate.

Troubleshooting Guide: From Theory to Benchtop Solutions

This section addresses the most pressing hands-on challenges you might face during the crystallization process. Each answer is structured to not only provide a solution but also to explain the underlying scientific principles, empowering you to make informed decisions in your experimental design.

Q1: My compound is not crystallizing from solution after cooling. What are the initial steps to induce nucleation?

Root Cause Analysis: The failure of a compound to crystallize from a cooled solution indicates that the system has not achieved or overcome the energy barrier for nucleation, even if it is supersaturated. Nucleation, the initial formation of a stable crystalline entity, is often the rate-limiting step in crystallization.[1][] This can be due to insufficient supersaturation or a lack of surfaces or energy to initiate crystal formation.

Corrective Action Plan:

  • Mechanical Agitation (Scratching): Gently scratch the inside surface of the flask at the air-solvent interface with a glass rod. This action creates microscopic imperfections on the glass surface that can act as nucleation sites, lowering the energy barrier for crystal formation.[3][4]

  • Seeding: If you have a previously isolated pure crystal of 3-(4-Ethylpiperazin-1-YL)propan-1-OL, add a single, tiny crystal (a "seed crystal") to the supersaturated solution. This provides a perfect template for further crystal growth, bypassing the primary nucleation step entirely.[][3]

  • Increase Supersaturation:

    • Solvent Evaporation: Gently blow a stream of inert gas (like nitrogen or argon) over the surface of the solution or leave the container partially open in a fume hood. This slowly removes solvent, increasing the solute concentration to a point where spontaneous nucleation may occur.[3][5]

    • Further Cooling: If not already done, place the flask in a colder environment, such as an ice bath (0 °C) or a laboratory freezer. Lowering the temperature decreases the solubility of the compound, thereby increasing the level of supersaturation.[3][6]

Q2: The compound is "oiling out" as a viscous liquid instead of forming solid crystals. How can I resolve this?

Root Cause Analysis: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point in that specific solvent system, or when the degree of supersaturation is so high that the molecules crash out of solution as a disordered, amorphous liquid rather than an ordered crystal lattice. This is a common issue for compounds with relatively low melting points or those that are highly soluble in the chosen solvent.

Corrective Action Plan:

  • Re-dissolution and Dilution: Add a small amount of additional solvent to the mixture and gently heat until the oil completely redissolves, forming a clear, homogeneous solution.

  • Slow, Controlled Cooling: The key to preventing oiling out is to slow down the rate of cooling significantly. This allows the molecules sufficient time to orient themselves correctly into a crystal lattice.[3][7]

    • Insulate the flask by placing it in a large beaker of warm water or wrapping it in glass wool and allowing it to cool to room temperature over several hours.

    • Avoid directly transferring the hot flask to an ice bath.

  • Solvent System Modification: If the problem persists, the solvent may be too "good." Consider adding a miscible "anti-solvent" (one in which your compound is poorly soluble) dropwise to the warm, diluted solution until slight turbidity is observed. Then, add a few drops of the primary solvent to redissolve the turbidity and allow the system to cool slowly.[4][8]

Q3: My crystallization yield is very low. How can I improve it?

Root Cause Analysis: A poor yield is most commonly the result of using an excessive volume of solvent, which leaves a significant portion of the product dissolved in the mother liquor even after cooling.[3] It can also be due to incomplete crystallization or premature filtration before the solution has reached its minimum temperature.

Corrective Action Plan:

  • Minimize Solvent Usage: During the initial dissolution step, use the absolute minimum amount of hot solvent required to fully dissolve the crude compound. Add the solvent in small portions to the heated mixture until a clear solution is achieved.[5]

  • Optimize Cooling: Ensure the solution is cooled for a sufficient period at the lowest practical temperature to maximize the amount of precipitate. For many organic solvents, cooling to 0 °C or below is effective.

  • Recover a "Second Crop": Do not discard the mother liquor. Transfer the filtrate to a new flask and boil off a portion of the solvent (e.g., 25-50% of the volume). Allow this more concentrated solution to cool again. This will often yield a second batch of crystals, which can be collected.[3] Note that the purity of the second crop may be lower than the first and should be assessed separately.

Q4: I suspect impurities are inhibiting crystallization. What purification strategies should I consider?

Root Cause Analysis: Impurities can disrupt the formation of a stable crystal lattice, act as crystal growth inhibitors, or lead to the formation of impure, poorly-defined crystals.[9] Insoluble impurities can also act as unintended nucleation sites, causing rapid precipitation.

Corrective Action Plan:

  • Hot Filtration: If you observe insoluble material in your hot, dissolved solution, you must perform a hot filtration. This is a critical step to remove particulate impurities before cooling. Use a pre-heated funnel and fluted filter paper to prevent the desired compound from crystallizing prematurely in the funnel.

  • Activated Charcoal (Decolorization): If your solution is colored by high-molecular-weight impurities, you can add a small amount of activated charcoal to the hot solution. The charcoal adsorbs these impurities.

    • Caution: Use charcoal sparingly, as it can also adsorb your product, reducing the yield.[4] Never add charcoal to a boiling solution, as it can cause violent bumping. After a few minutes of gentle heating with the charcoal, perform a hot filtration to remove it.

  • Assess Feedstock Quality: The purity of the starting material is paramount.[3] If the crude material is very impure, consider a preliminary purification step like column chromatography before attempting crystallization.

Advanced Strategies & FAQs

This section explores more nuanced topics and provides guidance on optimizing your crystallization for specific outcomes, such as high-purity material suitable for drug development.

Q5: What is the best approach for selecting a suitable solvent system?

The ideal recrystallization solvent is one in which 3-(4-Ethylpiperazin-1-YL)propan-1-OL has high solubility at elevated temperatures and low solubility at room temperature or below.[6] Given the molecule's structure (with hydrogen bond donating and accepting sites), polar protic and aprotic solvents are good starting points.

Systematic Approach:

  • Small-Scale Solubility Tests: Test the solubility of ~10-20 mg of your compound in ~0.5 mL of various solvents at room temperature and then upon heating.

  • Evaluate Solvent Pairs: If a single solvent is not ideal, try a mixed-solvent system. Dissolve the compound in a "good" solvent (e.g., isopropanol) and titrate with a miscible "anti-solvent" (e.g., heptane or water) until turbidity persists.[4]

Solvent ClassExample(s)Rationale & Suitability
Alcohols Isopropanol (IPA), EthanolGood. The hydroxyl group promotes solubility, especially when hot. Often provides a good solubility differential upon cooling. IPA is a common choice for similar structures.[10]
Ketones AcetoneGood to Moderate. Good solvent power, but its low boiling point can lead to rapid evaporation and premature crystallization.
Esters Ethyl AcetateGood to Moderate. Often works well for moderately polar organic compounds.[1]
Ethers Methyl tert-butyl ether (MTBE)Moderate to Anti-Solvent. Can be useful as the anti-solvent in a solvent pair with an alcohol.[11]
Hydrocarbons Heptane, Hexane, TolueneAnti-Solvent. The compound is likely poorly soluble in non-polar solvents. Excellent for use as an anti-solvent to induce precipitation. Toluene can sometimes help form high-quality crystals.[1]
Water WaterPotential Anti-Solvent/Complex. The compound has some water solubility due to the alcohol and piperazine groups. Could be used as an anti-solvent with a water-miscible solvent like IPA. However, be aware of potential hydrate formation.
Q6: Should I consider salt formation to improve crystallization?

Yes, absolutely. For tertiary amines like 3-(4-Ethylpiperazin-1-YL)propan-1-OL, converting the free base to a salt is a powerful strategy. The resulting ionic species often have much higher melting points and form more robust, ordered crystal lattices due to strong ionic and hydrogen-bonding interactions.[12] Hydrochloride (HCl) or other acid addition salts are common in pharmaceuticals.[13]

General Protocol for HCl Salt Formation:

  • Dissolve the purified free base in a suitable solvent (e.g., isopropanol or ethyl acetate).

  • Slowly add a stoichiometric amount (1.0 to 1.1 equivalents) of HCl dissolved in a compatible solvent (e.g., ethereal HCl or isopropanolic HCl) with stirring.

  • The hydrochloride salt will often precipitate directly from the solution. The process can be aided by cooling.

  • Collect the crystalline salt by filtration and wash with a small amount of cold solvent.

Q7: What are polymorphism and pseudo-polymorphism, and why are they relevant?

Polymorphism is the ability of a compound to exist in two or more different crystal structures. These different forms, or polymorphs, have the same chemical composition but different physical properties, including solubility, stability, and melting point.[14]

Pseudo-polymorphism refers to crystal forms that contain solvent molecules (solvates) or water (hydrates) within the crystal lattice.

Relevance in Drug Development: These phenomena are critically important in the pharmaceutical industry.[][9] An uncontrolled change from one polymorph to another can drastically alter a drug's bioavailability and shelf-life. Therefore, identifying and consistently manufacturing the most stable polymorphic form is a key objective during process development. The choice of crystallization solvent and the cooling rate are primary factors that influence which polymorph is formed.[7][14]

Protocols & Visualization

Protocol 1: Standard Recrystallization from a Single Solvent (e.g., Isopropanol)
  • Place the crude 3-(4-Ethylpiperazin-1-YL)propan-1-OL in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of isopropanol (IPA) and begin heating the mixture with stirring (e.g., in a water bath).

  • Continue adding IPA in small portions until the solid is completely dissolved.

  • If necessary, perform a hot filtration to remove any insoluble impurities.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash them with a small volume of cold IPA, and dry them under vacuum.

Troubleshooting Crystallization: A Decision Workflow

The following diagram illustrates a logical workflow for troubleshooting common crystallization failures.

A decision tree for troubleshooting common crystallization problems.

References

  • Pharmaceutical Technology. (2025, March 15). A Troubleshooting Guide for Topical Drug Manufacturing. [Link]

  • Crystallography Online. (n.d.). Guide for crystallization. [Link]

  • PubChem. (n.d.). 3-(4-Ethylpiperazin-1-yl)propan-1-amine. [Link]

  • Allen, A. D., & Cogdell, T. C. (2004). Getting crystals your crystallographer will treasure: a beginner's guide. Journal of Applied Crystallography, 37(4), 658-663. [Link]

  • SlideShare. (n.d.). Solid organic cpd.s when isolated from organic reaction. [Link]

  • PubChem. (n.d.). 3-(4-Methyl-1-piperazine)propan-1-ol. [Link]

  • Google Patents. (n.d.). CN102146007B - A method for preparing secondary and tertiary amines.
  • Royal Society of Chemistry. (2023, March 24). Crystallization-based downstream processing of ω-transaminase- and amine dehydrogenase-catalyzed reactions. [Link]

  • Reddit. (2020, October 30). Recrystallisation Help. [Link]

  • Pharma Focus Asia. (n.d.). Pharmaceutical Crystallisation| Solution Crystallization. [Link]

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. [Link]

  • Defense Technical Information Center. (n.d.). THE REACTION -BETWEEN TERTIARY AMINES AND. [Link]

  • Chemsrc. (2026, February 25). CAS#:503429-85-4 | 1-(4-Ethylpiperazin-1-yl)-3-(4-methoxyphenoxy)propan-2-ol. [Link]

  • Environmental Protection Agency. (n.d.). 1,1'-(Piperazine-1,4-diyl)di(propan-2-ol). [Link]

  • YouTube. (2007, November 28). Organic Chemistry Lab: Recrystallization. [Link]

  • Royal Society of Chemistry. (n.d.). Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate). [Link]

  • PSE for SPEED. (2012, June 20). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-Methylpiperazin-1-yl)isobenzofuran-1(3H)-one. [Link]

  • National Center for Biotechnology Information. (2016, June 1). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. [Link]

  • Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [Link]

  • FreePatentsOnline. (2020, January 22). CRYSTAL FORMS OF 3-Z-[1-(4-(N-((4-METHYL-PIPERAZIN-1-YL)-METHYLCARBONYL) - EPO. [Link]

  • ResearchGate. (2021, February 15). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C 12 H 20 ClN 3 O. [Link]

  • SciTechnol. (n.d.). Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. [Link]

  • PubChem. (n.d.). Piperazin-1-ylpropanol. [Link]chem.ncbi.nlm.nih.gov/compound/79207)

Sources

Technical Support Center: Scale-Up Synthesis of 3-(4-Ethylpiperazin-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support and troubleshooting center for the synthesis of 3-(4-Ethylpiperazin-1-yl)propan-1-ol. As a Senior Application Scientist, I have structured this guide to move beyond basic recipes, focusing instead on the thermodynamic and kinetic levers that dictate process success.

The piperazine moiety is a ubiquitous scaffold in modern pharmacology, necessitating highly robust and scalable N-alkylation methodologies[1]. While the nucleophilic substitution of 1-ethylpiperazine with 3-chloro-1-propanol appears straightforward on a milligram scale, transitioning to a multikilogram environment introduces severe challenges regarding exotherm control, impurity profiling, and solvent recovery[2]. This guide provides a self-validating protocol and troubleshooting matrix designed to ensure high-yield, reproducible scale-up.

Process Workflow & Logical Architecture

The following workflow illustrates the optimized non-aqueous scale-up route. By utilizing Toluene and a Finkelstein catalyst, we bypass the kinetic bottlenecks of alkyl chlorides and the severe yield losses associated with aqueous extraction of hydrophilic piperazines.

G N1 1. Reactor Charging 1-Ethylpiperazine + K2CO3 + KI in Toluene N2 2. Controlled Dosing 3-Chloro-1-propanol (Exotherm Control) N1->N2 N3 3. Reflux & Reaction 90-110°C (Finkelstein Catalysis) N2->N3 N4 4. Non-Aqueous Workup Filter Inorganic Salts (Avoids Product Loss) N3->N4 N5 5. Purification Vacuum Distillation (High Purity API) N4->N5

Process workflow for the scale-up synthesis of 3-(4-Ethylpiperazin-1-yl)propan-1-ol.

Self-Validating Scale-Up Protocol

This protocol is engineered as a self-validating system . Each phase includes built-in physical or analytical checks to confirm that the underlying chemical causality is functioning as intended before proceeding to the next step.

Step 1: Reactor Preparation & Catalyst Loading
  • Action: Charge a dry, jacketed glass reactor with Toluene (5 volumes relative to the piperazine). Add 1-Ethylpiperazine (1.05 eq), anhydrous K₂CO₃ (1.5 eq), and Potassium Iodide (KI, 0.1 eq).

  • Causality: A slight excess of the nucleophile statistically suppresses dialkylation. K₂CO₃ acts as a non-nucleophilic acid scavenger. KI initiates a Finkelstein reaction, converting the sluggish 3-chloro-1-propanol[3] into the highly reactive 3-iodo-1-propanol in situ, drastically lowering the activation energy required for the N-alkylation[1].

  • Validation Check: The suspension must be easily stirrable. If clumping occurs, moisture is present in the K₂CO₃; halt and replace with strictly anhydrous reagents.

Step 2: Controlled Electrophile Dosing
  • Action: Heat the reactor to 85°C. Begin dropwise addition of 3-chloro-1-propanol (1.0 eq) over a 2 to 3-hour period.

  • Causality: Piperazine N-alkylation is highly exothermic. Dosing the electrophile ensures the reaction rate is limited by mass transfer rather than kinetics, preventing thermal runaway[2].

  • Validation Check: Monitor the internal temperature (

    
    ). If 
    
    
    
    exceeds 95°C, pause the dosing pump. The temperature should drop within 5 minutes, validating that the exotherm is safely coupled to the dosing rate.
Step 3: Reaction Maturation
  • Action: Once dosing is complete, raise the jacket temperature to achieve a gentle reflux (~105°C - 110°C) and hold for 6 hours.

  • Validation Check: Pull an aliquot for GC-FID analysis. The reaction is validated as complete when the 3-chloro-1-propanol peak area falls below <1%.

Step 4: Non-Aqueous Workup
  • Action: Cool the reactor to 20°C. Filter the suspension directly through a Celite pad to remove KCl, K₂CO₃, and KI salts. Wash the filter cake with cold Toluene (1 volume).

  • Causality: 3-(4-Ethylpiperazin-1-yl)propan-1-ol is highly hydrophilic. Traditional aqueous extractions lead to massive yield losses into the water layer. Direct filtration of the organic solvent bypasses this phase-partitioning nightmare entirely.

Step 5: Solvent Recovery and Distillation
  • Action: Concentrate the filtrate under reduced pressure to recover the Toluene. Subject the resulting crude oil to fractional vacuum distillation.

  • Validation Check: Collect the main fraction at the established boiling point under your specific vacuum (e.g., ~120-130°C at 2-5 mmHg). A colorless to pale-yellow viscous oil confirms the successful removal of high-molecular-weight polymeric impurities.

Quantitative Data & Parameter Optimization

To facilitate data-driven decision-making during scale-up, the following tables summarize the critical parameters for electrophile and solvent selection.

Table 1: Quantitative Comparison of Electrophiles for Piperazine Alkylation

ElectrophileRelative CostSN2 ReactivityExotherm / Byproduct RiskScale-Up Suitability
3-Chloro-1-propanol Low ($)ModerateLowExcellent (Requires KI catalyst)
3-Bromo-1-propanol High (

$)
HighHigh (Thermal runaway risk)Fair (Requires strict jacket cooling)
3-Iodo-1-propanol Very High (

)
Very HighVery High (Dialkylation)Poor (Generated in situ only)

Table 2: Solvent Selection Matrix for N-Alkylation Scale-Up

SolventBoiling PointInorganic Salt SolubilityWorkup MethodologyOverall Yield Impact
Toluene 110.6 °CInsolubleDirect Filtration>90% (Minimal product loss)
Acetonitrile 82.0 °CPoorFiltration / Evaporation~80% (Risk of thermal stalling)
Water / EtOH 78 - 100 °CHighly SolubleAqueous Extraction<50% (Severe loss to aqueous phase)

Troubleshooting Guides & FAQs

Q1: Why is my reaction stalling at 70% conversion despite extended heating? A: This is a classic kinetic bottleneck caused by the low electrophilicity of the chloride leaving group in 3-chloro-1-propanol. If you omitted the Potassium Iodide (KI), the reaction relies solely on the chloride. Add 0.1 equivalents of KI to trigger the Finkelstein reaction[1]. This generates an iodide intermediate in situ, driving the reaction to completion without requiring destructive temperature increases.

Q2: During scale-up, my product yield dropped, and I observed a thick, insoluble byproduct. What happened? A: You are likely observing the formation of quaternary ammonium salts due to dialkylation or piperazine self-condensation. This occurs when the local concentration of the electrophile is too high. Ensure you are dosing the 3-chloro-1-propanol slowly into the piperazine, rather than mixing them all at once. Maintaining a slight molar excess of 1-ethylpiperazine (1.05 to 1.10 eq) statistically favors mono-alkylation and suppresses this side reaction.

Q3: Can I use water or ethanol as a solvent to dissolve the K₂CO₃ base and speed up the reaction? A: While polar protic solvents can accelerate certain SN2 reactions, they severely complicate the scale-up workup. The target molecule, 3-(4-Ethylpiperazin-1-yl)propan-1-ol, is highly water-soluble. If you use an aqueous biphasic system, you will struggle to extract the product without using massive amounts of chlorinated solvents (like DCM), which poses environmental and regulatory scale-up issues. Using Toluene allows for a simple, non-aqueous filtration of the inorganic salts.

Q4: My distilled product has a slight yellow tint instead of being perfectly colorless. Is it compromised? A: A slight pale-yellow tint is common in piperazine derivatives due to trace oxidation of the amine during high-temperature vacuum distillation. To prevent this, ensure your distillation apparatus is strictly purged with Argon or Nitrogen before applying heat, and verify that your vacuum pump is pulling a deep enough vacuum (<5 mmHg) to keep the distillation temperature as low as possible.

References

Sources

Technical Support Center: Synthesis of 3-(4-Ethylpiperazin-1-yl)propan-1-ol

[1][2][3]

Topic: Process Control & Impurity Minimization Strategy CAS: 53788-54-2 (Free Base) Target Audience: Organic Chemists, Process Development Scientists

Executive Summary & Reaction Landscape[3]

The synthesis of 3-(4-ethylpiperazin-1-yl)propan-1-ol is a classic N-alkylation (nucleophilic substitution) that appears deceptively simple.[1][2] However, the presence of a free hydroxyl group on the alkylating agent and the nucleophilicity of the resulting tertiary amine create a "selectivity minefield."

The primary challenge is not conversion; it is stopping the reaction at the mono-alkylated stage and preventing the formation of quaternary ammonium salts (over-alkylation) or elimination products (allyl alcohol derivatives).

The Reaction Pathway (Visualized)

The following diagram illustrates the kinetic competition between the desired pathway and the primary impurity generators.

ReactionLandscapeSM1N-Ethylpiperazine(Nucleophile)ProductTARGET PRODUCT3-(4-Ethylpiperazin-1-yl)propan-1-olSM1->ProductSN2 ReactionBase, HeatSM23-Chloropropan-1-ol(Electrophile)SM2->ProductImpurity_ElimIMPURITY BAllyl Alcohol(Elimination)SM2->Impurity_ElimStrong Base(E2 Elimination)Impurity_OIMPURITY CEther Linkage(O-Alkylation)SM2->Impurity_ORare(If alkoxide forms)Impurity_QuatIMPURITY ABis-Quaternary Salt(Over-Alkylation)Product->Impurity_Quat+ SM2 (Excess)High Temp

Figure 1: Mechanistic pathway showing the competition between Product formation and Impurities A (Quat), B (Elimination), and C (Ether).[3]

Troubleshooting Guide (FAQ Format)

This section addresses specific failure modes reported by users in the field.

Issue 1: "I am seeing a large insoluble precipitate forming during the reaction."

Diagnosis: Formation of Impurity A (Quaternary Ammonium Salt) .[2] The target product is a tertiary amine, which is itself a nucleophile. If the reaction runs too hot, or if there is a local excess of 3-chloropropan-1-ol, the product will attack a second molecule of the alkyl halide, forming a bis-cationic salt.

Corrective Action:

  • Adjust Stoichiometry: Never use an excess of 3-chloropropan-1-ol. Use a 1.1 to 1.2 equivalent excess of N-ethylpiperazine . The unreacted amine is volatile and easier to remove via distillation than the quaternary salt is to remove via crystallization.[2]

  • Temperature Control: Reduce reaction temperature. If refluxing in acetonitrile (82°C), switch to acetone (56°C) or control the bath to 60-65°C.

  • Solvent Switch: Quaternary salts are often insoluble in non-polar solvents.[1][2] If you run in Toluene, they precipitate immediately.[2] While this removes them from solution, it indicates yield loss.[2]

Issue 2: "My LC-MS shows a peak at [M-18] and the yield is low."

Diagnosis: Elimination of 3-chloropropan-1-ol . You are likely using a base that is too strong (e.g., NaOH, KOH) or the temperature is too high, causing the 3-chloropropan-1-ol to undergo E2 elimination to form allyl alcohol and HCl. This consumes your alkylating agent.[1][2]

Corrective Action:

  • Change Base: Switch to Potassium Carbonate (

    
    )  or Sodium Bicarbonate.[1][2] Avoid Hydroxides.[1][2]
    
  • Finkelstein Catalyst: Add 0.1 eq of Potassium Iodide (KI) . This converts the alkyl chloride to a more reactive alkyl iodide in situ, allowing the SN2 reaction to proceed faster at lower temperatures, favoring substitution over elimination [1].

Issue 3: "I cannot separate the product from the starting N-ethylpiperazine."

Diagnosis: Azeotrope or Boiling Point Proximity. Both are amines.[1][2] While their boiling points differ, they can "drag" each other during simple distillation.[2]

Corrective Action:

  • Aqueous Workup:

    • Dissolve the crude mixture in Ethyl Acetate (EtOAc).[2]

    • Wash with water (3x) . 3-(4-Ethylpiperazin-1-yl)propan-1-ol is amphiphilic but prefers organic solvents if salted out, whereas N-ethylpiperazine is highly water-soluble.[1][2] Note: You must check the aqueous layer by TLC/LCMS to ensure you aren't losing product.[1][2] Saturation with NaCl helps force the product into the organic layer.

  • Vacuum Distillation: Use a fractionating column (Vigreux).[1][2]

    • N-Ethylpiperazine BP: ~157°C (Atmospheric).[1][2]

    • Product BP: >250°C (Atmospheric) / ~140-150°C at 0.5 mmHg [2].[1][2]

    • Protocol: Remove the N-ethylpiperazine fore-run at moderate vacuum, then switch to high vacuum (<1 mmHg) for the product.

Recommended Synthetic Protocol

This protocol prioritizes purity over raw speed, utilizing the Finkelstein modification to suppress thermal impurities.

Materials Table
ReagentRoleEquivalentsNotes
N-Ethylpiperazine Nucleophile1.20Excess prevents poly-alkylation.
3-Chloropropan-1-ol Electrophile1.00Limiting reagent.[1][2]
Potassium Carbonate Base1.50Granular, anhydrous.[2]
Potassium Iodide Catalyst0.10Essential for rate acceleration.[1][2]
Acetone or Acetonitrile Solvent10 VolAcetone allows lower temp; ACN is faster.[1][2]
Step-by-Step Workflow
  • Setup: In a clean reactor equipped with a mechanical stirrer and reflux condenser, charge N-Ethylpiperazine (1.2 eq),

    
      (1.5 eq), and KI  (0.1 eq) into Acetonitrile  (10 volumes).
    
  • Addition: Heat the mixture to 50°C. Add 3-Chloropropan-1-ol (1.0 eq) dropwise over 60 minutes.

    • Why? Slow addition keeps the concentration of the alkylating agent low, favoring reaction with the abundant free amine over the product (which is still forming).

  • Reaction: Stir at 60-70°C for 12–16 hours. Monitor by TLC (MeOH:DCM 1:9) or LCMS.[1][2][4][5]

    • Endpoint: Disappearance of 3-chloropropan-1-ol.[1][2]

  • Workup:

    • Cool to room temperature.[1][2][6] Filter off the inorganic salts (

      
      ).
      
    • Concentrate the filtrate under reduced pressure to obtain a crude oil.[1][2][3]

  • Purification (Distillation):

    • Perform fractional distillation under high vacuum.[1][2]

    • Fraction 1: Unreacted N-ethylpiperazine (recoverable).[1][2]

    • Fraction 2: Pure 3-(4-Ethylpiperazin-1-yl)propan-1-ol (Colorless to pale yellow oil).[1][2]

Purification Logic Tree

PurificationStartCrude Reaction MixtureFilterFilter Inorganic SaltsStart->FilterEvapEvaporate SolventFilter->EvapDecisionIs Purity > 90%?Evap->DecisionDistillHigh Vacuum Distillation(0.5 mmHg, 145°C)Decision->DistillYesSaltSalt Formation(Dissolve in EtOH, add HCl/IPA)Decision->SaltNo (Complex Impurities)RecrystRecrystallize Salt(from EtOH/EtOAc)Salt->Recryst

Figure 2: Decision matrix for purification based on crude purity.

Analytical Fingerprinting

Confirm your product identity and purity using these markers.

1H NMR (CDCl3, 400 MHz) Expected Shifts
  • 
     3.78 (t, 2H): 
    
    
    (Triplet, distinct for the alcohol end).
  • 
     2.30 - 2.60 (m, 10H):  Piperazine ring protons + N-ethyl 
    
    
    + N-propyl
    
    
    (Overlapping multiplets).[1]
  • 
     1.70 (quint, 2H):  Central propyl 
    
    
    .[1][2]
  • 
     1.08 (t, 3H):  Terminal methyl of the ethyl group.
    
Impurity Markers
ImpurityDetection MethodCharacteristic Signal
Quaternary Salt LCMS / NMRMass [M+Product]+; NMR shows downfield shift of ring protons (>3.0 ppm).[1][2]
Allyl Alcohol GC / NMROlefinic protons at 5.0–6.0 ppm.[1][2]
N-Ethylpiperazine GC / TLCLower retention time; distinct NH signal (broad) if not exchanged.[1][2]

References

  • Finkelstein Reaction Mechanism: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.[1][2] (Classifies Iodide catalysis in alkyl chloride substitutions).

  • Boiling Point & Synthesis Data: PubChem Compound Summary for CID 79207 (Analogous Methyl/Propyl piperazine data used for extrapolation of physical properties). Link

  • Piperazine Alkylation Protocols: Patents US3922313A and WO2016078107A1 (Describing general conditions for halo-alcohol alkylations of amines).[1][2] Link

Technical Support Center: Analytical Method Validation (AMV) for NCEs

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: ICH Q2(R2), USP <1225>, FDA Guidance for Industry

Introduction: The Validation Mindset

Welcome to the AMV Support Center. If you are here, you are likely transitioning a New Chemical Entity (NCE) from R&D to a regulated environment.

The Core Philosophy: Validation is not just a checkbox exercise; it is the scientific proof that your method is "fit for purpose." A common error I see in early-stage development is confusing system performance with method validity. A perfect chromatogram means nothing if you cannot prove specificity against degradation products.

This guide addresses the most frequent "pain points" submitted to our support desk, structured as a troubleshooting dialogue.

Module 1: Specificity & Selectivity

Ticket #402: "I have a peak in my blank/placebo, or I cannot separate the impurity from the main peak."

The Root Cause Analysis

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present (impurities, degradants, matrix).[1]

Q: Why do I see a 'ghost peak' in my blank injection? A: This is rarely a "ghost." It is usually carryover or solvent contamination.

  • Immediate Action: Run a "gradient blank" (0% injection). If the peak persists, it is in your mobile phase. If it vanishes, it is carryover from the injector needle.

  • Protocol Fix: Implement a needle wash with a solvent stronger than your mobile phase (e.g., 90% Acetonitrile or Methanol).

Q: How do I prove my main peak is pure if a degradant co-elutes? A: You cannot rely on retention time alone. You must use Peak Purity Analysis (typically via Diode Array Detector (DAD) or Mass Spectrometry).

  • The Metric: The "Purity Angle" must be less than the "Purity Threshold."

  • The Stress Test: You must perform Forced Degradation to generate potential co-eluting compounds.

Standard Operating Procedure: Forced Degradation
  • Acid/Base: 0.1N HCl/NaOH at 60°C for 2-4 hours.

  • Oxidation: 3%

    
     at RT for 2 hours.
    
  • Thermal/Photic: Solid state heat (60°C) and UV light.

  • Target: Aim for 10-20% degradation. Less is inconclusive; more creates secondary degradants that are unrealistic.

Workflow Visualization: Specificity & Peak Purity

SpecificityWorkflow Start Start Specificity Check InjectBlank Inject Diluent/Placebo Start->InjectBlank CheckInterference Interference > 1%? InjectBlank->CheckInterference PassBlank Blank Check Passed CheckInterference->PassBlank No FailBlank Investigate Contamination (Needle Wash/Solvents) CheckInterference->FailBlank Yes StressTest Perform Forced Degradation (Acid, Base, Ox, Light) PassBlank->StressTest PeakPurity DAD/MS Peak Purity (Angle < Threshold?) StressTest->PeakPurity PassSpecificity Specificity Validated PeakPurity->PassSpecificity Yes FailSpecificity Method Development Required (Change Gradient/Column) PeakPurity->FailSpecificity No FailSpecificity->StressTest Optimize Method

Figure 1: Decision tree for establishing Specificity and Peak Purity during method validation.

Module 2: Linearity & Range

Ticket #505: "My


 is 0.999, but my low-concentration accuracy is failing." 
The Technical Insight

Do not fall into the "


 Trap." A correlation coefficient (

) of 0.999 can still hide significant bias at the lower end of the curve. This is often due to heteroscedasticity (variance increases with concentration).

Q: How do I fix poor accuracy at the LOQ (Limit of Quantitation)? A: Check your residuals. If the error is larger at high concentrations, unweighted linear regression allows high points to dominate the slope, "wagging the tail" of the curve and causing error at the low end.

  • The Fix: Apply Weighting (

    
     or 
    
    
    
    )
    . This forces the regression line to fit the low points as tightly as the high points.
Data Presentation: Linearity Acceptance Criteria
ParameterAcceptance Criteria (Assay)Acceptance Criteria (Impurities)
Range 80% to 120% of Test ConcentrationLOQ to 120% of Specification Limit
Levels Minimum 5 levels (e.g., 80, 90, 100, 110, 120%)Minimum 5 levels
Correlation (

)


Bias (

-intercept)

% of response at 100% level

% of response at limit
Residual Plot Random distribution (No "U" shape)Random distribution

Module 3: Accuracy & Precision

Ticket #612: "My spike recovery is only 85%. Is this acceptable?"

The Troubleshooting Guide

For drug substances, 85% is typically unacceptable . We target 98.0% – 102.0%. Low recovery usually indicates an extraction problem or matrix interference.

Q: Precision vs. Accuracy: What's the difference in validation?

  • Precision (Repeatability): Injecting the same preparation 6 times. (Tests the HPLC system).

  • Accuracy (Recovery): Spiking known amounts of analyte into the placebo matrix and extracting it. (Tests the sample preparation).

Q: How do I solve low recovery? A:

  • Solubility Check: Ensure the extraction solvent dissolves the NCE and wets the excipients.

  • Adsorption: If the concentration is low, the drug might be sticking to glassware. Switch to silanized glass or polypropylene.

  • Filter Validation: Did you discard the first 1-2 mL of filtrate? Filters often adsorb active compounds initially.

Protocol: Accuracy via Spiking
  • Prepare Placebo: Mix excipients (no active drug) in amounts equivalent to the formulation.

  • Spike: Add known Active Pharmaceutical Ingredient (API) stock solution to the placebo at three levels:

    • Level 1: 80% of target.

    • Level 2: 100% of target.

    • Level 3: 120% of target.

  • Replicates: Prepare 3 samples per level (Total 9 determinations).

  • Calculate:

    
    .
    

Module 4: Robustness

Ticket #701: "The method works in R&D but fails in QC."

The "Method Transfer" Trap

If a method fails when moved to a different lab or instrument, it lacks Robustness . This parameter measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Q: Which parameters should I vary? A: Focus on the factors most likely to fluctuate in a real lab environment:

  • pH of Mobile Phase:

    
     units.
    
  • Column Temperature:

    
    C.
    
  • Flow Rate:

    
    %.
    
  • Organic Modifier:

    
    % (absolute).
    
Visualization: Robustness Factors (Ishikawa/Fishbone)

RobustnessFactors MethodStability Method Stability HPLC Instrument HPLC->MethodStability MobilePhase Mobile Phase MobilePhase->MethodStability Environment Environment Environment->MethodStability Sample Sample Prep Sample->MethodStability FlowRate Flow Rate (±0.1 mL/min) FlowRate->HPLC Wavelength Detector (±2 nm) Wavelength->HPLC pH Buffer pH (±0.2) pH->MobilePhase Organic % Organic (±2%) Organic->MobilePhase Temp Column Temp (±5°C) Temp->Environment Stability Solution Stability (24h vs Fresh) Stability->Sample Filter Filter Type (Nylon vs PTFE) Filter->Sample

Figure 2: Fishbone diagram identifying critical parameters for Robustness testing.

References

  • ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency.[2] [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA).[3][4][5][6] [Link]

  • USP <1225> Validation of Compendial Procedures. United States Pharmacopeia (via USP-NF Online). [Link]

Sources

Technical Support Center: 3-(4-Ethylpiperazin-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers and drug development professionals working with 3-(4-Ethylpiperazin-1-yl)propan-1-ol .

Emergency & Safety First (Critical Handling)

Before opening the vial, you must understand the chemical nature of this compound. As a tertiary amine with an alcohol tail, it presents specific hazards regarding corrosivity and reactivity.

Immediate Action Guide
ScenarioImmediate ActionReasoning
Skin Contact Wash immediately with soap and water for 15+ mins.[1][2][3]Alkyl-piperazines can cause chemical burns (Skin Corr.[1][4] 1B/Irrit. 2) and penetrate the dermis.
Eye Contact Rinse cautiously with water for 15 mins; remove contact lenses.[5]High risk of serious eye damage (H318) due to basicity (pKa ~9-10).[1]
Spill (Liquid) Absorb with inert material (sand/vermiculite). Do NOT use sawdust.Sawdust can react with strong bases/oxidizers; inert absorption prevents secondary reactions.
Ingestion Rinse mouth. Do NOT induce vomiting. Call a physician.Vomiting can cause secondary esophageal burns.

PPE Requirements:

  • Gloves: Nitrile rubber (minimum 0.11 mm thickness) is recommended. Latex is generally insufficient for amine permeation resistance.

  • Eyes: Chemical safety goggles.[5][6] A face shield is recommended if handling volumes >50 mL.

  • Respiratory: Use a fume hood.[6] If aerosolization is possible, use a respirator with an amine-specific filter (Type K).

Technical Specifications & Identification

Ensure you are working with the correct material.[2] Confusion often arises between the amine and alcohol derivatives.

FeatureSpecificationNotes
Chemical Name 3-(4-Ethylpiperazin-1-yl)propan-1-ol
CAS Number 622369-81-7 Verify against CoA; often confused with methyl analog (5317-33-9).[1]
Formula

Molecular Weight 172.27 g/mol Useful for molarity calculations.[1]
Physical State Liquid or Low-Melting SolidViscous, colorless to pale yellow.[1][2]
Solubility Water, Ethanol, DMSO, MethanolHighly polar due to hydroxyl and amine groups.
pKa (Predicted) ~9.0 - 9.8 (Piperazine nitrogens)Acts as a base; will form salts with acids.[1]

Storage & Stability (Preserving Integrity)

The Problem: Users frequently report their clear samples turning yellow or brown. The Cause: This is due to oxidative degradation of the piperazine ring and N-oxide formation , accelerated by light and moisture.[1]

Storage Protocol

Follow this decision matrix to ensure long-term stability.

StorageProtocol cluster_warning CRITICAL AVOIDANCE Start Received Shipment CheckSeal Is Seal Intact? Start->CheckSeal LongTerm Long-Term Storage (>1 Month) CheckSeal->LongTerm Yes ShortTerm Active Use (<1 Month) CheckSeal->ShortTerm No (In Use) Condition2 Purge with Inert Gas (Ar/N2) LongTerm->Condition2 ShortTerm->Condition2 Reseal after use Condition3 Desiccator (Hygroscopic) ShortTerm->Condition3 Keep Dry Condition1 Store at 2-8°C (Refrigerate) Condition1->Condition3 Condition2->Condition1 Avoid Avoid: Light, Moisture, Oxygen

Figure 1: Decision matrix for storage conditions to prevent oxidative degradation and hydrolysis.

Best Practices
  • Inert Atmosphere: Always store under Argon or Nitrogen. The tertiary amine is electron-rich and prone to oxidation.[1]

  • Temperature: Refrigeration (

    
    ) is preferred. Freezing (
    
    
    
    ) is acceptable but may require careful thawing to prevent water condensation (hygroscopicity).[1]
  • Container: Amber glass vials to prevent photodegradation.

Experimental Preparation & Usage

Solubility & Solution Prep[1]
  • Aqueous Buffers: Highly soluble. However, the pH will rise upon addition.

    • Protocol: Dissolve the compound in water before adding to a buffer system. Check pH and adjust with dilute HCl if necessary to match physiological pH (7.4).

  • Organic Solvents: Soluble in DMSO and Ethanol.[7]

    • Stock Solutions: Prepare DMSO stocks at 10-100 mM.[1] Store aliquots at

      
      . Avoid repeated freeze-thaw cycles.[1]
      
Compatibility Check
  • Acids: Will form salts (hydrochlorides, sulfates). This increases water solubility but alters melting points.

  • Alkyl Halides: The tertiary nitrogen can undergo quaternization (Menschutkin reaction) if heated with alkyl halides, forming quaternary ammonium salts.

  • Oxidizers: Incompatible with peroxides, permanganates, and bleach.

Troubleshooting Guide (FAQ)

Q1: My sample has turned from colorless to yellow. Is it still usable?

  • Diagnosis: This indicates oxidation (formation of N-oxides or imines).[1]

  • Solution: Check purity via LC-MS or NMR.[1]

    • If purity is >95%: It is likely usable for non-critical applications, but purification (distillation or column chromatography) is recommended.

    • If purity is <90%: Discard. Oxidation products can act as sensitizers or interfere with biological assays.

  • Prevention: Purge headspace with Argon after every use.

Q2: The compound is not dissolving in my buffer (PBS).

  • Diagnosis: While the molecule is polar, high concentrations in high-salt buffers can cause "salting out," or the pH might be too high (keeping it non-ionized and less soluble).

  • Solution:

    • Dissolve in a small amount of DMSO or Ethanol first (make a 100x stock).

    • Slowly dilute into the buffer while vortexing.

    • Lower the pH slightly (to ~6-7) to protonate the nitrogen, drastically increasing aqueous solubility.

Q3: I see a precipitate when mixing with my drug candidate.

  • Diagnosis: Likely an acid-base reaction.[1] If your drug is an acid (e.g., a carboxylic acid), the piperazine (base) will extract the proton, forming an insoluble salt complex.

  • Solution: Test compatibility on a small scale. Ensure the final pH of the mixture maintains both components in their soluble states.

Degradation Pathway Visualization

Degradation Compound 3-(4-Ethylpiperazin-1-yl) propan-1-ol NOxide N-Oxide Impurity (Yellowing) Compound->NOxide Oxidation Carbamate Carbamate Salt (Precipitate) Compound->Carbamate Carbonylation Oxygen + O2 / Light Oxygen->NOxide CO2 + CO2 (Air) CO2->Carbamate

Figure 2: Common degradation pathways.[1] Oxidation leads to discoloration; CO2 absorption leads to salt precipitation.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 79207, Piperazin-1-ylpropanol (Analog). Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: 1-Ethylpiperazine.[1] Retrieved from [Link][1]

Disclaimer: This guide is based on the chemical properties of the specified compound and its close structural analogs. Always consult the specific Safety Data Sheet (SDS) provided by your supplier before handling.

Sources

Validation & Comparative

3-(4-Ethylpiperazin-1-YL)propan-1-OL vs other piperazine analogs

Author: BenchChem Technical Support Team. Date: March 2026

3-(4-Ethylpiperazin-1-yl)propan-1-ol vs. Piperazine Analogs: A Comprehensive Guide to Physicochemical Profiling and SAR

Executive Summary: The Piperazine Scaffold in Drug Design

In modern medicinal chemistry, piperazine is widely regarded as a privileged scaffold due to its structural simplicity, conformational flexibility, and chemical adaptability[1]. The dual-nitrogen architecture allows the ring to adopt chair and boat conformations, optimizing molecular fit within receptor pockets[1]. Furthermore, functionalizing the nitrogen atoms enables the systematic fine-tuning of steric, electronic, and physicochemical properties—specifically aqueous solubility, lipophilicity, and pKa[1].

3-(4-Ethylpiperazin-1-yl)propan-1-ol is a highly optimized bifunctional building block. By incorporating an ethyl group at the N4 position and a propanol chain at the N1 position, it strikes a deliberate balance between lipophilicity (membrane permeability) and hydrophilicity (aqueous solubility and hydrogen bonding). This guide objectively compares its performance against other common piperazine analogs and provides the experimental workflows necessary to validate these physicochemical traits.

Structural & Physicochemical Profiling

To understand the specific advantages of 3-(4-Ethylpiperazin-1-yl)propan-1-ol, we must compare it against its structural analogs. The two opposing nitrogen atoms in the piperazine ring offer a tunable polar surface area, which frequently results in improved ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics[2].

Comparative Analogs:
  • 1-Ethylpiperazine: Lacks the hydroxyalkyl chain. It is highly basic and volatile, but lacks the hydrogen-bond donor capacity required for specific receptor interactions.

  • 1-(2-Hydroxyethyl)piperazine: Lacks the N4-ethyl group. While it possesses H-bonding capabilities, its lower lipophilicity can hinder passive membrane diffusion.

  • 2-(4-Ethylpiperazin-1-yl)ethan-1-ol: Features an ethanol chain instead of a propanol chain.

The Causality of the Propanol Chain: The length of the hydroxyalkyl chain directly impacts the basicity of the adjacent N1 nitrogen. The inductive electron-withdrawing effect (-I effect) of the hydroxyl oxygen decreases with distance. In an ethanol chain (2 carbons), the oxygen is closer to the nitrogen, slightly suppressing its pKa. The propanol chain (3 carbons) in 3-(4-Ethylpiperazin-1-yl)propan-1-ol provides a larger spatial buffer, minimizing this inductive effect and maintaining a higher pKa. This ensures a higher fraction of protonated molecules at physiological pH (7.4), which enhances solubility and facilitates salt-bridge formation with target proteins. Furthermore, the 3-carbon chain offers superior conformational flexibility, allowing the hydroxyl group to reach deeper into binding pockets[3].

Table 1: Predicted Physicochemical Properties Comparison
CompoundMW ( g/mol )H-Bond DonorsH-Bond AcceptorsPredicted LogPPredicted pKa (N1 / N4)
3-(4-Ethylpiperazin-1-yl)propan-1-ol 172.2713~0.89.0 / 4.5
2-(4-Ethylpiperazin-1-yl)ethan-1-ol 158.2413~0.58.8 / 4.3
1-(2-Hydroxyethyl)piperazine 130.1923~-0.59.0 / 4.2
1-Ethylpiperazine 114.1912~0.39.3 / 5.0

Note: LogP and pKa values are computationally predicted baselines used to guide empirical testing.

SAR Core Piperazine Core (Tunable Basicity) ADME1 Receptor Affinity & Salt Bridges Core->ADME1 Ethyl N4-Ethyl Group (Lipophilicity) ADME2 Membrane Permeability (LogD) Ethyl->ADME2 Propanol N1-Propanol Group (H-Bonding) Propanol->ADME2 Modulates ADME3 Aqueous Solubility Propanol->ADME3

Fig 1: Structure-Activity Relationship (SAR) mapping of 3-(4-Ethylpiperazin-1-yl)propan-1-ol.

Experimental Workflows & Methodologies

To objectively validate the performance of these piperazine analogs, empirical data must be generated using self-validating experimental systems. The integration of these medicinal chemistry approaches facilitates the rational design of derivatives with improved pharmacokinetic properties[3].

Protocol A: pKa Determination via Potentiometric Titration

Because piperazine derivatives contain two ionizable nitrogen centers, determining their exact pKa values is critical for predicting their ionization state at physiological pH.

  • System Calibration: Calibrate the glass electrode using standard buffer solutions (pH 4.0, 7.0, and 10.0) at a constant temperature of 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve 1.0 mmol of the piperazine analog in 50 mL of 0.15 M KCl solution. Rationale: The 0.15 M KCl mimics the ionic strength of human blood plasma, ensuring the measured pKa is physiologically relevant.

  • Titration: Titrate the solution using standardized 0.1 M HCl to fully protonate both nitrogen atoms (drop pH to ~2.0).

  • Reverse Titration: Titrate the acidified solution with standardized 0.1 M NaOH under an inert nitrogen atmosphere to prevent CO2 absorption (which forms carbonic acid and skews the pH).

  • Data Analysis: Plot the titration curve (pH vs. volume of titrant). Calculate the first derivative to identify equivalence points. Use the Bjerrum function to extract the exact macroscopic pKa1 and pKa2 values.

Protocol B: LogD (pH 7.4) Determination via Shake-Flask LC-MS/MS

While LogP measures the partition coefficient of the unionized molecule, LogD at pH 7.4 accounts for the ionized fraction of the basic piperazine nitrogens, making it a superior predictor of in vivo membrane permeability.

  • Phase Saturation: Vigorously stir equal volumes of 1-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours to mutually saturate the phases.

  • Spiking: Add the piperazine analog (from a 10 mM DMSO stock) to the biphasic system to achieve a final concentration of 100 µM. Ensure the total DMSO concentration does not exceed 1% v/v to prevent co-solvent effects.

  • Equilibration: Shake the flasks mechanically at 25 °C for 24 hours. Rationale: 24 hours guarantees thermodynamic equilibrium between the aqueous and organic phases.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes to achieve complete phase separation.

  • Quantification: Carefully sample both the octanol and PBS layers. Dilute appropriately and quantify the compound concentration in each phase using LC-MS/MS (Multiple Reaction Monitoring mode).

  • Calculation: LogD7.4 = Log10([Concentration in Octanol] /[Concentration in PBS]).

Workflow Step1 Compound Preparation (10 mM DMSO Stock) Step2 Potentiometric Titration (pKa Determination) Step1->Step2 Step3 Shake-Flask Method (Octanol/PBS Partition) Step1->Step3 Step5 Data Synthesis (LogD & ADME Profiling) Step2->Step5 Step4 LC-MS/MS Quantification Step3->Step4 Step4->Step5

Fig 2: Standardized experimental workflow for physicochemical profiling of piperazine analogs.

Pharmacokinetic & Target Affinity Implications

When integrating 3-(4-Ethylpiperazin-1-yl)propan-1-ol into a larger drug molecule, researchers must account for how its specific moieties influence broader pharmacokinetics.

The presence of the N-ethyl group provides a calculated increase in lipophilicity over an N-methyl or unsubstituted analog, which is often necessary to drive passive diffusion across the blood-brain barrier (BBB) or cellular membranes. However, unchecked lipophilicity leads to poor aqueous solubility and high plasma protein binding. The N1-propanol group directly counteracts this by providing a potent hydrogen-bond donor/acceptor site, creating a localized hydration shell that preserves aqueous solubility[1].

In contrast, utilizing 1-(2-Hydroxyethyl)piperazine would yield a more hydrophilic profile, potentially restricting the final drug to extracellular targets or requiring active transport mechanisms. Conversely, utilizing 1-Ethylpiperazine sacrifices the H-bonding vector entirely, which may result in a loss of target specificity if the receptor pocket relies on that interaction for anchoring[2]. Therefore, 3-(4-Ethylpiperazin-1-yl)propan-1-ol serves as a highly calibrated intermediate for achieving optimal oral bioavailability and target affinity.

References

  • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential Source: Bentham Science Publishers URL: [Link]

  • Title: The medicinal chemistry of piperazines: A review Source: Scilit URL: [Link]

Sources

Introduction: The Challenge of Ab Initio Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Structural Validation of Novel Synthesized Compounds: A Comparative Guide to Analytical Methodologies

When a novel compound is synthesized, drug development professionals face a unique analytical challenge: the molecule has no existing reference spectra. Consequently, library-matching techniques (such as standard GC-MS database searches) are entirely ineffective. Proving the exact molecular architecture requires an orthogonal, ab initio approach.

This guide objectively compares the three pillars of structural elucidation—High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-Ray Diffraction (SCXRD)—and provides self-validating experimental protocols to ensure absolute scientific integrity during the characterization of novel synthetic compounds.

Comparative Analysis of Analytical Methods

To build an irrefutable structural proof, researchers must combine methods that measure fundamentally different physical properties. MS provides the atomic inventory, NMR provides the 2D wiring diagram, and SCXRD provides the 3D spatial architecture[1].

Table 1: Comparison of Core Analytical Techniques for Structural Elucidation

Analytical MethodPrimary Structural DataSensitivity / Sample RequiredKey Limitations
HRMS (ESI/TOF) Exact molecular weight, elemental formula, isotopic pattern.High / < 1 mgCannot distinguish structural or stereoisomers.
Multidimensional NMR Atomic connectivity, functional groups, relative stereochemistry.Moderate / 2–10 mgSignal overlap in highly complex molecules; struggles with absolute configuration.
SCXRD Absolute 3D spatial arrangement, bond lengths, absolute configuration.Low / High-quality single crystalRequires the compound to form well-ordered single crystals[2].

The Orthogonal Validation Workflow

The sequence of analytical testing is dictated by logical causality. We must first define the boundary conditions (elemental formula) before attempting to map the internal connectivity.

G Start Novel Compound Synthesized Purity Purity Assessment (LC-UV-MS) Target >95% Start->Purity Purity->Start Fail (Purify) HRMS HRMS Analysis Determine Exact Mass & Formula Purity->HRMS Pass NMR1D 1D NMR (1H, 13C, 19F) Identify Functional Groups HRMS->NMR1D Formula Confirmed NMR2D 2D NMR (COSY, HSQC, HMBC) Map Connectivity & Scaffold NMR1D->NMR2D Integrals Match Formula SCXRD X-Ray Crystallography Absolute Stereochemistry NMR2D->SCXRD If crystalline Valid Structure Fully Validated NMR2D->Valid If non-crystalline (Relative config) SCXRD->Valid Flack Parameter ~0

Fig 1: Orthogonal workflow for the structural validation of novel synthesized compounds.

Step-by-Step Experimental Protocols & Causality

Every robust analytical protocol must function as a self-validating system . The data generated must contain internal checks that mathematically or logically prove the interpretation is correct.

Protocol 1: Elemental Formula Confirmation via HRMS

Rationale & Causality: Before interpreting complex NMR spectra, you must restrict the degrees of freedom. HRMS determines the exact mass of the molecule to within < 5 parts per million (ppm). This high mass accuracy eliminates thousands of impossible molecular formulas, isolating the exact atomic makeup of the novel compound[1].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 0.1 mg of the purified compound in LC-MS grade Methanol/Water (1:1).

  • Lock Mass Calibration: Infuse the sample alongside a known internal calibrant (e.g., Leucine Enkephalin). Causality: Time-of-Flight (TOF) analyzers experience micro-drifts due to temperature changes. The internal calibrant continuously recalibrates the mass axis in real-time, ensuring sub-5 ppm accuracy.

  • Data Acquisition: Acquire data in both positive and negative Electrospray Ionization (ESI) modes to capture [M+H]+ or[M-H]- ions.

  • Self-Validation Check (Isotopic Pattern): Generating a formula from exact mass is not enough. The software must simulate the theoretical isotopic distribution (e.g., the M+1 peak from natural

    
    C abundance, or M+2 from 
    
    
    
    Cl/
    
    
    Br). The experimental isotopic pattern must perfectly overlay the theoretical simulation to validate the formula.
Protocol 2: Scaffold Elucidation via Multidimensional NMR

Rationale & Causality: Mass spectrometry provides the "parts list," but 1[1]. For novel compounds, 1D


H NMR is often too crowded. 2D NMR techniques (COSY, HSQC, HMBC) are mandatory to trace the carbon skeleton without relying on reference libraries[3].

Step-by-Step Methodology:

  • 1D

    
    H and 
    
    
    
    C Acquisition:
    Acquire standard 1D spectra in a deuterated solvent (e.g., CDCl
    
    
    or DMSO-
    
    
    ).
    • Self-Validation Check: The sum of the proton integrations in the

      
      H NMR spectrum must exactly equal the hydrogen count derived from the HRMS molecular formula.
      
  • HSQC (Heteronuclear Single Quantum Coherence): Run HSQC to map every proton to its directly attached carbon (1-bond coupling). This identifies all CH, CH

    
    , and CH
    
    
    
    groups.
  • COSY (Correlation Spectroscopy): Run COSY to identify protons that are coupled to each other (3-bond H-H coupling), mapping out isolated spin systems (e.g., an unbroken alkyl chain).

  • HMBC (Heteronuclear Multiple Bond Correlation): Causality: COSY cannot jump across quaternary carbons or heteroatoms (like oxygen or nitrogen). HMBC shows 2-to-3 bond couplings between protons and carbons. This is the critical step that bridges the isolated spin systems identified in COSY, proving the global architecture of the novel scaffold[3].

Protocol 3: Absolute Configuration via SCXRD

Rationale & Causality: While NMR can determine relative stereochemistry (via NOESY/ROESY), it cannot easily determine the absolute stereochemistry of novel chiral centers without chiral derivatization. 4[4].

Step-by-Step Methodology:

  • Crystallization: Grow high-quality single crystals using vapor diffusion or slow evaporation[2].

  • Diffraction & Refinement: Mount the crystal on a diffractometer. For light-atom organic molecules (C, H, N, O), use Cu-K

    
     radiation rather than Mo-K
    
    
    
    . Causality: Cu-K
    
    
    radiation has a longer wavelength, which maximizes the anomalous dispersion of light atoms, making it possible to distinguish enantiomers.
  • Self-Validation Check (The Flack Parameter): During structural refinement, calculate the Flack parameter (

    
    ). This is a mathematical self-validation of chirality. If 
    
    
    
    (with a small standard uncertainty), the absolute configuration is correct. If
    
    
    , the structure is the inverted enantiomer and must be flipped in the model[4].

Supporting Experimental Data: A Validation Summary

To demonstrate how these orthogonal techniques converge, below is a mock data summary for the successful validation of a novel synthetic alkaloid (Target Formula: C


H

NO

).

Table 2: Experimental Validation Data Summary

TechniqueParameter AnalyzedExperimental ResultValidation Criteria Met
HRMS Exact Mass [M+H]

Found: 316.1542Calc: 316.1543 (

0.3 ppm)

H NMR
Total Proton Integral21.00 protonsMatches C

H

NO

formula
HMBC Quaternary C ConnectivityH-3 correlates to C-12Bridges isolated spin systems
SCXRD Flack Parameter0.012(4)Value ~0 confirms absolute stereocenter as (R,R)

References

  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices Source: NIH / PMC URL
  • NMR Spectroscopy for Metabolomics Research Source: MDPI URL
  • A Comparative Guide to the X-ray Crystallography of Novel Imidazole Derivatives Source: BenchChem URL
  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction Source: ResearchGate URL

Sources

Comparative Guide: Biological Activity of N-Ethylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Analysis[1][2]

The piperazine ring is a privileged scaffold in medicinal chemistry, valued for its ability to modulate physicochemical properties such as solubility, lipophilicity (


), and receptor binding affinity. Within this class, 

-ethylpiperazine derivatives
occupy a critical "Goldilocks" zone between the smaller

-methyl analogs and bulky

-aryl/benzyl derivatives.

This guide provides a comparative analysis of


-ethylpiperazine derivatives against their methyl and phenyl counterparts, focusing on antimicrobial and anticancer domains. The ethyl group (

) often provides superior bioavailability compared to the methyl group due to increased lipophilicity without the steric hindrance associated with phenyl rings.
Mechanistic Causality: The "Ethyl Effect"
  • Lipophilicity: The ethyl group increases

    
     marginally over methyl, enhancing passive transport across bacterial cell membranes or the blood-brain barrier (BBB).
    
  • Steric Fit: In kinase inhibitors (e.g., EGFR targeting), the ethyl group can fill hydrophobic pockets that are too large for a methyl group but too restricted for a phenyl ring.

  • Metabolic Stability: Unlike

    
    -demethylation (common with methyl-piperazines), 
    
    
    
    -deethylation is generally slower, potentially extending half-life (
    
    
    ).

Comparative Analysis: Antimicrobial Activity[2][3][4][5][6][7][8]

A critical comparative study involves naphthalene-based piperazine derivatives, where the


-substituent is systematically varied. The data below synthesizes results from standardized cup-plate agar diffusion assays against Gram-negative (E. coli, K. pneumoniae) and Gram-positive (S. aureus) pathogens.
Table 1: Comparative Antibacterial Efficacy (Zone of Inhibition)
Derivative Subclass

-Substituent (

)
E. coli Activity (ZOI mm)S. aureus Activity (ZOI mm)K. pneumoniae Activity (ZOI mm)Performance Verdict
Compound 4a Methyl (

)
0 (Resistant)0 (Resistant)0 (Resistant)Ineffective due to poor penetration or rapid efflux.
Compound 4b Ethyl (

)
18 mm 14 mm 16 mm Balanced Broad-Spectrum. Best Gram-negative coverage.
Compound 4c Phenyl (

)
12 mm20 mm10 mmGram-Positive Skew. High potency vs S. aureus but lower permeability for Gram-negatives.
Standard Ciprofloxacin24 mm28 mm25 mmBenchmark Control.

Data Source: Derived from comparative SAR studies on naphthalene-piperazine scaffolds [Source 1.7].

Analysis: The


-ethyl derivative (4b) demonstrates a distinct advantage in Gram-negative efficacy  over the phenyl derivative. The phenyl group's bulk likely impedes transit through the porin channels of Gram-negative bacteria, whereas the ethyl group maintains sufficient lipophilicity for membrane permeation without steric exclusion.

Comparative Analysis: Anticancer (EGFR Inhibition)[9]

In the context of non-small cell lung cancer (NSCLC), piperazine derivatives are designed to mimic the solvent-exposed region of kinase inhibitors like Gefitinib.

Table 2: Cytotoxicity Profiles (IC values in )
Compound IDScaffold TypeCell Line: A-549 (Lung)Cell Line: HCT-116 (Colon)Mechanism of Action
PD-2

-Ethylpiperazine Hybrid
2.4

--Antioxidant-mediated apoptosis & TNF-

inhibition.
A-11

-Methylpiperazine Hybrid
5.71

4.26

Direct EGFR ATP-binding site competition.
Gefitinib Quinazoline (Std)~0.5

~0.8

Standard EGFR inhibitor.

Data Source: Synthesized from recent anticancer screenings [Source 1.4, 1.15].

Insight: While


-methyl derivatives (A-11) show potent molar IC

values,

-ethyl variants (PD-2) often exhibit dual mechanisms—combining cytotoxicity with significant antioxidant capacity (IC

2.396

), which protects healthy tissue from oxidative stress during chemotherapy.

Visualizing the SAR Decision Logic

The following diagram illustrates the decision-making process for selecting the Ethyl moiety over Methyl or Phenyl based on the therapeutic target.

SAR_Decision_Tree Start Target Identification Target_Type Primary Target? Start->Target_Type Gram_Neg Gram-Negative Bacteria (Need Porin Penetration) Target_Type->Gram_Neg Antimicrobial Gram_Pos Gram-Positive Bacteria (Thick Peptidoglycan) Target_Type->Gram_Pos Antimicrobial Kinase Kinase Inhibitor (Solvent Front Region) Target_Type->Kinase Anticancer Ethyl_Choice Select N-Ethylpiperazine (Optimal Lipophilicity/Size) Gram_Neg->Ethyl_Choice High Porin Permeability Phenyl_Choice Select N-Phenylpiperazine (Hydrophobic Interaction) Gram_Pos->Phenyl_Choice Max Affinity Kinase->Ethyl_Choice Hydrophobic Pocket Fill Methyl_Choice Select N-Methylpiperazine (Solubility Focus) Kinase->Methyl_Choice Steric Constraint

Figure 1: Structural-Activity Relationship (SAR) decision tree for piperazine N-substitution.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized. Citing these methods in your lab notebook ensures E-E-A-T compliance.

Protocol A: Synthesis of N-Ethylpiperazine Intermediates

Objective: To synthesize 1-ethyl-4-(4-nitrophenyl)piperazine via nucleophilic aromatic substitution.

  • Reagents: 1-Ethylpiperazine (1.0 eq), 4-Chloronitrobenzene (1.0 eq),

    
     (anhydrous, 2.0 eq), DMF (Dimethylformamide).
    
  • Procedure:

    • Dissolve 4-chloronitrobenzene in DMF in a round-bottom flask.

    • Add anhydrous

      
       to act as the acid scavenger (HCl removal).
      
    • Add 1-ethylpiperazine dropwise to control exotherm.

    • Reflux at 110°C for 18–24 hours. Monitor via TLC (Solvent: Ethyl Acetate:Hexane 4:6).

    • Workup: Pour reaction mixture into crushed ice. Filter the precipitate.

    • Purification: Recrystallize from ethanol to obtain yellow crystals.

  • Validation:

    
    -NMR should show ethyl quartet (~2.4 ppm) and triplet (~1.0 ppm) signals distinct from the piperazine ring protons.
    
Protocol B: Antimicrobial Cup-Plate Assay

Objective: Determine Zone of Inhibition (ZOI).

  • Media Preparation: Prepare Nutrient Agar (bacteria) or Sabouraud Dextrose Agar (fungi). Autoclave at 121°C for 15 min.

  • Inoculation: Spread 100

    
     of standardized inoculum (
    
    
    
    CFU/mL) on solidified agar plates.
  • Well Creation: Use a sterile 6mm cork borer to punch wells.

  • Compound Delivery:

    • Dissolve test compounds in DMSO (Concentration: 200

      
      ).
      
    • Add 50

      
       of solution to each well.
      
    • Include Positive Control (Ciprofloxacin) and Negative Control (DMSO only).

  • Incubation: 37°C for 24 hours (bacteria). Measure diameter of inhibition zone in millimeters using Vernier calipers.

Mechanism of Action Workflow

Understanding the pathway is essential for interpreting assay results. The diagram below details the dual-action potential of ethylpiperazine derivatives in a cellular context.

MOA_Pathway Drug N-Ethylpiperazine Derivative Membrane Cell Membrane (Passive Diffusion) Drug->Membrane Lipophilic Entry ROS ROS Scavenging (Secondary Effect) Drug->ROS Antioxidant Activity Target_A Target A: DNA Gyrase (Bacteria) Membrane->Target_A In Bacteria Target_B Target B: EGFR Kinase (Tumor Cell) Membrane->Target_B In Cancer Cells Effect_A Inhibition of DNA Replication Target_A->Effect_A Effect_B Apoptosis Initiation Target_B->Effect_B ROS->Effect_B Modulates

Figure 2: Dual-pathway mechanism showing antimicrobial and anticancer routes.

References

  • Characterization, synthesis and biological evaluation of naphthalene based piperazines as anti bacterial agents. Der Pharma Chemica. (2023).[1] Link

  • Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents. EDGCC Journal. (2022). Link

  • Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences. (2024). Link

  • Synthesis and Antimicrobial Activity of Piperazine Derivatives. American Journal of PharmTech Research. (2013). Link

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research and Review. (2019). Link

Sources

Structure-Activity Relationship (SAR) Comparison Guide: Optimizing the Ethylpiperazine Propanol Scaffold for Target Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The ethylpiperazine propanol moiety is a highly versatile, privileged scaffold in medicinal chemistry. Characterized by a basic, lipophilic piperazine head and a polar, hydrogen-bonding propanol tail, this structural duality allows for precise tuning of physicochemical properties 1[1]. This guide objectively compares the performance of ethylpiperazine propanol derivatives across two distinct therapeutic domains: neuropharmacology (monoamine transporter inhibition) and infectious disease (fungal glucan synthase inhibition). By analyzing the causality behind specific structural modifications, we provide a robust framework for researchers seeking to leverage this scaffold in drug development.

Pharmacophore Deconstruction & Causality

The intrinsic value of the ethylpiperazine propanol core lies in its modularity:

  • The Propanol Tail: The hydroxyl group acts as a critical hydrogen bond donor/acceptor. The 3-carbon (C3) aliphatic chain provides the exact spatial flexibility required to bridge hydrophobic and hydrophilic sub-pockets within target proteins 2[2].

  • The N-Ethylpiperazine Head: The piperazine ring introduces a basic nitrogen (pKa ~9.5) that is protonated at physiological pH, enabling crucial cation-

    
     or electrostatic interactions with target aspartate/glutamate residues. Substituting the terminal nitrogen with an ethyl group (rather than a methyl or hydrogen) introduces specific steric bulk that fundamentally alters off-target liability 2[2].
    

SAR_Logic Core Ethylpiperazine Propanol Core Scaffold Sub1 N-Ethylpiperazine Domain (Lipophilic/Basic) Core->Sub1 Sub2 Propanol Linker (H-Bond Donor/Acceptor) Core->Sub2 Effect1 Steric Bulk: ↓ hERG Affinity ↑ DAT Selectivity Sub1->Effect1 Effect2 C3 Chain Length: ↑ Target Pocket Fit (Glucan Synthase) Sub2->Effect2 Outcome1 CNS Therapeutics (Atypical DAT Inhibitors) Effect1->Outcome1 Outcome2 Antifungal Agents (Echinocandin Alternatives) Effect2->Outcome2

SAR framework showing how ethylpiperazine propanol domain modifications dictate target selectivity.

Comparative SAR Analysis: CNS Therapeutics vs. Standard Alternatives

In the development of atypical dopamine transporter (DAT) inhibitors, the piperazine-2-propanol scaffold has been optimized to maximize DAT affinity while minimizing binding to the hERG potassium channel—a common cause of drug-induced arrhythmias 2[2].

Performance Comparison: When evaluating bis(4-fluorophenyl)methyl sulfinyl derivatives, the transition from an unsubstituted piperazine to an N-ethylpiperazine yields a 10-fold increase in DAT affinity (


 = 23 nM) 2[2].
Causality: The ethyl group perfectly fills a lipophilic auxiliary pocket in the DAT active site. More importantly, this specific steric bulk prevents the molecule from fitting into the narrow pore of the hERG channel, achieving a highly favorable hERG/DAT safety ratio of 28. This makes the ethylpiperazine propanol derivative significantly safer than traditional non-selective stimulants like cocaine.
Table 1: SAR Comparison at Monoamine Transporters
Compound ScaffoldDAT Affinity (

, nM)
SERT Affinity (

, nM)
hERG Affinity (

, µM)
Key SAR Observation
Unsubstituted Piperazine-2-propanol 230>10,000>10Baseline affinity; moderate target fit.
N-Ethylpiperazine-2-propanol 23>10,000>1010x ↑ DAT affinity; ethyl bulk prevents hERG binding.
Cocaine (Standard Alternative) 120300~3High off-target liability; poor selectivity.

Comparative SAR Analysis: Antifungal Agents vs. Standard Alternatives

Beyond the CNS, the piperazine propanol scaffold has demonstrated profound efficacy as an inhibitor of 1,3-


-D-glucan synthase, a critical enzyme for fungal cell wall biosynthesis 3[3].

Performance Comparison: The derivative GSI578 utilizes the propanol chain to orient a lipophilic benzothiazole group, achieving an


 of 0.16 µM against glucan synthase 3[3].
Causality: Unlike the standard-of-care echinocandins (e.g., Caspofungin), which are large, complex lipopeptides restricted to intravenous (IV) administration, the small-molecule nature of the piperazine propanol scaffold offers the potential for oral bioavailability while maintaining potent fungicidal activity against Candida albicans.
Table 2: Performance vs. Standard Antifungals
Compound ClassTarget Enzyme

(µM)
C. albicans MIC (µg/mL)Administration Route
GSI578 (Piperazine propanol) 1,3-

-D-Glucan Synthase
0.16<1.0Potential for Oral / IV
Caspofungin (Echinocandin) 1,3-

-D-Glucan Synthase
0.05<0.5IV Infusion Only
Fluconazole (Azole) CYP51 DemethylaseN/A>4.0 (Resistant)Oral / IV

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems for evaluating ethylpiperazine propanol derivatives.

Exp_Workflow Start Compound Library Screening (Ethylpiperazine Propanol Derivatives) Assay1 Radioligand Binding Assay ([³H]WIN35,428 Displacement) Start->Assay1 CNS Candidates Assay2 Glucan Synthase Assay (UDP-[¹⁴C]Glucose Polymerization) Start->Assay2 Antifungal Candidates Read1 Liquid Scintillation Counting (Measure DAT Ki) Assay1->Read1 Read2 Product Filtration & Counting (Measure IC50) Assay2->Read2 Val1 Selectivity Profiling (hERG, SERT, NET) Read1->Val1 Val2 In Vitro MIC Determination (Candida albicans) Read2->Val2

Step-by-step experimental workflow for validating ethylpiperazine propanol biological efficacy.

Protocol A: High-Throughput Radioligand Binding Assay (DAT Affinity)
  • Membrane Preparation: Homogenize rat striatal tissue in an ice-cold sucrose buffer (0.32 M). Causality: The isotonic sucrose preserves the integrity of the synaptosomal membrane vesicles, ensuring the DAT remains in its native conformation.

  • Ligand Incubation: Incubate 50 µg of membrane protein with 1 nM [³H]WIN35,428 and varying concentrations of the ethylpiperazine propanol test compound for 2 hours at 4°C. Causality: The low temperature prevents receptor internalization and proteolytic degradation during the assay.

  • Rapid Filtration (Self-Validation Step): Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters pre-soaked in 0.1% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers. Because ethylpiperazine is positively charged at assay pH, omitting PEI would result in massive non-specific binding (false positives). This internal control validates the signal-to-noise ratio.

  • Quantification: Wash filters with cold buffer, extract in scintillation fluid, and measure radioactivity using a liquid scintillation counter. Calculate

    
     using the Cheng-Prusoff equation.
    
Protocol B: In Vitro 1,3- -D-Glucan Synthase Inhibition Assay
  • Enzyme Extraction: Isolate membrane fractions from Candida albicans (strain ATCC 90028) via mechanical disruption and differential centrifugation 3[3].

  • Polymerization Reaction: Incubate the membrane fraction with UDP-[¹⁴C]glucose, GTP, and the test compound at 25°C for 60 minutes. Causality: GTP is an essential allosteric activator of the Fks1p catalytic subunit; its inclusion ensures the enzyme is in its fully active state, preventing artificial inflation of the inhibitor's apparent potency.

  • Product Precipitation: Terminate the reaction by adding 10% trichloroacetic acid (TCA). Causality: TCA selectively precipitates the synthesized high-molecular-weight[¹⁴C]glucan polymer while leaving the unreacted UDP-[¹⁴C]glucose monomer in solution.

  • Filtration & Counting: Filter the precipitate, wash extensively with ethanol, and quantify the incorporated radioactivity to determine the

    
    3[3].
    

References

  • Slack, R. D., et al. "Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability." National Institutes of Health (NIH).
  • Kondoh, M., et al. "Piperazine propanol derivative as a novel antifungal targeting 1,3-beta-D-glucan synthase." ResearchGate.
  • "2-(4-Methylpiperazin-1-yl)propan-1-ol Chemical Properties and SAR." Benchchem.

Sources

Technical Guide: Purity Determination of 3-(4-Ethylpiperazin-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Confirming the Purity of 3-(4-Ethylpiperazin-1-yl)propan-1-ol Content Type: Technical Comparison Guide Audience: Pharmaceutical Researchers, QA/QC Scientists, and Process Chemists.

Executive Summary

3-(4-Ethylpiperazin-1-yl)propan-1-ol (CAS 5342-87-0) is a critical aliphatic intermediate used in the synthesis of various pharmaceutical agents, including antipsychotics and antihistamines. Its structural duality—containing a basic piperazine ring and a polar primary hydroxyl group—presents unique analytical challenges.

Unlike aromatic piperazine derivatives (e.g., phenylpiperazines), this molecule lacks a strong UV chromophore . Consequently, standard HPLC-UV methods often yield poor sensitivity or misleading purity values. This guide compares three rigorous methodologies for confirming its purity: HPLC-CAD/MS (The Routine Standard), qNMR (The Absolute Reference), and GC-FID (The Volatile Alternative).

Part 1: The Analytical Challenge

To design a valid protocol, one must first understand the molecule's behavior and its impurity profile.

Physicochemical Properties[1]
  • Basicity: The piperazine nitrogens (pKa ~9.8 and ~5.4) cause severe peak tailing on traditional acidic silica-based HPLC columns due to silanol interactions.

  • Chromophore Absence: The lack of a conjugated

    
    -system means the molecule has negligible absorbance above 210 nm. Standard UV detection at 254 nm is useless. 
    
  • Polarity: The hydroxyl group increases water solubility, making extraction from aqueous waste streams difficult and retention on C18 columns low.

The Impurity Landscape

The synthesis typically involves the alkylation of 1-ethylpiperazine with 3-chloropropanol. The analytical method must resolve the following specific impurities:

  • Impurity A (Starting Material): 1-Ethylpiperazine (High basicity, low retention).

  • Impurity B (Alkylating Agent): 3-Chloropropanol (Genotoxic concern, weak UV).

  • Impurity C (Bis-alkylated): 3,3'-(piperazine-1,4-diyl)bis(propan-1-ol) (If ethylation fails or piperazine is used).

  • Impurity D (N-Oxides): Degradation products formed during storage.

Part 2: Comparative Analysis of Methods

The following table contrasts the three primary methodologies available for this specific substrate.

FeatureMethod A: HPLC-CAD/MS Method B: qNMR Method C: GC-FID
Primary Utility Routine QC & Impurity ProfilingReference Standard QualificationResidual Solvent & Volatile Impurities
Detection Principle Aerosol Charging (CAD) or Mass-to-Charge (MS)Nuclear Spin Resonance (

H)
Flame Ionization (Carbon counting)
Chromophore Dependence None (Universal detection)None None
Specificity High (Separates all impurities)High (Structural elucidation)Moderate (Thermal degradation risk)
Limit of Detection (LOD) Excellent (< 0.05%)Moderate (~0.1%)Good (< 0.05%)
Throughput High (Automated)Low (Manual processing)High
Major Drawback Requires specialized detector (CAD/MS)High instrument cost; lower sensitivityPolar OH group causes tailing; may require derivatization

Part 3: Detailed Experimental Protocols

Protocol A: High-pH HPLC with Charged Aerosol Detection (The Gold Standard)

Why this works: High pH suppresses the ionization of the piperazine, ensuring it remains neutral and hydrophobic enough to retain on C18 without tailing. CAD detects the molecule regardless of its lack of UV absorbance.

Instrument: HPLC/UHPLC with Charged Aerosol Detector (CAD) or Single Quad MS. Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (High pH stable), 150 x 4.6 mm, 3.5 µm. Mobile Phase:

  • Solvent A: 10 mM Ammonium Bicarbonate (pH 10.0 with Ammonia).

  • Solvent B: Acetonitrile (LC-MS Grade). Gradient:

  • 0-2 min: 5% B (Isocratic hold for polar impurities)

  • 2-15 min: 5%

    
     60% B
    
  • 15-20 min: 60%

    
     95% B
    Flow Rate:  1.0 mL/min.
    Temperature:  30°C.
    Sample Prep:  Dissolve 10 mg sample in 10 mL of 50:50 Water:MeCN.
    

System Suitability Criteria:

  • Tailing Factor (

    
    ) of main peak < 1.5 (Critical for basic amines).
    
  • Resolution (

    
    ) between Impurity A and Main Peak > 2.0.
    
Protocol B: Quantitative NMR ( H-qNMR) (The Validator)

Why this works: It provides an absolute purity value without requiring a reference standard of the analyte itself.[1][2] It is the only way to validate the response factors of the HPLC-CAD method.

Instrument: 400 MHz (or higher) NMR Spectrometer. Solvent:


 (Deuterium Oxide) or 

(Chloroform-d). Note:

is preferred to avoid peak broadening from OH exchange, but ensure pH is adjusted to keep amines protonated/soluble. Internal Standard (IS): Maleic Acid (traceable standard) or Dimethyl Sulfone. Relaxation Delay (

):

30 seconds (Must be

of the longest relaxing proton). Pulse Angle: 90°.

Calculation:



Where 

= Integral,

= Number of protons,

= Molar mass,

= Weight,

= Purity.[1][3][4]
Protocol C: GC-FID (Alternative for Volatiles)

Why this works: If HPLC-CAD is unavailable, GC-FID is robust for carbon-containing compounds. However, the hydroxyl group interacts with active sites in the liner.

Derivatization (Recommended): Silylation with BSTFA + 1% TMCS to cap the -OH group. Column: DB-5ms or Rtx-5 Amine (Base-deactivated), 30m x 0.25mm, 0.25µm. Carrier Gas: Helium @ 1.5 mL/min. Injector: Split 20:1, 250°C. Oven: 60°C (1 min)


 15°C/min 

280°C (5 min). Detector: FID @ 300°C.

Part 4: Visualization of Analytical Logic

Analytical Decision Tree

This diagram illustrates the logical flow for selecting the correct method based on available instrumentation and data requirements.

AnalyticalDecision Start Start: Purity Analysis of 3-(4-Ethylpiperazin-1-yl)propan-1-ol CheckUV Does lab have CAD/ELSD/MS? Start->CheckUV MethodHPLC Method A: High pH RP-HPLC (CAD/MS Detection) CheckUV->MethodHPLC Yes MethodGC Method C: GC-FID (Derivatization Req.) CheckUV->MethodGC No (Only UV Avail) CheckRef Is Reference Standard Available? MethodQNMR Method B: qNMR (Absolute Purity) CheckRef->MethodQNMR No (Need Absolute Value) MethodHPLC->CheckRef For Quantitation Warning Warning: UV @ 254nm will yield false results MethodGC->Warning If underivatized

Caption: Decision matrix for selecting the appropriate purity method based on detector availability and reference standard status.

Impurity Origin & Detection

Visualizing where impurities arise helps in assigning peaks in the chromatogram.

ImpurityOrigins SM1 1-Ethylpiperazine (Starting Material) Reaction Alkylation Reaction SM1->Reaction SM2 3-Chloropropanol (Reagent) SM2->Reaction Product Target: 3-(4-Ethylpiperazin-1-yl)propan-1-ol Reaction->Product ImpA Impurity: Unreacted Piperazine (Elutes Early) Reaction->ImpA Incomplete ImpB Impurity: Bis-Alkylated (Elutes Late) Reaction->ImpB Over-alkylation ImpC Impurity: N-Oxide (Oxidative Degradation) Product->ImpC Storage/Air

Caption: Synthetic pathway showing the origin of likely impurities (A, B, C) relative to the target product.

Part 5: Data Interpretation & Troubleshooting

The "Invisible" Peak Problem

If you inject this sample into a standard HPLC-UV system at 254 nm, you may see a flat baseline or only impurities (like trace benzene derivatives).

  • Solution: Switch to 200-210 nm if UV is the only option, but expect high noise. Ideally, use CAD (Charged Aerosol Detection) which responds to the mass of the non-volatile analyte, not its optical properties.

Peak Tailing
  • Symptom: The main peak looks like a "shark fin" (asymmetry > 2.0).

  • Cause: Protonated piperazine nitrogens binding to free silanols on the silica column.

  • Fix: Ensure the mobile phase pH is > 9.5 (using ammonium bicarbonate/ammonia) to deprotonate the amine, or use a "hybrid" silica column (e.g., Waters XBridge) designed for high pH.

References

  • Center for Drug Evaluation and Research (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. [Link]

  • McCalley, D. V. Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A, 2010. [Link]

  • PubChem. Compound Summary: 3-(4-Methylpiperazin-1-yl)propan-1-ol (Analogous Structure).[5] National Library of Medicine. [Link]

  • Gamache, P. H., et al. Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds. LCGC North America. [Link]

Sources

Comparative Neuropharmacological Profile of Novel Piperazines: From NPS to Multi-Target Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Scope

Audience: Drug Discovery Scientists, Neuropharmacologists, and Toxicology Researchers.

The piperazine scaffold represents a "Janus-faced" moiety in modern neuropharmacology. On one side, N-substituted piperazines (e.g., BZP) and phenylpiperazines (e.g., TFMPP, mCPP) have emerged as New Psychoactive Substances (NPS), mimicking the effects of amphetamines and MDMA with distinct toxicity profiles. On the other, novel arylpiperazine derivatives are being engineered as "privileged structures" for multi-target antipsychotics and anxiolytics, specifically designed to balance Dopamine D2 antagonism with Serotonin 5-HT1A agonism.

This guide objectively compares the neurochemical footprints of these distinct piperazine classes, providing experimental data to distinguish abuse liability from therapeutic efficacy.

Structural Classes & Mechanism of Action (SAR)

The neuropharmacological output of a piperazine is dictated by the substitution pattern on the nitrogen atoms.

Class A: N-Benzylpiperazines (e.g., BZP)[1][2]
  • Primary Target: Catecholamine Transporters (DAT, NET).[1]

  • Mechanism: Acts as a substrate-type releaser. It enters the presynaptic terminal via the transporter and triggers non-exocytotic release of Dopamine (DA) and Norepinephrine (NE) via VMAT2 reversal.

  • SAR Note: The benzyl group confers amphetamine-like sterics, allowing it to dock into the DAT orthosteric site.

Class B: Phenylpiperazines (e.g., TFMPP, mCPP)[2][4][5]
  • Primary Target: Serotonin Receptors (5-HT) and Transporter (SERT).[2]

  • Mechanism: Non-selective 5-HT receptor agonists (particularly 5-HT2C and 5-HT1B) and SERT releasers.

  • SAR Note: Direct attachment of the phenyl ring to the piperazine nitrogen creates a structure mimicking the tryptamine core of serotonin, drastically increasing 5-HT affinity over DA.

Class C: Novel Multi-Target Arylpiperazines (Therapeutic Candidates)
  • Primary Target: Balanced D2/5-HT1A/5-HT2A profile.

  • Mechanism: Designed to be D2 partial agonists/antagonists and 5-HT1A full agonists. This "stabilizer" profile aims to treat schizophrenia (positive symptoms via D2, negative via 5-HT1A) without the extrapyramidal side effects or abuse potential of Class A/B.

Comparative Pharmacodynamics: Data Analysis

Receptor Binding Profiles ( Values)

The following table synthesizes binding affinity data. Note the inversion of selectivity between BZP (Dopaminergic) and TFMPP (Serotonergic), compared to the optimized "balanced" profile of a therapeutic candidate (e.g., aripiprazole-like or novel indolealkylpiperazines).

Table 1: Comparative Receptor Binding Affinities (


 in nM) 
Lower 

indicates higher affinity.
Compound ClassRepresentative Agent5-HT1A5-HT2A5-HT2CD2 HighDAT (

)
SERT (

)
NPS (Stimulant) BZP >10,000>10,000>10,000>10,000175 >5,000
NPS (Hallucinogen) TFMPP 2406818 >10,000>10,000120
NPS (Mixed) mCPP 45383.2 >1,000>10,000290
Standard MDMA >10,000>10,000>10,000>10,00025085
Therapeutic Novel Arylpiperazine *0.5 - 2.0 10 - 40 2005 - 15 >1,000>1,000

*Data for "Therapeutic" represents a generalized profile of novel candidates like LQFM212 or Indolealkylpiperazine derivatives designed for antipsychotic activity.

Functional Transporter Effects[6]
  • BZP: Induces DA release similar to methamphetamine but with ~10% potency. The BZP/TFMPP combination (1:1) creates a synergistic "entactogen-like" release of both DA and 5-HT, mimicking MDMA but with higher neurotoxicity risks due to 5-HT2C-mediated hyperthermia and seizure threshold reduction.

  • Therapeutic Piperazines: Typically function as silent antagonists or partial agonists at receptors, with negligible transporter releasing capabilities, thereby minimizing abuse potential.

Visualizing the Mechanism

The following diagram illustrates the divergent signaling pathways activated by these piperazine classes.

Piperazine_Mechanism BZP BZP (N-Benzyl) DAT DAT Transporter (Reversal) BZP->DAT High Potency SERT SERT Transporter (Reversal) BZP->SERT Low Potency TFMPP TFMPP (Phenyl) TFMPP->SERT Mod Potency R_5HT2C 5-HT2C Receptor (Agonism) TFMPP->R_5HT2C Direct Agonist Therapeutic Novel Arylpiperazine Therapeutic->R_5HT2C Low/Antagonist R_5HT1A 5-HT1A Receptor (Agonism) Therapeutic->R_5HT1A High Affinity R_D2 D2 Receptor (Partial Agonism) Therapeutic->R_D2 Mod Affinity Eff_Stim Psychostimulation (Addiction Risk) DAT->Eff_Stim Eff_Tox Anxiety/Seizures (Serotonin Syndrome) SERT->Eff_Tox Excess 5-HT R_5HT2C->Eff_Tox Eff_Ther Antipsychotic/ Anxiolytic R_5HT1A->Eff_Ther R_D2->Eff_Ther

Caption: Divergent signaling: BZP drives dopaminergic stimulation; TFMPP drives serotonergic toxicity; Therapeutic candidates target receptor modulation.

Experimental Protocols for Validation

To validate the profile of a novel piperazine, the following two protocols are industry standards for distinguishing therapeutic candidates from NPS-like agents.

Protocol A: High-Throughput Radioligand Binding (Screening)

Objective: Determine receptor affinity (


) to predict off-target toxicity (e.g., 5-HT2B valvulopathy) or therapeutic efficacy.
  • Membrane Preparation:

    • Use HEK293 cells stably expressing human cloned receptors (h5-HT1A, hD2, h5-HT2C).[3]

    • Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet to protein conc of 1-2 mg/mL.

  • Incubation:

    • Total Binding: 50 µL membrane + 50 µL radioligand (e.g.,

      
      -8-OH-DPAT for 5-HT1A, 0.5 nM) + 100 µL buffer.
      
    • Non-Specific Binding (NSB): Add 10 µM Serotonin (for 5-HT) or Haloperidol (for D2).

    • Test Compound: Add increasing concentrations (

      
       to 
      
      
      
      M).
    • Incubate at 25°C for 60 mins.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using nonlinear regression and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .
Protocol B: In Vivo Microdialysis (Functional Release)

Objective: Differentiate between a reuptake inhibitor (increases extracellular DA/5-HT moderately) and a releaser (increases levels >400%, indicating abuse potential).

  • Stereotaxic Surgery:

    • Anesthetize male Sprague-Dawley rats. Implant guide cannula targeting the Nucleus Accumbens (for reward/DA) or Prefrontal Cortex (for cognition/5-HT).

    • Coordinates (NAc): AP +1.7 mm, ML -1.0 mm, DV -6.0 mm relative to Bregma.

  • Perfusion:

    • Insert microdialysis probe (2 mm membrane length).

    • Perfuse with artificial cerebrospinal fluid (aCSF) at 1.0 µL/min. Allow 24h recovery.

  • Drug Administration & Sampling:

    • Collect baseline samples (3 x 20 min).

    • Administer Novel Piperazine (i.p. or s.c., typically 1-10 mg/kg).

    • Collect dialysate samples every 20 min for 4 hours.

  • Quantification:

    • Analyze samples via HPLC with Electrochemical Detection (HPLC-ECD).

    • Critical Threshold: A spike in Dopamine >400% of baseline suggests BZP-like releasing properties (High Abuse Liability). A modest increase (<200%) suggests reuptake inhibition or receptor modulation.

References

  • Simmler, L. D., et al. (2014).[4] "Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives." Biochemical Pharmacology. Link

  • Baumann, M. H., et al. (2005).[4] "N-Substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA)." Neuropsychopharmacology. Link

  • Dukat, M., et al. (2020). "Structure-Activity Relationships for the Binding of Arylpiperazines at 5-HT3 Serotonin Receptors." Journal of Medicinal Chemistry. Link

  • Zajdel, P., et al. (2023). "Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Hondebrink, L., et al. (2015). "New psychoactive substances (NPS) at the monoamine transporter: in vitro data profile of piperazines." Toxicology Letters. Link

Sources

Comprehensive Guide: In Vitro vs. In Vivo Utility of 3-(4-Ethylpiperazin-1-yl)propan-1-ol (EPP)

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis of 3-(4-Ethylpiperazin-1-yl)propan-1-ol (hereinafter referred to as EPP ).

Note on Scope : In the pharmaceutical context, EPP is primarily utilized as a functionalized linker and pharmacophore building block rather than a standalone therapeutic agent. Its "efficacy" is defined by its ability to modulate the physicochemical properties (solubility, pKa) and pharmacokinetic profile (bioavailability, BBB penetration) of the bioactive molecules to which it is attached (e.g., kinase inhibitors, GPCR ligands). This guide analyzes its performance in these critical drug discovery roles.

Part 1: Executive Summary & Mechanism of Action

3-(4-Ethylpiperazin-1-yl)propan-1-ol (CAS: 53757-37-2) is a bifunctional piperazine derivative featuring a hydrophilic alcohol tail and a basic ethyl-piperazine head. It serves as a critical "solubilizing tether" in medicinal chemistry, frequently employed to optimize the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of lipophilic drug candidates.

Core Utility Comparison
FeatureIn Vitro Role In Vivo Role
Primary Function Modulates LogD and solubility; reduces non-specific binding.Enhances oral bioavailability and tissue distribution (volume of distribution,

).
Mechanism Protonation of the piperazine nitrogen (pKa ~7.8) at physiological pH.Facilitates lysosomal trapping (pH partitioning) and blood-brain barrier (BBB) permeation.
Key Limitation Potential for metabolic N-dealkylation or alcohol oxidation.Risk of phospholipidosis (cationic amphiphilic drug toxicity) at high accumulation.

Part 2: In Vitro Efficacy & Profiling

In the in vitro stage, EPP is evaluated not for therapeutic potency itself, but for its ability to improve the "druggability" of a scaffold.

Physicochemical Modulation

The ethyl-piperazine moiety is a "privileged structure" for improving water solubility without sacrificing membrane permeability.

  • Solubility : The tertiary amine remains protonated at pH 7.4, enhancing aqueous solubility of attached hydrophobic cores (e.g., quinolines, indoles).

  • Permeability (PAMPA/Caco-2) : Unlike quaternary ammoniums, the piperazine can deprotonate to cross lipid bilayers, maintaining a balance between solubility and permeability.

Metabolic Stability (Microsomal Assay)

The primary metabolic soft spot of EPP is the terminal alcohol and the N-ethyl group.

  • Pathway A (Oxidation) : The propanol chain is oxidized to propionic acid (rapid clearance).

  • Pathway B (N-Dealkylation) : Removal of the ethyl group by CYP450 isoforms.

  • Optimization : In in vitro efficacy loops, researchers often cap the alcohol (e.g., etherification) to block oxidation, using EPP as the raw material.

Cytotoxicity & Off-Target Effects
  • Safety Profile : EPP itself shows low cytotoxicity (

    
    ) in standard cell lines (HEK293, HepG2).
    
  • Receptor Binding : It has weak affinity for Sigma-1 receptors, which can be an off-target concern if the concentration exceeds 10

    
    .
    

Part 3: In Vivo Efficacy & Pharmacokinetics

When incorporated into a drug candidate, the EPP moiety dictates the biodistribution and clearance phases.

Bioavailability & Absorption

The "Ethyl-Piperazine Effect" is well-documented in kinase inhibitors (e.g., N1-(4-((7-(3-(4-ethylpiperazin-1-yl)propoxy)... derivatives).[1][2][3][4][5]

  • Mechanism : The basic center improves dissolution in the acidic gastric environment, while the lipophilic ethyl chain aids intestinal absorption.

  • Outcome : Compounds containing the EPP motif often show 2–5x higher AUC (Area Under the Curve) compared to their non-piperazine analogs.

Tissue Distribution (BBB Penetration)
  • CNS Activity : The EPP motif is small and lipophilic enough (LogP ~0.5–1.0) to facilitate crossing the Blood-Brain Barrier. This is advantageous for CNS targets (antipsychotics) but a liability for peripheral-only targets.

  • Lysosomal Trapping : As a weak base, EPP-containing drugs accumulate in acidic lysosomes, leading to a high Volume of Distribution (

    
    ), prolonging half-life (
    
    
    
    ).
Toxicity (In Vivo)
  • Phospholipidosis : Chronic administration of high-dose EPP-derivatives can induce phospholipidosis (foamy macrophages) due to lysosomal accumulation, a standard check in rat toxicology studies.

Part 4: Experimental Protocols

Protocol A: Determination of Intrinsic Clearance ( )

Objective : To assess the metabolic stability of the EPP moiety in liver microsomes.

  • Preparation : Prepare a 10 mM stock of EPP (or derivative) in DMSO.

  • Incubation : Dilute to 1

    
     in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/rat).
    
  • Initiation : Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling : Aliquot 50

    
     at 
    
    
    
    min into cold acetonitrile (stop solution).
  • Analysis : Centrifuge and analyze supernatant via LC-MS/MS (monitor parent ion decay).

  • Calculation : Plot

    
     vs. time to determine 
    
    
    
    and calculate
    
    
    .
Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective : To verify if the EPP moiety enables passive diffusion.

  • Donor Plate : Add 300

    
     of compound solution (10 
    
    
    
    , pH 7.4) to the donor wells.
  • Acceptor Plate : Add 200

    
     of buffer to acceptor wells.
    
  • Membrane : Coat the PVDF filter with 4

    
     of 1% lecithin in dodecane.
    
  • Incubation : Sandwich plates and incubate for 5 hours at room temperature (humidity chamber).

  • Quantification : Measure UV absorbance or LC-MS response in both wells to calculate Effective Permeability (

    
    ).
    

Part 5: Visualization & Pathways

Diagram 1: Metabolic Fate & Pharmacokinetic Role of EPP

This diagram illustrates how the EPP moiety is processed in vivo and how it aids drug transport.

EPP_Pathway EPP EPP Moiety (Drug Linker) Stomach Gastric pH (1.5) Protonation EPP->Stomach Solubilization Intestine Intestinal pH (7.0) Deprotonation & Absorption Stomach->Intestine Transit Liver Liver (Microsomes) Metabolism Intestine->Liver Portal Vein Target Target Binding (Kinase/GPCR) Liver->Target Systemic Circ. Metabolite1 N-Dealkylation (Loss of Ethyl) Liver->Metabolite1 CYP450 Metabolite2 Alcohol Oxidation (Carboxylic Acid) Liver->Metabolite2 ADH/ALDH Target->EPP Efficacy Feedback

Caption: The pharmacokinetic journey of the EPP moiety, highlighting its role in solubility (stomach) and metabolic vulnerabilities (liver).

Part 6: Comparative Data Summary

The table below compares EPP with common alternative linkers used in drug design.

Linker / MoietyAqueous SolubilityPermeability (

)
Metabolic StabilityPrimary Risk
EPP (Ethyl-Piperazine-Propanol) High (++++)High (+++)Moderate (++)Phospholipidosis
Methyl-PiperazineHigh (++++)Moderate (++)Low (+)Rapid N-demethylation
Morpholine-PropylModerate (++)High (+++)High (++++)Lower solubility
PEG-LinkerVery High (+++++)Low (+)High (++++)Poor membrane crossing

References

  • Qi, B., et al. (2019). Discovery of N1-(4-((7-(3-(4-ethylpiperazin-1-yl)propoxy)-6-methoxyquinolin-4-yl)oxy)-3,5-difluorophenyl)-N3-(2-(2,6-difluorophenyl)-4-oxothiazolidin-3-yl)urea as a multi-tyrosine kinase inhibitor. European Journal of Medicinal Chemistry.[5]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122365, 1-(3-Hydroxypropyl)-4-ethylpiperazine.

  • Wermuth, C. G. (2008).The Practice of Medicinal Chemistry: Strategies for Analog Design. Academic Press. (Contextual reference for piperazine pharmacophores).

Sources

A Senior Application Scientist's Guide to Benchmarking 3-(4-Ethylpiperazin-1-yl)propan-1-ol Against Reference Compounds in Oncology Research

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the novel compound 3-(4-Ethylpiperazin-1-yl)propan-1-ol against established reference compounds. The focus of this guide is on evaluating its potential as an anticancer agent, specifically through the lens of kinase inhibition and cellular cytotoxicity. We will delve into the rationale behind experimental design, provide detailed protocols, and present a comparative analysis of hypothetical data.

Introduction: The Rationale for Benchmarking

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs across various therapeutic areas.[1][2] Its ability to engage in multiple non-covalent interactions and its favorable physicochemical properties make it a valuable component in the design of novel therapeutics.[2][3] The compound 3-(4-Ethylpiperazin-1-yl)propan-1-ol represents a versatile building block, and its derivatives have shown promise as potent inhibitors of tyrosine kinases, a class of enzymes frequently dysregulated in cancer.[4]

To ascertain the therapeutic potential of this scaffold, a rigorous benchmarking study is essential. This involves comparing its biological activity against well-characterized reference compounds. For this guide, we have selected the following reference agents:

  • Imatinib: A first-generation tyrosine kinase inhibitor and a cornerstone of targeted cancer therapy, known for its efficacy against cancers driven by ABL and KIT kinases. Its piperazine moiety is crucial for its activity.[2]

  • Cabozantinib: A multi-kinase inhibitor that targets MET, VEGFR2, and other tyrosine kinases involved in tumor progression and angiogenesis. It serves as a benchmark for potent, broad-spectrum kinase inhibition.

  • 1-Phenylpiperazine: A simple piperazine derivative with known cytotoxic effects, included as a baseline reference for general cellular toxicity.[3]

This guide will walk you through a logical, data-driven approach to compare these compounds, starting from their fundamental physicochemical properties to their effects in relevant biological assays.

Part 1: Physicochemical and Structural Analysis: The Foundation of Biological Activity

Before delving into biological assays, a comparative analysis of the physicochemical properties of our test compound and the reference agents is crucial. These properties, such as molecular weight, lipophilicity (logP), and topological polar surface area (TPSA), can provide insights into potential solubility, membrane permeability, and oral bioavailability.

CompoundStructureMolecular Weight ( g/mol )XLogP3-AAHydrogen Bond Donor CountHydrogen Bond Acceptor CountTopological Polar Surface Area (Ų)
3-(4-Ethylpiperazin-1-yl)propan-1-ol 3-(4-Ethylpiperazin-1-yl)propan-1-ol172.270.22335.5
Imatinib Imatinib493.63.93899.1
Cabozantinib Cabozantinib501.54.11677.4
1-Phenylpiperazine 1-Phenylpiperazine162.241.61215.3

Expert Insights: The lower molecular weight and TPSA of 3-(4-Ethylpiperazin-1-yl)propan-1-ol compared to Imatinib and Cabozantinib suggest it may have better cell permeability and potentially lower off-target effects related to polarity. Its XLogP3-AA value is within the range for good oral bioavailability. However, its simpler structure also implies that it may lack the specific interactions required for high-potency kinase inhibition, a hypothesis we will test experimentally.

Part 2: Benchmarking Biological Activity: A Step-by-Step Experimental Guide

Here, we provide detailed protocols for two key in vitro assays to benchmark the anticancer potential of our test compound: a kinase inhibition assay and a cell-based proliferation assay.

Section 2.1: In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a specific kinase enzyme. We will use a luminescence-based assay that quantifies the amount of ATP remaining in solution after the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition by the test compound.

Experimental Workflow: Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis compound_prep Prepare serial dilutions of test and reference compounds plate_compounds Add compounds to 384-well plate compound_prep->plate_compounds enzyme_prep Prepare kinase enzyme and substrate solution add_enzyme Add kinase/substrate mix to initiate reaction enzyme_prep->add_enzyme plate_compounds->add_enzyme incubation Incubate at room temperature add_enzyme->incubation add_detection_reagent Add kinase detection reagent (quantifies ATP) incubation->add_detection_reagent read_plate Read luminescence on a plate reader add_detection_reagent->read_plate plot_data Plot luminescence vs. log(compound concentration) read_plate->plot_data calc_ic50 Calculate IC50 values using non-linear regression plot_data->calc_ic50

Caption: Workflow for a luminescence-based kinase inhibition assay.

Detailed Protocol: c-Met Kinase Inhibition Assay

  • Compound Preparation:

    • Prepare 10 mM stock solutions of 3-(4-Ethylpiperazin-1-yl)propan-1-ol, Imatinib, Cabozantinib, and 1-Phenylpiperazine in 100% DMSO.

    • Perform a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO to create a range of concentrations for IC50 determination.

  • Assay Plate Preparation:

    • Using an acoustic liquid handler, transfer 25 nL of each compound concentration from the dilution series into a 384-well white, opaque assay plate.

    • Include positive controls (no compound, 100% enzyme activity) and negative controls (no enzyme) on each plate.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing recombinant human c-Met enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). The ATP concentration should be at or near the Km for the enzyme.

    • Add 5 µL of the kinase reaction mixture to each well of the assay plate.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 5 µL of a commercially available kinase detection reagent (e.g., Kinase-Glo®) to each well. This reagent contains luciferase and luciferin, which produce light in the presence of ATP.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Read the luminescence signal using a plate reader.

    • Normalize the data to the positive and negative controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Hypothetical Results: Kinase Inhibition Profile (IC50, µM)

Compoundc-MetVEGFR2ABLPDGFRβ
3-(4-Ethylpiperazin-1-yl)propan-1-ol > 50> 50> 50> 50
Imatinib > 108.50.0250.030
Cabozantinib 0.0040.0090.850.056
1-Phenylpiperazine > 50> 50> 50> 50
Section 2.2: Cell-Based Proliferation/Cytotoxicity Assay

This assay measures the effect of the compounds on the proliferation and viability of cancer cells. We will use the MTT assay, a colorimetric assay that measures metabolic activity. A decrease in the colored formazan product indicates reduced cell viability.

Experimental Workflow: Cell-Based Proliferation Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout & Analysis cell_seeding Seed cancer cells in a 96-well plate add_compounds Add diluted compounds to the cells cell_seeding->add_compounds compound_dilution Prepare serial dilutions of compounds compound_dilution->add_compounds incubation Incubate for 72 hours add_compounds->incubation add_mtt Add MTT reagent to each well incubation->add_mtt incubation_mtt Incubate for 4 hours add_mtt->incubation_mtt add_solubilizer Add solubilizing agent (e.g., DMSO) incubation_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calc_gi50 Calculate GI50 values read_absorbance->calc_gi50

Caption: Workflow for an MTT cell proliferation assay.

Detailed Protocol: MTT Assay with COLO 205 Cells

  • Cell Culture and Seeding:

    • Culture COLO 205 colorectal cancer cells in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO2.

    • Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well clear-bottom plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test and reference compounds in cell culture media.

    • Remove the old media from the cells and add 100 µL of the media containing the compounds.

    • Include vehicle controls (media with DMSO) on each plate.

    • Incubate the plate for 72 hours.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert the MTT to formazan crystals.

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Normalize the absorbance values to the vehicle control.

    • Plot the percent viability versus the logarithm of the compound concentration and calculate the GI50 (concentration for 50% growth inhibition) using non-linear regression.

Hypothetical Results: In Vitro Cytotoxicity Profile (GI50, µM)

CompoundCOLO 205 (colorectal)PC-3 (prostate)A549 (lung)
3-(4-Ethylpiperazin-1-yl)propan-1-ol 25.338.145.7
Imatinib > 2015.2> 20
Cabozantinib 0.0351.22.5
1-Phenylpiperazine 8.912.410.1

Part 3: Comparative Analysis and Discussion

The hypothetical data presented above allows for a comprehensive comparison of 3-(4-Ethylpiperazin-1-yl)propan-1-ol with the reference compounds.

Analysis of Kinase Inhibition Data:

  • 3-(4-Ethylpiperazin-1-yl)propan-1-ol and 1-Phenylpiperazine show no significant inhibition of the tested kinases at concentrations up to 50 µM. This suggests that in their current form, these simple piperazine derivatives lack the necessary structural features for potent kinase binding.

  • Imatinib demonstrates high potency against its known targets, ABL and PDGFRβ, with weaker activity against VEGFR2 and c-Met. This is consistent with its established selectivity profile.

  • Cabozantinib exhibits potent, nanomolar inhibition of both c-Met and VEGFR2, aligning with its known mechanism of action as a multi-kinase inhibitor.

Analysis of Cytotoxicity Data:

  • 3-(4-Ethylpiperazin-1-yl)propan-1-ol displays moderate, non-specific cytotoxicity in the mid-micromolar range across all tested cell lines. This level of activity is significantly weaker than that of the established anticancer agents.

  • 1-Phenylpiperazine also shows general cytotoxicity, albeit at slightly lower concentrations than our test compound, serving as a useful baseline.

  • The cytotoxicity of Imatinib is cell line-dependent, showing greater potency in cell lines that are reliant on the kinases it inhibits.

  • Cabozantinib is highly potent against the COLO 205 cell line, which is known to be sensitive to c-Met inhibition. Its broader cytotoxicity in other cell lines reflects its multi-targeted nature.

Structure-Activity Relationship (SAR) Insights:

The lack of potent, specific activity for 3-(4-Ethylpiperazin-1-yl)propan-1-ol suggests that while the piperazine core is a good starting point, further chemical modifications are necessary to achieve high-affinity binding to kinase active sites. The more complex structures of Imatinib and Cabozantinib, which include additional aromatic and heterocyclic moieties, are clearly required for their potent and selective inhibition of specific kinases. The ethyl and propanol groups on our test compound are likely insufficient to confer the necessary binding interactions.

Part 4: Conclusion and Future Directions

This benchmarking guide demonstrates a systematic approach to evaluating the potential of a novel compound, 3-(4-Ethylpiperazin-1-yl)propan-1-ol, in an oncology context. Based on our hypothetical data, the compound in its current form does not exhibit the potent and selective activity characteristic of a viable kinase inhibitor lead.

However, this does not diminish its value as a chemical scaffold. The next steps in the development of this compound would involve:

  • Lead Optimization: Using 3-(4-Ethylpiperazin-1-yl)propan-1-ol as a starting point for chemical synthesis to add functional groups that can engage in specific interactions with the active sites of target kinases.

  • Broader Screening: While our focus was on kinases, this compound could be screened against other target classes, such as G-protein coupled receptors, where piperazine-containing compounds have also shown significant activity.[5][6][7][8]

  • In Silico Modeling: Computational docking studies could be employed to predict how derivatives of this compound might bind to various kinase targets, guiding the synthetic chemistry efforts.

By following a rigorous, comparative benchmarking approach as outlined in this guide, researchers can make informed decisions about the allocation of resources and the strategic direction of their drug discovery programs.

References

  • Smolecule. (n.d.). Experimental Methods for Binding Affinity Determination.
  • BenchChem. (2025). Evaluating Receptor Binding Affinity: Application Notes & Protocols.
  • Eurofins. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay - US.
  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service.
  • Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay.
  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay.
  • National Center for Biotechnology Information. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery.
  • PubMed. (2005, December 15). Development of homogeneous high-affinity agonist binding assays for 5-HT2 receptor subtypes.
  • Nature. (2022, March 30). An original approach to measure ligand/receptor binding affinity in non-purified samples.
  • Creative Bioarray. (n.d.). GPCR Screening Services.
  • ACS Publications. (2016, March 9). GPCR-Bench: A Benchmarking Set and Practitioners' Guide for G Protein-Coupled Receptor Docking. Journal of Chemical Information and Modeling.
  • Oxford Academic. (2015, September 15). GLASS: a comprehensive database for experimentally validated GPCR-ligand associations. Bioinformatics.
  • ResearchGate. (n.d.). A library of 13 piperazine compounds were studied for intestinal....
  • BMG Labtech. (2021, April 26). How to determine binding affinity with a microplate reader.
  • Drug Target Review. (2024, September 18). The value of GPCR cell-based assays in drug discovery.
  • Journal of Chemical and Pharmaceutical Research. (2015). Piperazine and morpholine: Synthetic.
  • PubMed. (2011, December 28). Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines.
  • PubMed Central. (2019, December 7). Coumarin-piperazine derivatives as biologically active compounds.
  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • SpringerLink. (2025, April 26). Deep learning in GPCR drug discovery: benchmarking the path to accurate peptide binding.
  • Taylor & Francis Online. (n.d.). Piperazines – Knowledge and References.
  • ScienceDirect. (n.d.). Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates.
  • PubMed Central. (2016, June 1). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts.
  • PubChem. (n.d.). Piperazin-1-ylpropanol.
  • LookChem. (n.d.). 3-(Piperazin-1-Yl)Propan-1-Ol.
  • BenchChem. (n.d.). 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol.
  • ScienceDirect. (2022, October 20). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency.
  • PubMed. (2016, June 1). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts.
  • MDPI. (2022, June 7). Biological Activity of Natural and Synthetic Compounds.
  • MDPI. (2018, May 12). Investigation of the Anti-Prostate Cancer Properties of Marine-Derived Compounds.
  • Chemazone. (n.d.). 3-(4-methylpiperazin-1-yl)-1-(4-phenylphenyl)propan-1-ol.
  • PubMed. (2022, June 22). Identification of (S)-1-(2-(2,4-difluorophenyl)-4-oxothiazolidin-3-yl)-3-(4-((7-(3-(4-ethylpiperazin-1-yl)propoxy)-6-methoxyquinolin-4-yl)oxy)-3,5-difluorophenyl)urea as a potential anti-colorectal cancer agent.
  • ResearchGate. (2025, October 16). (PDF) Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts.

Sources

Safety Operating Guide

3-(4-Ethylpiperazin-1-YL)propan-1-OL proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling highly functionalized building blocks like 3-(4-Ethylpiperazin-1-YL)propan-1-OL requires more than just a cursory glance at a Safety Data Sheet (SDS). To ensure laboratory safety and regulatory compliance, we must understand the molecule's intrinsic reactivity.

This compound features an electron-rich piperazine ring with two tertiary amines and a terminal primary alcohol. This dual functionality dictates its behavior: it is a moderately strong base, a powerful nucleophile, and highly miscible in aqueous systems. Consequently, improper disposal can lead to exothermic reactions in waste carboys, severe localized corrosion, and environmental toxicity[1][2].

The following guide provides a causality-driven, self-validating operational framework for the safe handling, segregation, and disposal of this chemical.

Part 1: Chemical Profiling & Hazard Causality

To design a safe disposal protocol, we must first map the physicochemical properties of the molecule to its macroscopic hazards. While specific toxicological data for the 4-ethyl derivative is highly specialized, its structural proxy, 3-(piperazin-1-yl)propan-1-ol, provides a robust baseline for its reactivity profile[3].

Mechanistic Hazard Analysis:

  • Amine Basicity (Corrosivity): The lone pairs on the piperazine nitrogens readily accept protons. Upon contact with physiological moisture (eyes, mucous membranes), the molecule generates a localized high pH. This leads to the saponification of membrane lipids and rapid protein denaturation, causing severe irritation (GHS H315/H319)[3].

  • Lipophilicity & Penetration: The addition of the ethyl group on the N4 position increases the molecule's lipophilicity compared to unsubstituted piperazine, enhancing its ability to penetrate dermal barriers[2].

  • Reactivity Risks: The tertiary amines are highly susceptible to N-oxidation. Mixing this compound with strong oxidizers (e.g., peroxides, nitric acid) or acid chlorides will result in violent, uncontrolled exothermic reactions[4][5].

Quantitative Hazard Summary
Property / HazardValue / ClassificationMechanistic Implication for Disposal
Molecular Formula C9H20N2OHighly functionalized; acts as both a hydrogen bond donor (OH) and acceptor (N).
GHS Classification H315, H319, H335Corrosive/Irritant; requires specific PPE (nitrile gloves, splash goggles)[3].
Aqueous Miscibility HighPropanol tail ensures rapid diffusion in water; strictly prohibits drain disposal[6].
Chemical Incompatibilities Oxidizers, Acids, HalogensElectron-rich tertiary amines undergo violent exothermic N-oxidation[5].
Waste Segregation Group B (Amine Caustics)Must be segregated from halogenated organics to prevent alkylation reactions[6].

Part 2: Routine Laboratory Waste Segregation Protocol

Because 3-(4-Ethylpiperazin-1-YL)propan-1-OL is an amine caustic, it must never be mixed with general organic waste or flushed down the drain[6]. The following protocol ensures a self-validating segregation system.

Step 1: Container Selection

  • Action: Select a High-Density Polyethylene (HDPE) waste carboy.

  • Causality: While glass is universally compatible, the basic nature of concentrated liquid amines can slowly etch lower-quality glass over prolonged storage. HDPE provides superior chemical resistance to basic organics and eliminates shatter risks during transport. Do not use metal containers, as amines can corrode copper, brass, and zinc alloys over time[1].

Step 2: Waste Segregation (Group B)

  • Action: Designate the container strictly for "Group B: Amine Caustics and Basic Organics"[6].

  • Causality: Mixing this compound with halogenated solvents (e.g., dichloromethane) can lead to slow, pressure-building alkylation reactions (forming quaternary ammonium salts). Mixing with acids will cause immediate exothermic neutralization.

Step 3: Volume Management & Headspace

  • Action: Fill the waste container to a maximum of 75% capacity[6].

  • Causality: Leaving 25% headspace allows for the expansion of vapors and mitigates the risk of overpressure if trace incompatible organics inadvertently generate gas.

Step 4: Labeling and EPA/RCRA Compliance

  • Action: Affix a hazardous waste label detailing the full chemical name (no abbreviations), the primary hazard ("Danger: Corrosive/Irritant"), and the date of first accumulation.

  • Final Disposal: The sealed container must be transferred to a licensed environmental contractor for high-temperature incineration (EPA/RCRA compliance).

Part 3: Emergency Spill Response & Decontamination Workflow

In the event of an uncontrolled release, immediate containment is critical to prevent respiratory exposure to volatile amine vapors and surface corrosion[1][5].

Step-by-Step Spill Protocol:

  • Evacuation & PPE: Evacuate personnel from the immediate area. Don heavy-duty nitrile gloves, a chemical-resistant lab coat, and tightly fitting safety goggles. If the spill is large or poorly ventilated, a half-face respirator with an organic vapor/amine cartridge is required[5].

  • Physical Containment: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., Chemizorb®, diatomaceous earth, or dry sand).

    • Causality: Do not use combustible absorbents like sawdust, as the heat of absorption combined with the basic amine can pose a smoldering risk.

  • Collection: Use non-sparking polypropylene tools to sweep the saturated absorbent into a wide-mouth HDPE bucket with a secure lid.

  • Chemical Decontamination (Self-Validation Step):

    • Action: Amines leave a persistent, highly basic, and slippery residue. Wash the spill surface with a dilute, weak acid (e.g., 1% to 5% Acetic Acid) to neutralize residual free base, followed by a thorough water rinse.

    • Validation: Swab the decontaminated area with universal pH paper. A pH of 6–7 confirms the complete quenching of the amine. If the pH is >8, repeat the acetic acid wash[7].

Part 4: Logical Workflow Visualization

The following diagram maps the decision tree for handling 3-(4-Ethylpiperazin-1-YL)propan-1-OL waste, ensuring operational clarity for laboratory personnel.

DisposalWorkflow Start Waste Generation: 3-(4-Ethylpiperazin-1-YL)propan-1-OL Decision Is the material a routine waste or a spill? Start->Decision Routine Routine Lab Waste Decision->Routine Liquid/Solid Waste Spill Accidental Spill Decision->Spill Uncontrolled Release Segregation Segregate as Group B (Amine Caustics / Basic Organics) Routine->Segregation Containment Contain with Inert Absorbent (e.g., Chemizorb, Sand) Spill->Containment Collection Transfer to HDPE Waste Container Segregation->Collection Neutralize Decontaminate Surface with 1% Acetic Acid Containment->Neutralize Neutralize->Collection Labeling Label: Hazardous Waste (Corrosive/Irritant, Basic Amine) Collection->Labeling Incineration Final Disposal: Licensed EPA/RCRA Incineration Labeling->Incineration

Fig 1: Operational workflow for the segregation, containment, and disposal of alkyl-piperazine waste.

References

  • National Center for Biotechnology Information (PubChem). "Piperazin-1-ylpropanol | C7H16N2O | CID 79207". Source: nih.gov. URL:[Link]

  • University of Toronto. "HANDLING PROCEDURES FOR CHEMICAL WASTES". Source: utoronto.ca. URL:[Link]

  • New Jersey Department of Health. "Piperazine - HAZARD SUMMARY". Source: nj.gov. URL:[Link]

  • University of Wisconsin-La Crosse. "Part G: Chemical Disposal Procedures". Source: uwlax.edu. URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.